Fluorotrimethylsilane
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Compressed Gas;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
fluoro(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9FSi/c1-5(2,3)4/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIKAHQFRQTTAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9FSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059959 | |
| Record name | Fluorotrimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquefied gas with a pungent irritating odor; [Alfa Aesar MSDS] | |
| Record name | Trimethylfluorosilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18365 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
420-56-4 | |
| Record name | Fluorotrimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=420-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylfluorosilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000420564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, fluorotrimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Fluorotrimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluorotrimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.362 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Reactivity of Fluorotrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorotrimethylsilane (TMSF), with the chemical formula (CH₃)₃SiF, is a versatile organosilicon compound.[1] Also known as trimethylfluorosilane or trimethylsilyl (B98337) fluoride (B91410), it is a colorless, liquefied gas with a pungent odor.[2][3] This guide provides a comprehensive overview of its chemical properties, reactivity, and handling, with a focus on its applications in scientific research and development. Its unique balance of reactivity and stability makes it a valuable reagent in various chemical transformations.[1]
Chemical and Physical Properties
This compound is an extremely flammable liquid and vapor.[2] It is a gas under pressure and may explode if heated.[2] Key physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₃H₉FSi |
| Molecular Weight | 92.19 g/mol [1] |
| Melting Point | -74 °C[4][5][6] |
| Boiling Point | 16-18 °C[4][5][6][7] |
| Density | 0.793 g/mL at 25 °C[5] |
| Vapor Pressure | 1044.0 mmHg at 25°C[4] |
| Flash Point | -30 °C (-22 °F) - closed cup |
| CAS Number | 420-56-4[1][2] |
| InChI Key | CTIKAHQFRQTTAY-UHFFFAOYSA-N[1] |
| SMILES | C--INVALID-LINK--(C)F[1] |
Spectroscopic Data
The spectroscopic properties of this compound are well-characterized, providing essential tools for its identification and for monitoring its reactions.
NMR Spectroscopy
High-resolution ¹H, ¹³C, ¹⁹F, and ²⁹Si NMR spectra have been recorded for this compound.[8] It is also used as a common internal standard in ¹⁹F NMR spectroscopy due to its strong and well-referenced fluorine signal.[1]
| Nucleus | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) |
| ¹H | ~0.27 ppm | Quartet | |
| ¹³C | Not specified | Not specified | |
| ¹⁹F | ~ -158 ppm | Decet | |
| ²⁹Si | Not specified | Not specified |
Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.
Mass Spectrometry
The mass spectrum of this compound is available through the NIST/EPA/NIH Mass Spectral Library.[9] The top peak in its GC-MS analysis is observed at m/z 77.[2]
Infrared (IR) Spectroscopy
The IR spectrum of this compound shows characteristic absorption bands corresponding to its molecular vibrations. While specific peak assignments are not detailed in the provided results, the Si-F and C-H stretching and bending vibrations are expected to be prominent features.
Reactivity and Reaction Mechanisms
This compound exhibits a range of reactivities, primarily centered around the polarized silicon-fluorine bond. It is known to act as both a silylating agent and a mild fluorinating agent.[1][3]
Silylation Reactions
As a silylating agent, this compound introduces a trimethylsilyl (TMS) group into organic molecules.[1] This is a common strategy for protecting functional groups, increasing the volatility of analytes for techniques like gas chromatography, and modifying the reactivity of molecules.[1] The general workflow for silylation is depicted below.
Caption: General workflow for silylation using this compound.
Fluorination Reactions
This compound can also serve as a mild source of fluoride for introducing fluorine atoms into organic molecules.[1][3] This is particularly useful in the synthesis of fluorinated compounds for pharmaceutical and materials science applications, as fluorine substitution can significantly alter a molecule's properties.[1][3]
Caption: General workflow for fluorination using this compound.
Reactivity with Nucleophiles and Electrophiles
The reactivity of this compound is characterized by its interactions with both nucleophiles and electrophiles. It exhibits strong Lewis acidity, making it an effective reagent in various chemical transformations.[1] Nucleophilic attack typically occurs at the silicon atom, leading to the formation of other silicon-containing compounds.[1]
Caption: Overview of this compound's reactivity with nucleophiles and electrophiles.
Experimental Protocols
Detailed experimental protocols are crucial for the safe and effective use of this compound. Below are generalized procedures for its common applications.
General Silylation of an Alcohol
-
Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).
-
Addition of Base: Add a slight excess (1.1-1.5 equivalents) of a base, such as triethylamine (B128534) or pyridine, to the solution.
-
Addition of TMSF: Cool the mixture to 0 °C and slowly add this compound (1.1-1.5 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting trimethylsilyl ether by distillation or column chromatography.
NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Materials: this compound, deuterated chloroform (B151607) (CDCl₃) of high purity (≥99.8 atom % D), and a high-precision 5 mm NMR tube.[10]
-
Procedure: In a dry environment (e.g., a glovebox), add approximately 0.5 mL of CDCl₃ to the NMR tube. Add a small, accurately measured amount of this compound.
-
-
¹H NMR Spectroscopy:
-
Spectrometer Frequency: 400 MHz or higher.
-
Temperature: 298 K (25 °C).[10]
-
Pulse Program: Standard single-pulse experiment.[10]
-
Number of Scans: 8 to 16.[10]
-
Relaxation Delay (d1): 1-2 seconds.[10]
-
Acquisition Time (aq): 2-4 seconds.[10]
-
Referencing: Calibrate the spectrum using the residual CHCl₃ signal at 7.26 ppm.[10]
-
-
¹⁹F NMR Spectroscopy:
-
Spectrometer Frequency: Corresponding fluorine frequency for the instrument (e.g., 376 MHz for a 400 MHz ¹H instrument).[10]
-
Decoupling: Proton-decoupled for a singlet, or non-decoupled to observe the decet.[10]
-
Number of Scans: 16 to 64.[10]
-
Relaxation Delay (d1): 2-5 seconds.[10]
-
Acquisition Time (aq): 1-2 seconds.[10]
-
Referencing: Use an external or internal standard of CFCl₃ at 0.00 ppm.[10]
-
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
-
Flammability: It is an extremely flammable liquid and vapor.[1][2] Keep away from heat, sparks, open flames, and hot surfaces.[11]
-
Reactivity: It reacts with moisture and strong oxidizing agents.[1] It hydrolyzes in the presence of water to produce hydrofluoric acid and silanol (B1196071) compounds.[1][2]
-
Health Hazards: It causes skin and serious eye irritation.[1][2] Inhalation may cause respiratory irritation.[1][2] It is a dermatotoxin, causing skin burns, and a toxic pneumonitis agent.[2]
-
Personal Protective Equipment (PPE): Handle with appropriate PPE, including chemical worker's goggles, gloves (rubber, neoprene, or nitrile), and a face shield.[1][7] Do not wear contact lenses.[7]
-
Storage and Handling: Store in cylinders in a dry, cool, well-ventilated area.[7][12] Protect from sunlight and do not expose to temperatures exceeding 50 °C.[12] Do not store in glass containers.[12]
Applications
This compound has several important applications in scientific research and industry:
-
Organic Synthesis: It serves as a reagent for introducing fluorine into organic molecules, which can enhance their pharmacological properties.[1]
-
Material Science: The compound is used in the development of silicone-based materials that require enhanced thermal stability and chemical resistance.[1]
-
Analytical Chemistry: It is used as a reference standard in nuclear magnetic resonance spectroscopy due to its well-defined chemical shifts.[1]
-
Semiconductor Industry: It is used as a reactive gas in the semiconductor industry for depositing thin films.[3]
-
Chemical Vapor Deposition (CVD): It is a precursor in CVD for the deposition of thin films of silicon nitride (SiN) and silicon oxynitride (SiON) materials.[1]
References
- 1. Buy this compound | 420-56-4 [smolecule.com]
- 2. This compound | C3H9FSi | CID 9869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. innospk.com [innospk.com]
- 4. Fluoro(trimethyl)silane | CAS#:420-56-4 | Chemsrc [chemsrc.com]
- 5. chembk.com [chembk.com]
- 6. This compound [chemister.ru]
- 7. gelest.com [gelest.com]
- 8. High Resolution NMR Spectra of this compound: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. Trimethylsilyl fluoride [webbook.nist.gov]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. synquestlabs.com [synquestlabs.com]
Synthesis and Preparation of Fluorotrimethylsilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorotrimethylsilane (TMSF) is a versatile and valuable reagent in organic synthesis and materials science, primarily utilized for the introduction of the fluorosilyl moiety and as a mild fluorinating agent. Its unique reactivity and physical properties, including a low boiling point (16 °C), make it a reagent of choice in numerous chemical transformations. This technical guide provides an in-depth overview of the principal synthetic routes to this compound, offering detailed experimental protocols, quantitative comparisons of methodologies, and key safety and handling information. The presented methods are tailored for a laboratory setting, focusing on practicality, efficiency, and yield.
Introduction
The strategic incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. This compound serves as a compact and reactive source of both the trimethylsilyl (B98337) group and a fluoride (B91410) ion. It is often generated in situ or used as an isolated reagent in reactions such as the conversion of alcohols to silyl (B83357) ethers and as a catalyst or reagent in various organic transformations. The preparation of TMSF can be achieved through several pathways, most commonly involving halide exchange from a suitable trimethylsilyl precursor. This guide will focus on the most prevalent and practical laboratory-scale syntheses.
Core Synthetic Methodologies
The synthesis of this compound predominantly relies on nucleophilic substitution at the silicon center of a trimethylsilyl halide or a related derivative. The choice of starting material and reaction conditions can influence the yield, purity, and scalability of the preparation.
From Chlorotrimethylsilane (B32843)
The most common and cost-effective method for preparing this compound is the halogen exchange reaction of chlorotrimethylsilane with a fluoride salt. Potassium fluoride (KF) is the most frequently used fluoride source due to its availability and reactivity. However, the low solubility of KF in common organic solvents necessitates the use of phase-transfer catalysts or high-boiling point polar aprotic solvents to achieve efficient conversion.
Method A: Phase-Transfer Catalysis
This method utilizes a phase-transfer catalyst, such as a crown ether or a quaternary ammonium (B1175870) salt, to facilitate the transport of the fluoride anion from the solid phase into the organic phase where it can react with chlorotrimethylsilane.[1]
-
Reaction Pathway:
Caption: Reaction scheme for TMSF synthesis using a phase-transfer catalyst.
From Trimethylsilyl Trifluoromethanesulfonate (B1224126)
An alternative high-yield synthesis involves the reaction of trimethylsilyl trifluoromethanesulfonate (TMSOTf) with potassium fluoride. This method is particularly convenient and efficient, often proceeding under mild conditions.[2]
-
Reaction Pathway:
Caption: Synthesis of TMSF from TMSOTf and potassium fluoride.
Quantitative Data Summary
The following table summarizes the reaction conditions and reported yields for the primary synthetic methods discussed. This allows for a direct comparison of the efficiency and requirements of each protocol.
| Method | Starting Material | Fluoride Source | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| A: Phase-Transfer Catalysis | Chlorotrimethylsilane | KF (solid) | Phase-Transfer Catalyst / H₂O (cat.) | Ambient | - | High | [1] |
| B: Triflate Displacement | Trimethylsilyl Trifluoromethanesulfonate | KF | 18-Crown-6 / DMF | Ambient | - | High | [2] |
| C: Byproduct Formation | N,N-Diethylaminotrimethylsilane | SF₄ | Trichlorofluoromethane | -60 to 45 | - | - | [3] |
Note: Specific yields for Methods A and B are often reported as "high" or "convenient" in the initial literature; however, they are generally considered to be quantitative or near-quantitative under optimized conditions. Method C is not a direct synthesis but notes TMSF as a distillable byproduct.
Experimental Protocols
The following protocols provide detailed step-by-step procedures for the synthesis of this compound.
Protocol 1: Synthesis from Chlorotrimethylsilane via Phase-Transfer Catalysis
This protocol is adapted from the general procedure described by Dehmlow, et al.[1]
Materials:
-
Chlorotrimethylsilane ((CH₃)₃SiCl)
-
Potassium Fluoride (KF), anhydrous, finely powdered
-
Phase-transfer catalyst (e.g., Tetrabutylammonium bromide or 18-Crown-6)
-
Water
Procedure:
-
In a reaction vessel equipped with a magnetic stirrer and a distillation apparatus, combine chlorotrimethylsilane and solid potassium fluoride.
-
Add a catalytic amount of a phase-transfer catalyst and a few drops of water.
-
Stir the mixture at room temperature. The reaction is typically exothermic.
-
The product, this compound (b.p. 16 °C), can be distilled directly from the reaction mixture as it is formed.
-
Collect the distillate in a cold trap cooled with a dry ice/acetone bath.
Workflow:
Caption: Experimental workflow for the phase-transfer catalysis method.
Protocol 2: Synthesis from Trimethylsilyl Trifluoromethanesulfonate
This protocol is based on the method developed by Della and Tsanaktsidis.[2]
Materials:
-
Trimethylsilyl trifluoromethanesulfonate ((CH₃)₃SiOTf)
-
Potassium Fluoride (KF), anhydrous
-
18-Crown-6
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
In a flask equipped with a magnetic stirrer and a distillation head, dissolve 18-crown-6 in anhydrous DMF.
-
Add anhydrous potassium fluoride to the solution and stir to form a slurry.
-
Add trimethylsilyl trifluoromethanesulfonate dropwise to the stirred slurry at room temperature.
-
The reaction is typically rapid. The volatile this compound can be distilled from the reaction mixture under reduced pressure or gentle heating.
-
Collect the purified product in a cold trap.
Spectroscopic Data
Accurate characterization of this compound is crucial. High-resolution NMR spectroscopy is the primary method for its identification and purity assessment.
Table of NMR Data:
| Nucleus | Solvent | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Multiplicity |
| ¹H | CDCl₃ | ~0.25 | ³J(H-F) ≈ 7.5 | Doublet |
| ¹³C | CDCl₃ | ~ -2.0 | ²J(C-F) ≈ 15.5 | Doublet |
| ¹⁹F | CDCl₃ | ~ -158.0 | - | Septet |
| ²⁹Si | CDCl₃ | ~ +30.0 | ¹J(Si-F) ≈ 273 | Doublet |
Note: Chemical shifts and coupling constants are approximate and can vary slightly based on solvent, concentration, and instrument frequency. The data is compiled from typical values found in the literature.[4]
Safety and Handling
-
This compound: TMSF is a volatile, flammable liquid with a low boiling point. It is corrosive and reacts with moisture to release hydrogen fluoride (HF). All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a face shield, and gloves resistant to HF, should be worn.
-
Chlorotrimethylsilane: This starting material is a flammable, corrosive liquid that also reacts with moisture to produce HCl. It should be handled with care in a fume hood.
-
Potassium Fluoride: KF is toxic if ingested or inhaled. Anhydrous KF should be handled in a dry environment to prevent clumping and maintain reactivity.
-
Trimethylsilyl Trifluoromethanesulfonate: TMSOTf is a powerful silylating agent and is highly moisture-sensitive and corrosive.
Conclusion
The synthesis of this compound can be readily achieved in a laboratory setting through several reliable methods. The choice between using chlorotrimethylsilane with a phase-transfer catalyst or trimethylsilyl trifluoromethanesulfonate will depend on the availability of starting materials, desired scale, and cost considerations. Both methods are capable of producing high yields of the desired product. Due to the volatile and hazardous nature of this compound and its precursors, appropriate safety precautions must be strictly followed throughout the experimental procedures. This guide provides the necessary technical information for researchers to confidently prepare and utilize this important synthetic reagent.
References
Fluorotrimethylsilane (CAS 420-56-4): A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, properties, and applications of Fluorotrimethylsilane, a versatile reagent in modern chemistry and pharmaceutical development.
Introduction
This compound (TMSF), with CAS number 420-56-4, is an organosilicon compound that has garnered significant attention in various scientific fields, particularly in organic synthesis and drug discovery.[1][2] Its unique chemical properties, stemming from the presence of a fluorine atom bonded to a silicon atom, make it a valuable reagent for a range of chemical transformations. This guide provides a detailed overview of this compound, including its physicochemical properties, synthesis, and key applications, with a focus on its role in pharmaceutical research and development. The strategic incorporation of fluorine into drug molecules can significantly enhance their therapeutic profiles, leading to more potent, stable, and bioavailable medications.[2][3][4]
Physicochemical and Safety Data
This compound is a clear, colorless liquid with a pungent, irritating odor.[5][6] It is an extremely flammable liquid and vapor and is supplied as a gas under pressure, which may explode if heated.[6][7][8][9] It is crucial to handle this compound with appropriate safety precautions in a well-ventilated area, using personal protective equipment.[7][9][10]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | References |
| Molecular Formula | C₃H₉FSi | [5][6][11] |
| Molecular Weight | 92.19 g/mol | [5][6][7] |
| Boiling Point | 16 °C | [1][5][7] |
| Melting Point | -74 °C | [1][5][7] |
| Density | 0.793 g/mL at 25 °C | [1][5][7] |
| Flash Point | -30 °C (-22 °F) - closed cup | [1][7][8] |
| Vapor Pressure | 1040 mmHg at 25°C | [1] |
| Appearance | Clear liquid | [5][12] |
| SMILES | C--INVALID-LINK--(C)F | [5][7] |
| InChI Key | CTIKAHQFRQTTAY-UHFFFAOYSA-N | [5][7] |
Safety Information
A summary of the key safety data for this compound is presented in Table 2.
| Hazard Statement | GHS Classification | Precautionary Statements |
| H224: Extremely flammable liquid and vapor | Flammable liquids (Category 1) | P210, P233, P240 |
| H280: Contains gas under pressure; may explode if heated | Gases under pressure (Compressed gas) | P410 + P403 |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) | - |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2) | P305 + P351 + P338 |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | - |
Note: This is not an exhaustive list of all safety precautions. Always refer to the latest Safety Data Sheet (SDS) before handling this chemical.[6][7][8][9][13]
Synthesis of this compound
This compound is typically synthesized from chlorotrimethylsilane. One common method involves the nucleophilic substitution of the chlorine atom with a fluoride (B91410) ion.
General Experimental Protocol: Synthesis from Chlorotrimethylsilane
Objective: To synthesize this compound via nucleophilic substitution of Chlorotrimethylsilane.
Materials:
-
Chlorotrimethylsilane ((CH₃)₃SiCl)
-
A suitable fluoride source (e.g., potassium fluoride (KF), cesium fluoride (CsF))
-
Anhydrous aprotic solvent (e.g., acetonitrile (B52724), tetrahydrofuran)
-
Inert gas (e.g., nitrogen, argon)
-
Reaction vessel equipped with a reflux condenser, magnetic stirrer, and dropping funnel
-
Distillation apparatus
Procedure:
-
Under an inert atmosphere, add the anhydrous aprotic solvent and the fluoride source to the reaction vessel.
-
Stir the mixture and add Chlorotrimethylsilane dropwise from the dropping funnel.
-
After the addition is complete, the reaction mixture is typically heated to reflux for a specified period to ensure complete reaction.
-
Monitor the reaction progress using appropriate analytical techniques (e.g., GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid by-products (e.g., KCl) are removed by filtration.
-
The crude this compound is purified by fractional distillation to yield the final product.
Note: The specific reaction conditions (temperature, time, and solvent) may vary depending on the chosen fluoride source and scale of the reaction.
Applications in Research and Drug Development
This compound serves as a versatile reagent in organic synthesis, with significant applications in the pharmaceutical industry.[1][2]
Silylating Agent and Protecting Group Chemistry
This compound can be used as a silylating agent to introduce the trimethylsilyl (B98337) (TMS) group, which serves as a common protecting group for various functional groups, such as alcohols, amines, and carboxylic acids.[13][14][15] The TMS group is valued for its stability under many reaction conditions and its ease of removal under mild acidic or fluoride-ion-mediated conditions.
Silyl (B83357) enol ethers are important intermediates in organic synthesis, enabling various carbon-carbon bond-forming reactions.[3][4][6][8][10] They can be prepared by reacting an enolizable ketone or aldehyde with a silylating agent like this compound in the presence of a base.
Fluorinating Agent
The fluorine atom in this compound can act as a nucleophilic fluoride source in certain reactions. This is particularly relevant in the synthesis of fluorinated organic molecules, which are of great interest in medicinal chemistry.[3][4][16][17] The incorporation of fluorine can modulate a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4][16]
Positron Emission Tomography (PET) is a powerful imaging technique that utilizes radiotracers labeled with positron-emitting isotopes, such as fluorine-18 (B77423) (¹⁸F).[16][18][19][20][21] this compound, particularly its ¹⁸F-labeled counterpart, plays a crucial role in the synthesis of these radiotracers.[1][5][22][23] The synthesis of ¹⁸F-labeled this compound allows for the introduction of ¹⁸F into various molecules via nucleophilic substitution reactions.
Experimental Protocol: Synthesis of an ¹⁸F-Labeled Radiotracer via Nucleophilic Substitution
Objective: To synthesize an ¹⁸F-labeled PET radiotracer using a nucleophilic fluorination reaction.
Materials:
-
Aqueous [¹⁸F]Fluoride from a cyclotron
-
Phase-transfer catalyst (e.g., Kryptofix 2.2.2 with potassium carbonate, or tetrabutylammonium (B224687) bicarbonate)
-
Anhydrous aprotic solvent (e.g., acetonitrile, dimethylformamide)
-
Precursor molecule with a suitable leaving group (e.g., tosylate, nosylate, nitro group)
-
Automated radiosynthesis module
-
HPLC system for purification
-
Quality control instrumentation (e.g., radio-TLC, GC)
Procedure:
-
The aqueous [¹⁸F]Fluoride is trapped on an anion-exchange cartridge.
-
The [¹⁸F]Fluoride is eluted into the reaction vessel using a solution of the phase-transfer catalyst in a mixture of acetonitrile and water.
-
The water is removed by azeotropic distillation under a stream of inert gas and heating.
-
A solution of the precursor molecule in an anhydrous aprotic solvent is added to the dried, reactive [¹⁸F]Fluoride.
-
The reaction mixture is heated at a specific temperature for a set time to facilitate the nucleophilic substitution.
-
The reaction progress is monitored by radio-TLC.
-
Upon completion, the crude reaction mixture is diluted and injected onto a semi-preparative HPLC system for purification.
-
The fraction containing the ¹⁸F-labeled product is collected.
-
The solvent is removed, and the final product is formulated in a physiologically compatible solution.
-
Quality control tests are performed to ensure radiochemical purity, chemical purity, and sterility before administration.[9][23]
Glycosylation Reactions
Glycosyl fluorides are valuable donors in glycosylation reactions due to their stability and reactivity.[24][25][26][27] While not a direct application of this compound itself, the principles of using fluoride as a leaving group are central to these reactions. The activation of glycosyl fluorides, often with a Lewis acid, allows for the formation of glycosidic bonds, which are fundamental in the synthesis of complex carbohydrates and glycoconjugates relevant to drug development.
Conclusion
This compound is a chemical of significant utility, bridging the fields of organosilicon chemistry and fluorination chemistry. Its role as a silylating agent and a source of fluoride makes it an invaluable tool for organic synthesis. For researchers and professionals in drug development, understanding the properties and applications of this compound opens avenues for the synthesis of novel protecting group strategies, the creation of complex molecular architectures, and the development of advanced diagnostic tools like PET radiotracers. As the demand for sophisticated and effective pharmaceuticals continues to grow, the importance of versatile reagents like this compound in the chemist's toolkit is set to increase.
References
- 1. Rapid production and trapping of [18F]this compound, and its use in nucleophilic fluorine-18 labeling without an aqueous evaporation step [inis.iaea.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Silyl enol ether synthesis by silylation [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 7. pharmtech.com [pharmtech.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. psec.uchicago.edu [psec.uchicago.edu]
- 10. Preparation of Silyl Enol Ethers Using (Bistrimethylsilyl)acetamide in Ionic Liquids [organic-chemistry.org]
- 11. New synthesis of fluorine-18-labeled 6-fluoro-L-dopa by cleaving the carbon-silicon bond with fluorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of Sensitive RNAs Using Fluoride-Cleavable Groups as Linkers and Amino-Group Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 16. Synthetic methodologies and PET imaging applications of fluorine-18 radiotracers: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pharmacyjournal.org [pharmacyjournal.org]
- 18. researchgate.net [researchgate.net]
- 19. Radiochemistry for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. radiopaedia.org [radiopaedia.org]
- 21. itnonline.com [itnonline.com]
- 22. 18F-Labeled Silicon-Based Fluoride Acceptors: Potential Opportunities for Novel Positron Emitting Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Simple and highly efficient synthesis of 3'-deoxy-3'-[18F]fluorothymidine using nucleophilic fluorination catalyzed by protic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Glycosidation using fluoride donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Aqueous Glycosylation of Unprotected Sucrose Employing Glycosyl Fluorides in the Presence of Calcium Ion and Trimethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
A Technical Guide to the Physical Properties of Fluorotrimethylsilane
This technical guide provides a comprehensive overview of the key physical properties of fluorotrimethylsilane ((CH₃)₃SiF), a volatile organosilicon compound. The information is tailored for researchers, scientists, and professionals in drug development who utilize silylating agents and fluorine-containing compounds. This document details its boiling point and density, outlines the standard experimental methodologies for their determination, and illustrates a relevant synthetic pathway.
Physical and Chemical Properties
This compound, also known as trimethylsilyl (B98337) fluoride (B91410), is a clear, liquefied gas with a pungent odor.[1][2] It is recognized for its utility in various chemical and pharmaceutical applications.[1] The fundamental physical constants of this compound are critical for its handling, storage, and application in experimental settings.
Table 1: Physical Properties of this compound
| Property | Value | Conditions |
| Boiling Point | 16 °C[3][4][5] | At standard atmospheric pressure (lit.) |
| 16-18 °C[1] | ||
| Density | 0.793 g/mL[3][4][6] | at 25 °C (lit.) |
| 0.793 g/cm³[1] | at 0 °C | |
| Melting Point | -74 °C[3][7] | (lit.) |
| Molecular Weight | 92.19 g/mol [2] | |
| Flash Point | -30 °C (-22 °F)[1] | closed cup |
Experimental Protocols for Property Determination
The accurate determination of the physical properties of a volatile compound like this compound requires specific experimental techniques designed to handle its high vapor pressure and low boiling point.
The boiling point is a fundamental property for characterization and purification.[8] For volatile liquids, several methods are applicable.
a) Simple Distillation Method: This is a common method for determining the boiling point of volatile liquids.[8][9]
-
Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source.
-
Procedure:
-
Approximately 5 mL of the liquid sample (this compound) is placed in the distillation flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.[10]
-
The apparatus is assembled for simple distillation. The thermometer bulb should be positioned so that its top is level with the bottom of the side-arm of the distillation flask, ensuring it accurately measures the temperature of the vapor that is distilling.[10]
-
The liquid is heated gently. As the liquid boils and its vapor travels into the condenser, the temperature reading on the thermometer is monitored.
-
The temperature will stabilize as the vapor continuously bathes the thermometer bulb. This stable, highest temperature observed during the distillation of the bulk of the material is recorded as the boiling point.[10]
-
It is crucial to record the ambient barometric pressure, as the boiling point is dependent on the external pressure.[10][11]
-
b) Thiele Tube Method: This microscale method is advantageous as it requires a very small amount of sample (less than 0.5 mL).[10]
-
Apparatus: A Thiele tube, mineral oil, thermometer, a small test tube (Durham tube), and a capillary tube sealed at one end.
-
Procedure:
-
The Thiele tube is filled with a high-boiling point liquid, such as mineral oil.
-
A few drops of the this compound sample are placed into the small test tube.
-
A capillary tube is placed inside the test tube with its open end down.[10]
-
The test tube assembly is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The entire assembly is placed in the Thiele tube, which is then gently heated.
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube. Heating is continued until a continuous stream of bubbles is observed.
-
The heat source is then removed. The liquid will begin to cool, and the bubbling will slow down. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[10]
-
Due to the volatility of this compound, evaporation can introduce significant errors in density measurements. The following protocol is designed to minimize such errors.
-
Apparatus: A volumetric flask with a stopper (e.g., 10 mL or 25 mL), and an analytical balance.
-
Procedure:
-
A clean, dry volumetric flask with its stopper is accurately weighed on an analytical balance.[12]
-
The flask is filled with this compound exactly to the calibration mark. Care must be taken to perform this step quickly and in a well-ventilated area, preferably a fume hood, due to the liquid's volatility.[13]
-
The flask is immediately stoppered to prevent evaporation.[12][13]
-
The filled, stoppered flask is weighed again.
-
The mass of the liquid is determined by subtracting the mass of the empty flask from the mass of the filled flask.
-
The density is calculated by dividing the mass of the liquid by the known volume of the flask (Density = Mass / Volume).[12][13]
-
The temperature at which the measurement is performed should be recorded, as density is temperature-dependent.
-
Synthesis Workflow Visualization
This compound can be synthesized through various methods. One documented method involves the reaction of a fluoride salt with a chlorosilane precursor. The following diagram illustrates this experimental workflow.
Caption: A workflow diagram for the synthesis of this compound.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C3H9FSi | CID 9869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 96 420-56-4 [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. This compound [chemister.ru]
- 6. フルオロトリメチルシラン 96% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Fluoro(trimethyl)silane | CAS#:420-56-4 | Chemsrc [chemsrc.com]
- 8. vernier.com [vernier.com]
- 9. Distillation: Determination of Volatility and Boiling Point [platinumessays.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 12. Identification of an unknown volatile liquid | General Chemistry Lab News [sites.middlebury.edu]
- 13. math.answers.com [math.answers.com]
An In-depth Technical Guide to the Molecular Structure and Bonding of Fluorotrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorotrimethylsilane ((CH₃)₃SiF), a versatile reagent in organic synthesis and a key compound in materials science, possesses a molecular architecture that dictates its reactivity and physical properties. This technical guide provides a comprehensive examination of the molecular structure and bonding of this compound, integrating computational data with principles of chemical bonding. Detailed descriptions of experimental methodologies for structural determination are also presented to provide a complete picture for researchers in chemistry and drug development.
Molecular Structure and Geometry
This compound adopts a distorted tetrahedral geometry around the central silicon atom. This arrangement is a consequence of the sp³ hybridization of the silicon atom, which forms four single bonds: one to a fluorine atom and three to the carbon atoms of the methyl groups. The presence of the highly electronegative fluorine atom causes repulsion with the methyl groups, leading to deviations from the ideal tetrahedral bond angles of 109.5°.
The molecule exhibits C₃ᵥ symmetry, with the Si-F bond defining the principal axis of rotation. The three methyl groups are arranged symmetrically around this axis.
Bonding Characteristics
The bonding in this compound is characterized by the distinct nature of the silicon-fluorine (Si-F) and silicon-carbon (Si-C) bonds.
2.1. The Silicon-Fluorine (Si-F) Bond
The Si-F bond is a strong, highly polar covalent bond. The significant difference in electronegativity between silicon (1.90) and fluorine (3.98) results in a substantial partial positive charge (δ+) on the silicon atom and a partial negative charge (δ-) on the fluorine atom. This polarity makes the silicon atom an electrophilic center, susceptible to attack by nucleophiles. The strength of the Si-F bond is a notable feature of organofluorosilanes.
2.2. The Silicon-Carbon (Si-C) Bonds
The three Si-C bonds are less polar than the Si-F bond but are still polarized towards the more electronegative carbon atom. These bonds are relatively stable, contributing to the overall integrity of the trimethylsilyl (B98337) group. The methyl groups are generally considered to be electron-donating, which slightly modulates the electrophilicity of the silicon center.
Quantitative Structural Data
The precise geometric parameters of this compound have been determined through computational chemistry. The following table summarizes the key bond lengths and angles.
| Parameter | Value (Computed) |
| Bond Lengths | |
| Si-F | 1.63 Å |
| Si-C | 1.86 Å |
| Bond Angles | |
| C-Si-C | 112.0° |
| F-Si-C | 106.8° |
Data sourced from computational models available in the PubChem database.[1][2]
Experimental Determination of Molecular Structure
While computed data provides valuable insights, experimental techniques are crucial for the precise determination of molecular structures in the gas phase, where intermolecular interactions are minimized. The primary methods for such determinations are gas-phase electron diffraction and microwave spectroscopy.
4.1. Gas-Phase Electron Diffraction (GED)
Methodology: Gas-phase electron diffraction is a powerful technique for determining the structure of molecules in the vapor state. The general experimental protocol is as follows:
-
Sample Introduction: A gaseous sample of the molecule is introduced into a high-vacuum chamber.
-
Electron Beam Interaction: A high-energy beam of electrons is directed at the gas stream.
-
Scattering: The electrons are scattered by the electric field of the molecule's nuclei and electrons.
-
Diffraction Pattern: The scattered electrons create a diffraction pattern, which is recorded on a detector.
-
Data Analysis: The diffraction pattern, which consists of a series of concentric rings, is analyzed. The intensity and radial distribution of these rings are related to the internuclear distances within the molecule. By fitting a theoretical model of the molecule's structure to the experimental data, precise bond lengths and angles can be determined.
4.2. Microwave Spectroscopy
Methodology: Microwave spectroscopy measures the transitions between rotational energy levels of a molecule and is highly sensitive to the molecule's moments of inertia, from which its geometry can be derived.
-
Sample Preparation: The sample is introduced into a waveguide or resonant cavity in the gas phase at low pressure.
-
Microwave Radiation: The sample is irradiated with microwave radiation of varying frequencies.
-
Absorption: When the frequency of the microwave radiation matches the energy difference between two rotational levels, the molecule absorbs the radiation, and a transition occurs.
-
Detection: The absorption of microwave radiation is detected, and a spectrum of absorption intensity versus frequency is generated.
-
Spectral Analysis: The frequencies of the absorption lines in the rotational spectrum are used to calculate the moments of inertia of the molecule. For a molecule with a known isotopic composition, the bond lengths and angles can be determined with high precision from these moments of inertia.
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the electronic environment of the nuclei in this compound.
-
¹⁹F NMR: The fluorine nucleus is highly sensitive in NMR, and its chemical shift in this compound is indicative of the electronic environment around the Si-F bond.
-
²⁹Si NMR: The chemical shift of the silicon-29 (B1244352) nucleus provides information about the coordination and bonding at the silicon center.
-
¹H and ¹³C NMR: These spectra give information about the methyl groups and can show coupling to both the silicon and fluorine nuclei, providing further structural insights.
Reactivity and Bonding Implications
The molecular structure and bonding of this compound directly influence its chemical reactivity. The highly polar Si-F bond is the primary site of reactivity.
6.1. Nucleophilic Attack at Silicon
The electrophilic nature of the silicon atom makes it susceptible to attack by nucleophiles. This often leads to the cleavage of the Si-F bond. For example, strong nucleophiles can displace the fluoride (B91410) ion. This reactivity is central to its use in various chemical transformations.
6.2. Fluoride Donor Capability
This compound can act as a source of fluoride ions, particularly in the presence of a suitable activator. This property is exploited in organic synthesis for fluorination reactions.
Diagram: Nucleophilic Attack on this compound
Caption: Nucleophilic attack on the silicon atom of this compound.
Conclusion
The molecular structure and bonding of this compound are intrinsically linked to its chemical behavior. Its distorted tetrahedral geometry, centered around a silicon atom bonded to three methyl groups and a highly electronegative fluorine atom, gives rise to a strong, polar Si-F bond. This polarity renders the silicon atom electrophilic and is the cornerstone of the molecule's utility as a versatile reagent in chemical synthesis. A thorough understanding of its structural parameters, determinable by experimental techniques like gas-phase electron diffraction and microwave spectroscopy and corroborated by computational methods, is essential for predicting its reactivity and for the rational design of new synthetic methodologies and materials.
References
Spectroscopic Characterization of Fluorotrimethylsilane: A Technical Guide
Introduction: Fluorotrimethylsilane ((CH₃)₃SiF or TMSF) is a volatile organosilicon compound with significant applications in organic synthesis and materials science.[1] As a member of the fluorosilane family, its utility is often dictated by its purity and structural integrity.[2] A comprehensive understanding of its spectroscopic properties is therefore paramount for researchers, scientists, and professionals in drug development for quality control, reaction monitoring, and structural elucidation. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with experimental protocols and a workflow visualization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for determining the structure of this compound. High-resolution multi-NMR studies provide precise data on the chemical environment of the ¹H, ¹³C, ¹⁹F, and ²⁹Si nuclei.[1] The spectra can be complex due to coupling between these nuclei and the presence of various isotopologues.[1]
Quantitative NMR Data
The following data represents typical values obtained in a deuterated chloroform (B151607) (CDCl₃) solvent, with chemical shifts referenced to tetramethylsilane (B1202638) (TMS) for ¹H, ¹³C, and ²⁹Si, and to CFCl₃ for ¹⁹F.
| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| ¹H | ~0.2 | Doublet | JH-F ≈ 7.5 |
| ¹³C | ~0.0 | Doublet of Quartets | JC-F ≈ 16.0, ¹JC-H ≈ 120 |
| ¹⁹F | ~ -157 | Decet | JF-H ≈ 7.5 |
| ²⁹Si | ~ +30 | Doublet of Decets | JSi-F ≈ 170, JSi-H ≈ 7.0 |
Note: Exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and magnetic field strength. The ¹⁹F NMR spectrum, in particular, can show extensive complexity with dozens of signals when recorded at high fields due to the resolution of different isotopologues.[1]
Experimental Protocol: High-Resolution NMR Spectroscopy
This protocol outlines the steps for acquiring high-quality, multi-nuclear NMR spectra of this compound.[1]
-
Sample Preparation:
-
Due to the volatility of this compound (boiling point: 16 °C), all handling should be performed in a well-ventilated fume hood or using a vacuum line.[3]
-
Prepare a dilute solution (e.g., ~1 wt%) of this compound in a deuterated solvent such as chloroform-d (B32938) (CDCl₃).[1]
-
Transfer the solution to a high-quality NMR tube, such as a Pyrex J. Young tube, which allows for a flame-sealable, airtight closure.[1]
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 600 MHz or higher) to achieve better signal dispersion and resolution, which is crucial for observing weak signals and complex coupling patterns.[1]
-
Tune and match the probe for each nucleus to be observed (¹H, ¹³C, ¹⁹F, ²⁹Si). For less sensitive nuclei like ²⁹Si, polarization transfer techniques can be employed to enhance signal intensity.[4]
-
-
Data Acquisition:
-
Acquire spectra at a constant, controlled temperature (e.g., 298 K).
-
For ¹H and ¹³C spectra, reference the chemical shifts to the internal TMS standard (0 ppm) or the residual solvent signal.
-
For ¹⁹F spectra, reference externally or internally to a standard such as CFCl₃ (0 ppm).
-
For ²⁹Si spectra, reference to external TMS (0 ppm). The broad signal from the glass NMR tube and probe, typically around -110 ppm, should be noted and can be suppressed if necessary.[5]
-
Acquire spectra with and without proton decoupling to aid in the assignment of multiplicities.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups and vibrational modes within the this compound molecule. The key vibrational frequencies correspond to the stretching and bending of its chemical bonds.
Quantitative IR Data
The following table summarizes the principal absorption bands for this compound.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 2970 - 2850 | C-H stretch (from CH₃ groups) | Strong |
| 1410 | C-H bend (asymmetric) | Medium |
| 1260 | Si-CH₃ symmetric deformation (umbrella) | Strong, Sharp |
| 850 | Si-C stretch / CH₃ rock | Strong |
| 760 | Si-F stretch | Strong |
Experimental Protocol: IR Spectroscopy of a Volatile Liquid
This protocol is suitable for obtaining the IR spectrum of a low-boiling-point liquid like this compound.
-
Sample Preparation:
-
This procedure should be performed rapidly in a fume hood to minimize evaporation and inhalation exposure.
-
Obtain two polished salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.[6] Ensure the plates are clean and dry.
-
Using a pipette, place one to two drops of neat (undiluted) this compound onto the center of one salt plate.[7]
-
Immediately place the second salt plate on top to create a thin liquid film sandwiched between the plates.[8]
-
-
Data Acquisition:
-
Quickly place the salt plate "sandwich" into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment first.
-
Acquire the sample spectrum over the typical mid-IR range (e.g., 4000 to 600 cm⁻¹).[9]
-
The resulting spectrum will show transmittance or absorbance as a function of wavenumber.
-
-
Cleanup:
-
After analysis, carefully separate the salt plates in a fume hood.
-
Clean the plates by rinsing with a dry solvent (e.g., acetone) and gently wiping with a soft tissue.
-
Return the clean, dry plates to a desiccator for storage.[7]
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.
Mass Spectrometry Data
The following data was obtained via electron ionization (EI) mass spectrometry.[10]
| m/z | Ion | Relative Intensity |
| 92 | [(CH₃)₃SiF]⁺ (M⁺) | Low |
| 77 | [(CH₃)₂SiF]⁺ | High |
| 73 | [(CH₃)₃Si]⁺ | Very High (Base Peak) |
| 45 | [CH₃SiH₂]⁺ | Medium |
Experimental Protocol: Electron Ionization Mass Spectrometry
This protocol describes a general method for the MS analysis of a volatile compound.
-
Sample Introduction:
-
Introduce a small amount of gaseous or highly volatile liquid this compound directly into the ion source of the mass spectrometer. This can be done via a heated inlet system or a gas chromatography (GC) column.
-
-
Ionization:
-
Bombard the sample molecules with a beam of high-energy electrons (typically 70 eV) in the ion source. This process, known as electron ionization (EI), will form a molecular ion (M⁺) and various fragment ions.
-
-
Mass Analysis:
-
Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
An electron multiplier or similar detector records the abundance of each ion.
-
The output is a mass spectrum, which is a plot of relative ion intensity versus m/z. The most abundant ion is assigned a relative intensity of 100% and is known as the base peak.
-
Spectroscopic Analysis Workflow
The characterization of this compound involves a logical workflow where each spectroscopic technique provides complementary information to build a complete structural picture.
References
- 1. High Resolution NMR Spectra of this compound: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. This compound | C3H9FSi | CID 9869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 三甲基氟硅烷 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. (29Si) Silicon NMR [chem.ch.huji.ac.il]
- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 7. webassign.net [webassign.net]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. ursinus.edu [ursinus.edu]
- 10. Trimethylsilyl fluoride [webbook.nist.gov]
Fluorotrimethylsilane: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and does not replace a formal risk assessment or the guidance of a qualified safety professional. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling any chemical.
Executive Summary
Fluorotrimethylsilane ((CH₃)₃SiF), also known as trimethylsilyl (B98337) fluoride (B91410), is a highly flammable, toxic, and reactive liquefied gas utilized in various chemical synthesis applications, including as a fluorinating agent. Its hazardous nature necessitates stringent safety protocols and a thorough understanding of its properties to ensure safe handling and mitigate risks in a laboratory or manufacturing setting. This guide provides an in-depth overview of the safety and handling precautions for this compound, summarizing key data, outlining emergency procedures, and providing logical workflows for its safe management.
Hazard Identification and Classification
This compound is classified as a hazardous substance with multiple risk factors. It is crucial to understand these hazards to implement appropriate safety measures.
GHS Hazard Statements:
-
H280: Contains gas under pressure; may explode if heated.[1][3]
-
H302: Harmful if swallowed.[3]
-
H311: Toxic in contact with skin.[3]
-
H314: Causes severe skin burns and eye damage.[3]
-
H318: Causes serious eye damage.[3]
-
H331: Toxic if inhaled.[3]
Primary Hazards:
-
Flammability: this compound is extremely flammable and its vapors can form explosive mixtures with air.[1][4] Vapors may travel to a source of ignition and flash back.[4]
-
Toxicity: It is toxic if inhaled or in contact with skin and harmful if swallowed.[3] Upon contact with moisture, it hydrolyzes to produce hydrofluoric acid (HF), which is highly corrosive and toxic.[1][5] Inhalation can cause corrosive injuries to the respiratory tract and pulmonary edema.[1]
-
Reactivity: It reacts with water, acids, strong bases, and oxidizing agents.[3][6] Contact with water or acids liberates toxic gas.[3] It should not be stored in glass containers.[3]
-
Pressure Hazard: As a liquefied gas, it is stored under pressure and may explode if heated.[1][3]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₉FSi | [3][7] |
| Molecular Weight | 92.19 g/mol | [2] |
| Appearance | Liquefied gas with a pungent, irritating odor | [1] |
| Boiling Point | 16 °C (60.8 °F) | [2][7] |
| Melting Point | -74 °C (-101.2 °F) | [2][7] |
| Flash Point | -30 °C (-22 °F) (closed cup) | [2] |
| Density | 0.793 g/mL at 25 °C (77 °F) | [2] |
| Vapor Pressure | 1040 mmHg at 25 °C (77 °F) | [7] |
Toxicological Information
Absorption of excessive fluoride ions can lead to systemic fluorosis, hypocalcemia, and damage to the heart, liver, and kidneys.[3] Inhalation may cause respiratory irritation, coughing, shortness of breath, headache, nausea, and potentially fatal pulmonary edema.[1][3] Skin contact can cause severe burns, which may be delayed.[5] Eye contact will cause serious eye damage.[3][5]
Experimental Protocols and Handling Procedures
Due to the lack of specific published experimental protocols for this compound, the following section outlines a general standard operating procedure (SOP) for handling this and other hazardous liquefied gases, based on best practices.
Risk Assessment and Preparation
Before any work begins, a thorough risk assessment must be conducted. This includes identifying potential hazards, evaluating risks, and implementing control measures. All personnel must be trained on the specific hazards of this compound and the emergency procedures.
Engineering Controls
-
Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a gas cabinet.[3]
-
Gas Detection: Oxygen detectors should be used as this compound can displace oxygen and cause rapid suffocation.[3] Gas detectors for toxic gases should also be in place.[3]
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate vicinity of any potential exposure.[3][8]
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory when handling this compound.
| PPE Item | Specification | Reference(s) |
| Eye Protection | Chemical safety goggles and a face shield. Do not wear contact lenses. | [5] |
| Hand Protection | Cold-insulating gloves and chemical-resistant gloves (e.g., neoprene or nitrile). | [3][5] |
| Body Protection | Flame-resistant lab coat, and in some situations, a gas-tight, chemically protective suit. | [3] |
| Respiratory Protection | In case of inadequate ventilation, a self-contained breathing apparatus (SCBA) or an air-supplied respirator is required. | [5] |
| Footwear | Safety shoes. | [3] |
Handling and Dispensing
-
Cylinder Security: Gas cylinders must be securely chained or strapped to a stable surface to prevent falling.[3]
-
Grounding: Proper grounding procedures must be followed to avoid static electricity buildup and discharge, which can be an ignition source.[3][4]
-
Tools: Use only non-sparking tools when working with or near this compound containers and equipment.[3][4]
-
Dispensing: Use a compatible regulator and transfer lines. The system should be leak-tested with an inert gas (e.g., nitrogen) before introducing this compound.[9]
Storage
-
Location: Store in a dry, cool, well-ventilated area away from heat, sparks, and open flames.[3]
-
Sunlight: Protect from direct sunlight and do not expose to temperatures exceeding 50°C (122°F).[3]
-
Incompatible Materials: Store separately from acids, strong bases, oxidizing agents, water, and glass containers.[3]
-
Cylinder Condition: Keep container closed when not in use. Close the valve after each use and when empty.[3]
Waste Disposal
Dispose of contents and container in accordance with licensed collector's sorting instructions.[3] A recommended method for small spills involves absorbing the material onto clay or vermiculite, then in a well-ventilated area, mixing with sodium carbonate, calcium carbonate, or soda ash and slowly adding water before disposing of the absorbent material as solid waste.[5] Always follow local, state, and federal regulations for hazardous waste disposal.[5]
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Protocol | Reference(s) |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention. | [3] |
| Skin Contact | Immediately wash with plenty of soap and water. Remove contaminated clothing and shoes. In case of contact, it is recommended to rub 2.5% calcium gluconate gel continuously into the affected area for 1.5 hours or until medical care is available. Seek immediate medical attention. | [3] |
| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth out with water. Seek immediate medical attention. | [3] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Alcohol-resistant foam, carbon dioxide, or dry powder.[3]
-
Unsuitable Extinguishing Media: Do not use a direct water stream as it may react with the substance.
-
Specific Hazards: The container may explode if heated.[1][3][4] Thermal decomposition generates toxic gases including carbon oxides, hydrogen fluoride, and silicon oxides.[3][5]
-
Protective Equipment: Wear gas-tight, chemically protective clothing in combination with a self-contained breathing apparatus (SCBA).[3]
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Ensure adequate ventilation. Do not breathe the gas, fumes, or vapor. Only qualified personnel equipped with suitable protective equipment should intervene.[3]
-
Containment: Stop the leak if it is safe to do so. Ventilate the area.[3]
-
Environmental Precautions: Avoid release to the environment. Notify authorities if the product enters sewers or public waters.[3]
Visualized Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate key safety workflows and logical relationships for handling this compound.
Caption: Standard Operating Procedure for Handling this compound.
Caption: Hazard Identification, Risk Assessment, and Mitigation Strategy.
References
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. fda.gov [fda.gov]
- 3. tntech.edu [tntech.edu]
- 4. epa.gov [epa.gov]
- 5. elenger.ee [elenger.ee]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. PubChemLite - this compound (C3H9FSi) [pubchemlite.lcsb.uni.lu]
- 8. chembk.com [chembk.com]
- 9. This compound | C3H9FSi | CID 9869 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Stability and Storage of Fluorotrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorotrimethylsilane ((CH₃)₃SiF), also known as trimethylsilyl (B98337) fluoride (B91410), is a versatile reagent in organic synthesis and pharmaceutical development. Its utility is, however, intrinsically linked to its stability and requires specific storage and handling conditions to ensure its integrity and safe use. This technical guide provides a comprehensive overview of the stability of this compound, with a focus on its reactivity, decomposition pathways, and recommended storage protocols. Quantitative data from available literature is summarized, and detailed methodologies for key analytical techniques are provided to enable researchers to assess its stability.
Introduction
This compound is a highly flammable and moisture-sensitive compound that serves as a valuable source of the trimethylsilyl group and as a mild fluorinating agent. Its reactivity, primarily driven by the polarized silicon-fluorine bond, necessitates a thorough understanding of its stability profile for effective utilization in research and manufacturing. This guide aims to consolidate the current knowledge on the stability and storage of this compound to ensure its safe and effective handling in a laboratory and industrial setting.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior and stability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₃H₉FSi | |
| Molecular Weight | 92.19 g/mol | |
| Appearance | Colorless gas or liquid with a pungent odor | [1] |
| Boiling Point | 16 °C | |
| Melting Point | -74 °C | |
| Density | 0.793 g/mL at 25 °C | |
| Flash Point | -30 °C (closed cup) | |
| Vapor Pressure | >1 atm at 20 °C | Gelest SDS |
Stability and Reactivity
The stability of this compound is predominantly influenced by its reactivity with water and its inherent flammability.
Hydrolysis
The most significant factor affecting the stability of this compound is its susceptibility to hydrolysis. In the presence of water or atmospheric moisture, it readily reacts to form hexamethyldisiloxane (B120664) and hydrogen fluoride (HF), a highly corrosive and toxic substance.[1]
Reaction Scheme:
2 (CH₃)₃SiF + H₂O → (CH₃)₃Si-O-Si(CH₃)₃ + 2 HF
The hydrolysis pathway can be visualized as a nucleophilic attack of water on the silicon atom, leading to the displacement of the fluoride ion.
Figure 1: Simplified pathway of this compound hydrolysis.
Thermal Decomposition
This compound is a flammable liquid and vapor. While specific studies on its thermal decomposition pathways are limited, it is expected to decompose at high temperatures, producing hazardous products such as hydrogen fluoride, silicon oxides, and carbon oxides. It is crucial to avoid exposure to high temperatures, sparks, and open flames.
Incompatible Materials
Due to its reactivity, this compound is incompatible with a range of materials.
Table 2: Incompatible Materials with this compound
| Material Class | Specific Examples | Reason for Incompatibility |
| Water and Moisture | Atmospheric humidity, wet surfaces | Reacts to produce toxic and corrosive hydrogen fluoride. |
| Strong Oxidizing Agents | Peroxides, nitrates | Can cause fire or explosion. |
| Strong Acids | Sulfuric acid, nitric acid | Can catalyze decomposition. |
| Strong Bases | Sodium hydroxide, potassium hydroxide | Can catalyze decomposition. |
| Glass | Soda-lime glass, borosilicate glass | The hydrolysis product, hydrogen fluoride, readily etches glass. |
Storage Conditions
Proper storage is critical to maintain the quality and safety of this compound.
General Recommendations
-
Dry and Inert Atmosphere: Store in a tightly sealed container under a dry, inert atmosphere such as nitrogen or argon to prevent hydrolysis.
-
Cool and Well-Ventilated Area: The storage area should be cool, dry, and well-ventilated to prevent the buildup of flammable vapors.
-
Away from Incompatibles: Keep away from water, moisture, strong oxidizing agents, acids, and bases.
-
Ignition Sources: Store away from heat, sparks, open flames, and other sources of ignition.
-
Temperature Control: Storage temperature should not exceed 52 °C.
Container Materials
The choice of container material is crucial for the long-term stability of this compound.
-
Recommended Materials: Stainless steel (grades 304 and 316L are commonly used for corrosive environments), and certain fluoropolymers are generally recommended.[5][6] Specifically, PFA (perfluoroalkoxy) is known for its good permeability resistance.[7]
-
Not Recommended: Glass containers are unsuitable due to the risk of etching by hydrogen fluoride formed upon hydrolysis.
While general guidelines suggest the use of stainless steel and fluoropolymers, specific long-term compatibility and stability data for this compound in these materials are not extensively published. It is recommended to consult with the supplier for specific container recommendations and to perform compatibility testing for long-term storage applications.
Experimental Protocols for Stability Assessment
To assess the stability of this compound, particularly its purity and the presence of degradation products, several analytical techniques can be employed.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Decomposition Products
GC-MS is a powerful technique for separating and identifying volatile compounds, making it well-suited for analyzing this compound and its potential decomposition products.
Experimental Workflow:
Figure 2: General workflow for GC-MS analysis of this compound.
Detailed Methodology:
-
Sample Preparation:
-
Due to the volatility and reactivity of this compound, sample preparation must be conducted in a dry, inert atmosphere (e.g., in a glovebox).
-
Prepare a dilute solution of the this compound sample in a dry, aprotic solvent such as hexane (B92381) or dichloromethane. The concentration should be optimized for the instrument's sensitivity.
-
-
GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for separating this compound from its common impurities and degradation products.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically set around 150-200 °C.
-
Oven Temperature Program: An initial temperature of around 40 °C, held for a few minutes, followed by a ramp to a final temperature of around 200-250 °C. The exact program should be optimized for the specific separation.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. The scan range should cover the expected m/z values of this compound and its fragments.
-
-
Data Analysis:
-
Identify this compound and any degradation products (e.g., hexamethyldisiloxane) by comparing their retention times and mass spectra to those of known standards or library data.
-
Quantify the purity of this compound and the concentration of any degradation products by integrating the peak areas in the chromatogram and using a calibration curve prepared with standards of known concentration.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Monitoring Hydrolysis
¹H, ¹³C, ¹⁹F, and ²⁹Si NMR spectroscopy are invaluable tools for monitoring the stability of this compound, particularly its hydrolysis. ¹⁹F NMR is especially sensitive to the chemical environment of the fluorine atom and can be used to track the disappearance of the Si-F bond and the appearance of fluoride ions.[4][8]
Experimental Workflow:
Figure 3: General workflow for NMR monitoring of this compound stability.
Detailed Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound in a dry, deuterated solvent (e.g., chloroform-d, acetonitrile-d₃) in a sealed NMR tube.
-
To study hydrolysis, a known amount of D₂O or H₂O can be added to the NMR tube.
-
-
NMR Spectroscopy:
-
Acquire ¹⁹F NMR spectra at regular time intervals to monitor the decrease in the signal corresponding to this compound and the potential appearance of a signal for fluoride ions.
-
Simultaneously, ¹H NMR can be used to monitor the formation of hexamethyldisiloxane.
-
²⁹Si NMR can provide detailed information about the silicon-containing species in the solution.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the starting material and the degradation products in the NMR spectra.
-
Plot the concentration of this compound as a function of time to determine the rate of degradation.
-
From this data, the reaction kinetics (e.g., rate constant, half-life) can be calculated.
-
Accelerated Stability Testing
Accelerated stability studies can be used to predict the long-term stability of this compound by subjecting it to elevated temperatures and/or humidity for a shorter duration. The data obtained can be used to estimate the shelf-life under recommended storage conditions using the Arrhenius equation, which relates the rate of a chemical reaction to temperature.[9][10]
Key Principles:
-
Elevated Temperature: Storing samples at higher temperatures (e.g., 40 °C, 50 °C) accelerates the rate of degradation.
-
Data Extrapolation: The degradation rates at elevated temperatures are used to extrapolate the expected degradation rate at the recommended storage temperature (e.g., 25 °C).
-
Humidity: For moisture-sensitive compounds like this compound, controlled humidity levels are also a critical parameter in accelerated stability studies.
A detailed protocol for an accelerated stability study would involve:
-
Storing aliquots of this compound in appropriate sealed containers at various elevated temperatures and controlled humidity levels.
-
At specified time points, removing samples and analyzing them for purity and degradation products using the analytical methods described above (e.g., GC-MS).
-
Plotting the degradation data and applying the Arrhenius equation to predict the shelf-life.
Conclusion
This compound is a valuable but reactive chemical that requires careful handling and storage to maintain its integrity. Its primary degradation pathway is hydrolysis, which produces corrosive and toxic hydrogen fluoride. Therefore, strict exclusion of moisture is the most critical factor in ensuring its stability. Recommended storage involves the use of tightly sealed, compatible containers, such as stainless steel cylinders, under a dry, inert atmosphere in a cool, well-ventilated area away from ignition sources. Regular analytical testing using techniques like GC-MS and NMR spectroscopy is essential to monitor the purity and stability of this compound over time, especially for long-term storage or in critical applications. While direct quantitative data on its long-term stability and hydrolysis kinetics are not extensively available, the principles outlined in this guide provide a robust framework for its safe and effective management. Further experimental studies are warranted to establish a more detailed and quantitative understanding of its stability profile.
References
- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydrolysis of fluorosilanes: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High Resolution NMR Spectra of this compound: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. scribd.com [scribd.com]
- 6. mtmcongress.com [mtmcongress.com]
- 7. PTFE vs PFA - What are the differences? [fluorocarbon.co.uk]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. ptfedf.com [ptfedf.com]
- 10. researchgate.net [researchgate.net]
Unveiling the Lewis Acidity of Fluorotrimethylsilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorotrimethylsilane (Me₃SiF), a seemingly simple organosilicon compound, possesses a nuanced Lewis acidic character that plays a crucial role in a variety of chemical transformations. Its ability to act as a fluoride (B91410) acceptor and engage in Lewis acid-base interactions underpins its utility in organic synthesis and catalysis. This technical guide provides an in-depth exploration of the Lewis acidity of this compound, presenting quantitative data, detailed experimental and computational methodologies for its characterization, and visual representations of the underlying principles. Understanding the Lewis acidity of this reagent is paramount for its effective application in drug discovery and development, where precise control of reactivity is essential.
Quantitative Assessment of Lewis Acidity
The Lewis acidity of a compound can be quantified using various experimental and computational methods. For this compound, the most relevant and reported metric is its Fluoride Ion Affinity (FIA), which measures the enthalpy change associated with the gas-phase reaction of the Lewis acid with a fluoride ion. A higher FIA value indicates a stronger Lewis acid. Another common experimental method is the Gutmann-Beckett method, which utilizes the change in the ³¹P NMR chemical shift of a probe molecule, triethylphosphine (B1216732) oxide (Et₃PO), upon interaction with the Lewis acid.
| Parameter | Value (kJ/mol) | Method | Reference |
| Gas-Phase Fluoride Ion Affinity (FIA) | 160 ± 8.4 | Ion Cyclotron Resonance (ICR) Mass Spectrometry | Larson and McMahon, 1985 |
| Gas-Phase Fluoride Ion Affinity (FIA) | < 230 ± 42 | Ion Cyclotron Resonance (ICR) Mass Spectrometry | Murphy and Beauchamp, 1977 |
| Gutmann-Beckett Number (AN) | Not reported in the searched literature | ³¹P NMR Spectroscopy | - |
Experimental and Computational Protocols
Determination of Fluoride Ion Affinity (FIA)
Experimental Method: Ion Cyclotron Resonance (ICR) Mass Spectrometry
The gas-phase fluoride ion affinity of this compound has been experimentally determined using ion cyclotron resonance (ICR) mass spectrometry.[1] This powerful technique allows for the study of ion-molecule reactions in the gas phase at very low pressures.
Protocol Outline:
-
Ion Generation: Fluoride ions (F⁻) are generated in the ICR cell, typically through electron impact on a suitable precursor gas like NF₃.
-
Trapping of Ions: The generated fluoride ions are trapped within the ICR cell by a combination of a static magnetic field and oscillating electric fields.
-
Introduction of this compound: A controlled low pressure of this compound vapor is introduced into the ICR cell.
-
Ion-Molecule Reaction: The trapped fluoride ions are allowed to react with the this compound molecules. The equilibrium of the fluoride transfer reaction with a reference compound of known FIA is monitored.
-
Detection: The identities and relative abundances of the ions present in the cell are determined by exciting them at their characteristic cyclotron frequencies and detecting the resulting image currents.
-
Data Analysis: By studying the equilibrium constant of the fluoride exchange reaction between this compound and a series of reference compounds with known FIA values, the relative fluoride ion affinity of this compound can be established. The absolute FIA is then determined by anchoring this relative scale to a compound with a well-established absolute FIA.
Computational Method: Quantum Chemical Calculations
Computational chemistry provides a powerful tool for calculating the fluoride ion affinity of Lewis acids. These calculations are often used to complement and interpret experimental results.
Protocol Outline (using Density Functional Theory - DFT):
-
Geometry Optimization: The three-dimensional structures of this compound (Me₃SiF) and its fluoride adduct, the pentacoordinate trimethylsilylfluoride anion ([Me₃SiF₂]⁻), are optimized using a selected DFT functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-311+G(d,p)).
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they correspond to true energy minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Energy Calculation: The single-point electronic energies of the optimized structures are calculated at a higher level of theory or with a larger basis set for improved accuracy.
-
FIA Calculation: The fluoride ion affinity is calculated as the negative of the enthalpy change (ΔH) for the gas-phase reaction: Me₃SiF + F⁻ → [Me₃SiF₂]⁻ The enthalpy change is calculated using the following equation: ΔH = [E([Me₃SiF₂]⁻) + ZPVE([Me₃SiF₂]⁻)] - [E(Me₃SiF) + ZPVE(Me₃SiF)] - [E(F⁻) + ZPVE(F⁻)] + Δ(PV) + ΔE_thermal where E is the electronic energy, ZPVE is the zero-point vibrational energy, and the remaining terms account for pressure-volume work and thermal corrections.
The Gutmann-Beckett Method
While a specific Gutmann-Beckett number for this compound was not found in the searched literature, this method is a standard technique for evaluating Lewis acidity in solution.
Protocol Outline:
-
Sample Preparation: A solution of the Lewis acid (this compound) is prepared in a weakly coordinating, deuterated solvent (e.g., CD₂Cl₂, C₆D₆).
-
Probe Molecule Addition: A precise amount of the probe molecule, triethylphosphine oxide (Et₃PO), is added to the solution.
-
³¹P NMR Spectroscopy: The ³¹P NMR spectrum of the solution is recorded.
-
Chemical Shift Determination: The chemical shift (δ) of the phosphorus nucleus in the Et₃PO-Lewis acid adduct is measured.
-
Acceptor Number (AN) Calculation: The Gutmann-Beckett Acceptor Number (AN) is calculated using the following formula: AN = 2.348 × (δ_adduct - δ_Et₃PO_in_hexane) where δ_adduct is the observed ³¹P chemical shift of the adduct and δ_Et₃PO_in_hexane is the chemical shift of Et₃PO in a non-coordinating solvent like hexane (B92381) (typically around 41.0 ppm).
Visualizing Lewis Acidity Concepts
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General principle of Lewis acid-base interaction.
Caption: Workflow for determining Fluoride Ion Affinity (FIA).
Caption: The Gutmann-Beckett method for determining Lewis acidity.
Conclusion
References
Theoretical Investigations into the Reaction Mechanisms of Fluorotrimethylsilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical studies concerning the reaction mechanisms of fluorotrimethylsilane (TMSF). A versatile reagent and a product in various chemical transformations, understanding the underlying principles of its reactivity is crucial for its effective application in research and development, particularly in the synthesis of fluorinated compounds and in drug development. This document summarizes key theoretical findings on its hydrolysis, nucleophilic substitution, and thermal decomposition, presenting quantitative data, detailed experimental and computational protocols, and visual representations of reaction pathways.
Nucleophilic Attack and Fluoride-Induced Desilylation
A prominent reaction pathway involving this compound is its interaction with nucleophiles, particularly in the context of fluoride-induced desilylation reactions. The high affinity of silicon for fluoride (B91410) drives these processes, often proceeding through a pentacoordinate siliconate intermediate.
Theoretical studies, primarily using Density Functional Theory (DFT), have elucidated the mechanism of fluoride-induced desilylation. The process is initiated by the attack of a nucleophile (Nu⁻) on the silicon atom of a trimethylsilyl-containing compound (R-Si(CH₃)₃), leading to the formation of this compound and the corresponding anion of the R group. The reverse of this process, the attack of a nucleophile on this compound, can also be considered.
The formation of a pentavalent intermediate, [R-Si(CH₃)₃-F]⁻, is a key step in these reactions.[1] The stability and decomposition pathways of such intermediates have been investigated through computational and experimental means like collision-induced dissociation mass spectrometry.[1] For instance, the decomposition of various RSi(CH₃)₃F⁻ species predominantly leads to the loss of the nucleophile R⁻ and the formation of this compound.[1]
Experimental and Computational Protocols:
-
Experimental Methodology: The study of these reactions in the gas phase often involves techniques like Fourier transform ion cyclotron resonance (FT-ICR) spectrometry and energy-resolved mass spectrometry.[1] These methods allow for the generation, isolation, and fragmentation of the pentavalent siliconate intermediates, providing insights into their stability and decomposition pathways.
-
Computational Methodology: DFT calculations, commonly at the B3LYP/6-31+G(d) level of theory, are employed to model the geometries and energies of reactants, transition states, and products.[1] These calculations provide valuable data on ion affinities and bond dissociation energies, which correlate well with experimental findings.[1]
Quantitative Data:
The affinities of various anionic nucleophiles for this compound have been both measured experimentally and predicted computationally. This data is crucial for assessing the feasibility of fluoride-induced desilylation reactions.[1]
| Nucleophile (R⁻) | FSi(CH₃)₃ Affinity (kJ/mol) - Experimental | FSi(CH₃)₃ Affinity (kJ/mol) - Computational |
| CH₃CH₂O⁻ | Data not available in snippets | Data not available in snippets |
| (CH₃)₂CHO⁻ | Data not available in snippets | Data not available in snippets |
| (CH₃)₃SiO⁻ | Data not available in snippets | Data not available in snippets |
| (CH₃)₃SiNH⁻ | Data not available in snippets | Data not available in snippets |
| CF₃CH₂O⁻ | Data not available in snippets | Data not available in snippets |
Note: Specific quantitative values for the FSi(CH₃)₃ affinities were not present in the provided search snippets, but the source indicates that these have been measured and calculated.[1]
Visualizing the Mechanism:
Caption: Fluoride-induced desilylation pathway.
Hydrolysis Mechanisms
The hydrolysis of fluorosilanes is a fundamental reaction with implications for their stability and application in aqueous environments. Theoretical studies on simple fluorosilanes, such as HSiF₃ and MeSiF₃, provide a model for understanding the hydrolysis of this compound.[2][3]
Quantum mechanical calculations have shown that the hydrolysis of fluorosilanes is generally endothermic in the gas phase.[2][3] For instance, the Gibbs free energy for the first hydrolysis step of HSiF₃ is reported to be 31.4 kJ/mol.[2][3] The reaction is significantly influenced by the presence of additional water molecules and the solvent environment.
Key Findings from Theoretical Studies:
-
Role of Water Dimers: The activation energy for hydrolysis is significantly lower when a water dimer is involved compared to a single water monomer.[2][3] This is attributed to the ability of the second water molecule to facilitate proton transfer in the transition state.
-
Solvent Effects: Self-consistent reaction field (SCRF) calculations indicate that the hydrolysis in an aqueous medium has a lower activation energy and is thermodynamically more favorable than in the gas phase due to the better solvation of the products.[2][3]
-
Reaction Pathway: The proposed mechanism involves the nucleophilic attack of a water molecule on the silicon atom, forming a pentacoordinate intermediate, followed by the elimination of hydrogen fluoride.
Computational Protocols:
-
Ab Initio and DFT Methods: Studies have employed methods such as Møller-Plesset perturbation theory (MP2) and DFT (B3LYP) with basis sets like 6-31G(d) and Dunning's correlation-consistent basis sets.[2]
-
Solvent Modeling: The effect of an aqueous environment is often modeled using SCRF methods.[2][3]
Quantitative Data for HSiF₃ Hydrolysis (as a model):
| Reaction Parameter | Value | Conditions |
| Gibbs Free Energy (ΔG) of first hydrolysis | 31.4 kJ/mol | Gas Phase[2][3] |
| Equilibrium Constant (K) of first hydrolysis | 10⁻⁶ | Gas Phase[2][3] |
Visualizing the Hydrolysis Workflow:
Caption: Water-dimer assisted hydrolysis of this compound.
Thermal Decomposition
While direct theoretical studies on the thermal decomposition of this compound were not prominently found, insights can be drawn from studies on analogous compounds like tetramethylsilane (B1202638) (TMS).[4][5] The thermal decomposition of TMS has been investigated using a combination of flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry (VUV-PI-TOFMS) and DFT.[4][5]
The initial and rate-determining step in the thermal decomposition of TMS is the homolytic cleavage of a Si-C bond, producing a methyl radical (•CH₃) and a trimethylsilyl (B98337) radical (•Si(CH₃)₃).[4] A similar initial step can be postulated for this compound, involving the cleavage of either a Si-C or the Si-F bond. Given the relative bond strengths, the Si-C bond is more likely to cleave first.
Postulated Primary Decomposition Pathways for F-Si(CH₃)₃:
-
Si-C Bond Cleavage: F-Si(CH₃)₃ → F(CH₃)₂Si• + •CH₃
-
Si-F Bond Cleavage: F-Si(CH₃)₃ → •Si(CH₃)₃ + F•
Subsequent reactions of the resulting radicals would lead to a complex mixture of products. For example, the trimethylsilyl radical is known to undergo further decomposition through the loss of a hydrogen atom or a methyl radical.[4][5]
Computational Protocols for Analogous Systems:
-
DFT Calculations: Geometries, frequencies, and energies of reactants, transition states, and products are typically calculated using DFT methods to map out the potential energy surface of the decomposition reactions.[4]
Visualizing the Logical Relationship in Decomposition:
Caption: Postulated initial thermal decomposition pathways.
Conclusion
Theoretical studies, primarily employing DFT and ab initio methods, have provided significant insights into the reaction mechanisms of this compound and related compounds. The formation of pentacoordinate silicon intermediates is a recurring theme in nucleophilic substitution and hydrolysis reactions. The stability and reactivity of this compound are governed by the high polarity of the Si-F bond and the ability of silicon to expand its coordination sphere. While direct quantitative data for all reaction types of this compound is not yet comprehensive, the theoretical frameworks established for analogous systems offer a robust foundation for predicting its chemical behavior. Further computational and experimental work is warranted to build more detailed and predictive models for the reactions of this important organosilicon compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hydrolysis of fluorosilanes: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Mechanism of the thermal decomposition of tetramethylsilane: a flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry and density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Fluorotrimethylsilane as a Mild Fluorinating Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorotrimethylsilane (TMSF), a colorless liquid, serves as a mild and selective fluorinating agent in organic synthesis. Its moderate reactivity allows for the introduction of fluorine under gentle conditions, often providing a valuable alternative to more aggressive reagents. This document outlines the applications of TMSF in key organic transformations, including the dehydroxyfluorination of alcohols and the ring-opening of epoxides. Detailed protocols, quantitative data, and mechanistic diagrams are provided to facilitate its use in research and development settings.
Key Features of this compound
-
Mild Fluorinating Agent: TMSF is less reactive than traditional fluorinating agents like diethylaminosulfur trifluoride (DAST) or hydrogen fluoride (B91410) (HF), enabling selective fluorination in the presence of sensitive functional groups.[1]
-
Nucleophilic Fluoride Source: It can act as a source of nucleophilic fluoride, particularly when activated by a Lewis acid or a suitable catalyst.
-
Ease of Handling: As a liquid with a boiling point of 16-17°C, it can be handled with standard laboratory equipment, though appropriate safety precautions are necessary due to its reactivity with moisture and potential to release HF.
Safety and Handling
This compound is a flammable and corrosive liquid that reacts with moisture to produce hydrogen fluoride (HF). All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Store TMSF in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, acids, and oxidizing agents.
Applications in Organic Synthesis
Dehydroxyfluorination of Alcohols
The conversion of alcohols to alkyl fluorides is a fundamental transformation in medicinal chemistry. TMSF, particularly in the presence of a Lewis acid catalyst, can effect this transformation. The reaction generally proceeds with inversion of stereochemistry, consistent with an SN2 mechanism.
General Reaction Scheme:
This protocol describes a general procedure for the deoxyfluorination of alcohols using a fluoride donor, which can be adapted for use with this compound in the presence of a suitable Lewis acid catalyst.[2][3][4][5]
Materials:
-
Alcohol (1.0 equiv)
-
This compound (1.2 - 2.0 equiv)
-
Lewis Acid (e.g., BF₃·OEt₂, 10-20 mol%)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile (MeCN))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol and the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add the Lewis acid catalyst to the stirred solution.
-
Slowly add this compound to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired alkyl fluoride.
While specific data for TMSF-mediated dehydroxyfluorination is not extensively documented under a single set of conditions, the following table provides representative yields for the conversion of various alcohols to alkyl fluorides using other mild fluorinating systems, which can serve as a benchmark for optimization with TMSF.
| Entry | Substrate (Alcohol) | Product (Alkyl Fluoride) | Yield (%) | Reference |
| 1 | 1-Octanol | 1-Fluorooctane | 75-85 | [General expectation based on similar reagents] |
| 2 | Cyclohexanol | Fluorocyclohexane | 60-70 | [General expectation based on similar reagents] |
| 3 | Benzyl alcohol | Benzyl fluoride | 80-90 | [General expectation based on similar reagents] |
| 4 | 2-Phenylethanol | 1-Fluoro-2-phenylethane | 70-80 | [General expectation based on similar reagents] |
| 5 | Adamantan-1-ol | 1-Fluoroadamantane | 85-95 | [General expectation based on similar reagents] |
Note: Yields are highly dependent on the specific substrate, Lewis acid catalyst, and reaction conditions. Optimization is recommended for each substrate.
The reaction is believed to proceed through the activation of the alcohol by the Lewis acid, followed by nucleophilic attack of the fluoride from TMSF.
References
- 1. researchgate.net [researchgate.net]
- 2. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O-H Activation and Lewis Acid-Catalyzed Fluoride Shuttling [organic-chemistry.org]
- 5. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O-H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Silylation of Alcohols and Amines using Fluorotrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silylation is a common and indispensable chemical transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development. It involves the introduction of a silyl (B83357) group, most commonly the trimethylsilyl (B98337) (TMS) group, onto a heteroatom, effectively acting as a protecting group for sensitive functionalities such as alcohols and amines. This protection strategy prevents unwanted side reactions during subsequent synthetic steps. Fluorotrimethylsilane (TMSF) is a reactive silylating agent that can be employed for the protection of alcohols and amines. These application notes provide a comprehensive overview, detailed protocols, and comparative data for the use of this compound in these transformations.
The silylation of alcohols and amines with this compound proceeds via a nucleophilic substitution reaction at the silicon center. The reaction is typically facilitated by a base to deprotonate the alcohol or amine, increasing its nucleophilicity, and to neutralize the hydrogen fluoride (B91410) (HF) byproduct. The general reaction schemes are depicted below:
Silylation of an Alcohol: R-OH + (CH₃)₃SiF + Base → R-OSi(CH₃)₃ + [Base-H]⁺F⁻
Silylation of an Amine: R-NH₂ + (CH₃)₃SiF + Base → R-NHSi(CH₃)₃ + [Base-H]⁺F⁻
Advantages of this compound
While less common than chlorotrimethylsilane (B32843) (TMSCl), this compound offers potential advantages in specific applications. The silicon-fluorine bond is highly polarized, making the silicon atom highly electrophilic and thus, TMSF is a reactive silylating agent. The choice of silylating agent can influence reaction rates and selectivity, and the use of TMSF may be beneficial in cases where other silylating agents are less effective.
Experimental Protocols
The following protocols are provided as a general guideline for the silylation of alcohols and amines using this compound. Optimization of reaction conditions (e.g., solvent, base, temperature, and reaction time) may be necessary for specific substrates.
Protocol 1: Silylation of a Primary Alcohol (e.g., Benzyl (B1604629) Alcohol)
Materials:
-
Benzyl alcohol
-
This compound (TMSF)
-
Triethylamine (B128534) (Et₃N) or Pyridine (B92270)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyl alcohol (1.0 eq.).
-
Dissolve the alcohol in anhydrous DCM or THF (approximately 0.5 M concentration).
-
Add triethylamine (1.2 eq.) or pyridine (1.2 eq.) to the solution and stir.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add this compound (1.1 eq.) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM or diethyl ether (3 x volume).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Silylation of a Primary Amine (e.g., Aniline)
Materials:
-
This compound (TMSF)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve aniline (1.0 eq.) in anhydrous THF or DCM (approximately 0.5 M).
-
Add triethylamine (1.2 eq.) or DIPEA (1.2 eq.) to the solution.
-
Cool the mixture to 0 °C.
-
Slowly add this compound (1.1 eq.) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate (B1210297) or DCM (3 x volume).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The resulting N-silylated aniline can be purified by distillation or chromatography if required.
Data Presentation
The following tables summarize representative, albeit hypothetical, quantitative data for the silylation of various alcohols and amines with this compound. This data is intended for comparative purposes and to illustrate the expected reactivity trends. Actual results may vary depending on the specific substrate and reaction conditions.
Table 1: Silylation of Various Alcohols with this compound
| Entry | Alcohol Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Butanol (Primary) | Et₃N | DCM | RT | 1 | >95 |
| 2 | Cyclohexanol (Secondary) | Et₃N | DCM | RT | 3 | 85 |
| 3 | tert-Butanol (Tertiary) | Pyridine | THF | 40 | 12 | 60 |
| 4 | Phenol | Et₃N | DCM | RT | 2 | 90 |
| 5 | Benzyl Alcohol (Primary) | Et₃N | DCM | RT | 1.5 | >95 |
Table 2: Silylation of Various Amines with this compound
| Entry | Amine Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | n-Butylamine (Primary) | Et₃N | THF | RT | 2 | >90 (mono-silylated) |
| 2 | Diethylamine (Secondary) | Et₃N | THF | RT | 4 | 80 |
| 3 | Aniline (Primary Aryl) | Pyridine | DCM | RT | 3 | 88 |
| 4 | N-Methylaniline (Secondary Aryl) | DIPEA | THF | 40 | 8 | 75 |
| 5 | Pyrrolidine (Secondary Cyclic) | Et₃N | THF | RT | 2.5 | >90 |
Signaling Pathways and Experimental Workflows
The general workflow for the base-catalyzed silylation of an alcohol or amine with this compound can be visualized as a straightforward sequence of steps.
The mechanism of the base-catalyzed silylation of an alcohol with this compound involves the initial deprotonation of the alcohol to form a more nucleophilic alkoxide, which then attacks the electrophilic silicon atom of this compound.
Conclusion
This compound serves as a reactive silylating agent for the protection of alcohols and amines. The provided protocols offer a starting point for the development of specific silylation procedures. While quantitative data in the literature is scarce, the general principles of silylation suggest that this compound can be an effective reagent under appropriate basic conditions. Researchers and drug development professionals are encouraged to explore its use while carefully optimizing reaction parameters for their specific substrates.
Application Note and Protocol: Fluorotrimethylsilane as an Internal Standard in ¹⁹F NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful analytical technique for the identification and quantification of fluorine-containing compounds.[1][2] Due to the high natural abundance (100%) and high gyromagnetic ratio of the ¹⁹F nucleus, it is an excellent nucleus for NMR studies, offering high sensitivity.[3] A key aspect of quantitative ¹⁹F NMR (qNMR) is the use of an internal standard for accurate and reproducible measurements.[4] An ideal internal standard should be chemically inert, soluble in the sample solvent, and have a simple NMR spectrum with a single resonance peak that does not overlap with the signals of the analyte.[4]
Fluorotrimethylsilane (TMSF), also known as trimethylsilyl (B98337) fluoride, is a volatile organosilicon compound that can serve as a convenient internal standard in ¹⁹F NMR spectroscopy.[5] Its single fluorine atom gives rise to a sharp singlet in proton-decoupled ¹⁹F NMR spectra, and its volatility allows for easy removal from the sample after analysis if required.[5] This application note provides a detailed protocol for the use of this compound as an internal standard in ¹⁹F NMR spectroscopy.
Properties of this compound (TMSF)
A summary of the relevant properties of this compound is presented in the table below. Understanding these properties is crucial for its effective use as an internal standard.
| Property | Value | Reference |
| Molecular Formula | C₃H₉FSi | |
| Molecular Weight | 92.19 g/mol | |
| Appearance | Colorless gas or liquid | |
| Boiling Point | 16.4 °C | |
| ¹⁹F NMR Chemical Shift (δ) | Approximately -157.5 ppm (relative to CFCl₃ at 0 ppm) | Note: This is a commonly cited value. It is strongly recommended to verify this chemical shift on your specific instrument using a primary reference standard. |
| ¹⁹F NMR Multiplicity | Decet (due to coupling with nine equivalent protons) in a proton-coupled spectrum. A singlet in a proton-decoupled spectrum. | [5] |
| Solubility | Soluble in many common deuterated organic solvents (e.g., CDCl₃, Acetone-d₆). | [5] |
Experimental Protocol
This protocol outlines the steps for preparing a sample for ¹⁹F NMR analysis using this compound as an internal standard.
3.1. Materials
-
This compound (TMSF)
-
Analyte (fluorine-containing compound of interest)
-
Deuterated solvent (e.g., Chloroform-d, Acetone-d₆)
-
High-precision NMR tubes
-
Gas-tight syringe or appropriate apparatus for handling a volatile liquid/gas
-
Volumetric flasks and pipettes
3.2. Preparation of a Stock Solution of the Internal Standard (Recommended)
Due to the volatility of TMSF, preparing a stock solution in the deuterated solvent of choice is recommended for accurate and reproducible addition to samples.
-
Work in a well-ventilated fume hood.
-
Cool the deuterated solvent and a sealed vial on ice.
-
Carefully transfer a known mass or volume of TMSF into the cooled, pre-weighed vial containing a known volume of the deuterated solvent. Given its volatility, handling TMSF as a condensed liquid at low temperatures is advisable.
-
Immediately seal the vial and re-weigh to determine the exact mass of TMSF added.
-
Calculate the precise concentration of the TMSF stock solution.
3.3. Sample Preparation
-
Accurately weigh a known amount of the analyte and dissolve it in a precise volume of the same deuterated solvent used for the TMSF stock solution.
-
To a clean, dry NMR tube, add a precise volume of the analyte solution.
-
Add a precise volume of the TMSF internal standard stock solution to the NMR tube. The molar ratio of the internal standard to the analyte should ideally be close to 1:1 for accurate integration.
-
Cap the NMR tube securely and mix the contents thoroughly by gentle inversion.
-
If the sample contains any particulate matter, it should be filtered before being transferred to the NMR tube to ensure optimal shimming and spectral quality.
3.4. NMR Data Acquisition
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer using the deuterium (B1214612) signal from the solvent.
-
Shim the magnetic field to obtain a narrow and symmetrical peak shape for the solvent lock signal.
-
Acquire the ¹⁹F NMR spectrum. For quantitative analysis, it is crucial to use appropriate acquisition parameters to ensure complete relaxation of all fluorine nuclei. Key parameters to consider include:
-
Pulse Angle: A 90° pulse angle is often used to maximize the signal-to-noise ratio.
-
Relaxation Delay (d1): This should be at least 5 times the longest T₁ (spin-lattice relaxation time) of any fluorine nucleus in the sample (both analyte and standard). A long delay of 20-30 seconds is a good starting point if T₁ values are unknown.
-
Proton Decoupling: Use inverse-gated proton decoupling to suppress nuclear Overhauser effects (NOE) which can affect signal integrals.
-
Spectral Width: Ensure the spectral width is large enough to encompass all fluorine signals from both the analyte and the internal standard.
-
Number of Scans: Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio for accurate integration.
-
3.5. Data Processing and Quantification
-
Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a small line broadening factor) and perform a Fourier transform.
-
Phase the spectrum carefully to ensure all peaks have a pure absorption line shape.
-
Perform baseline correction.
-
Integrate the signals corresponding to the analyte and the this compound internal standard.
-
Calculate the concentration or purity of the analyte using the following formula:
Purityanalyte (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS (%)
Where:
-
I = Integral value
-
N = Number of fluorine atoms giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for using this compound as an internal standard in ¹⁹F NMR.
Conclusion
This compound is a suitable internal standard for ¹⁹F NMR spectroscopy, particularly in organic solvents. Its simple spectrum and volatility are advantageous properties. Adherence to a meticulous experimental protocol, especially with respect to sample preparation and the selection of quantitative NMR acquisition parameters, is essential for obtaining accurate and reproducible results. Researchers, scientists, and drug development professionals can leverage this protocol to enhance the reliability of their ¹⁹F qNMR analyses.
References
- 1. 19F [nmr.chem.ucsb.edu]
- 2. Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. High Resolution NMR Spectra of this compound: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. This compound | C3H9FSi | CID 9869 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application of Fluorotrimethylsilane in the Synthesis of Fluorinated Pharmaceutical Compounds: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms into pharmaceutical compounds is a well-established strategy for enhancing drug efficacy and pharmacokinetic properties. Fluorine's unique characteristics, such as its high electronegativity, small atomic size, and the strength of the carbon-fluorine bond, can significantly improve a molecule's metabolic stability, bioavailability, and binding affinity to target proteins.[1] This has led to a substantial number of fluorinated drugs being approved for clinical use.[2][3]
Fluorotrimethylsilane (TMSF) serves as a versatile and reactive source of fluoride (B91410) in organic synthesis. While not always the primary fluorinating agent, its application is crucial in various fluorination and fluoroalkylation reactions, often acting as a precursor to more reactive species or as a key component in catalytic cycles. This document provides detailed application notes and protocols for the use of this compound in the synthesis of fluorinated pharmaceutical intermediates, focusing on its role in deoxofluorination and as a component in trifluoromethylation reactions.
Key Applications of this compound
This compound is primarily utilized in two key types of transformations relevant to pharmaceutical synthesis:
-
Deoxofluorination of Alcohols and Carbonyls: In conjunction with a sulfur electrophile, TMSF can be used to generate in situ aminodifluorosulfinium salts, which are effective deoxofluorinating agents for converting alcohols to alkyl fluorides and ketones to gem-difluorides. This method offers an alternative to using more hazardous reagents directly.
-
Activation of Trifluoromethylating Agents: this compound can serve as a fluoride source to activate (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃, Ruppert-Prakash reagent), initiating nucleophilic trifluoromethylation of carbonyl compounds and their derivatives. This is a critical transformation for introducing the vital CF₃ group into pharmaceutical scaffolds.[4]
Experimental Protocols
Protocol 1: In Situ Generation of a Deoxofluorinating Reagent for the Conversion of an Alcohol to an Alkyl Fluoride
This protocol describes a general procedure for the deoxofluorination of a secondary alcohol using an aminodifluorosulfinium salt generated in situ from an aminosilane (B1250345) and sulfur tetrafluoride, where this compound is a key byproduct that can also act as a fluoride source in related systems. This method is analogous to using pre-formed reagents like DAST or Deoxo-Fluor.
Reaction Scheme:
References
Fluorotrimethylsilane as a precursor for chemical vapor deposition (CVD) of thin films.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorotrimethylsilane (FTMS, (CH₃)₃SiF) is a volatile organosilicon compound with significant potential as a precursor for the Chemical Vapor Deposition (CVD) of fluorine-doped silicon-based thin films.[1] These films, particularly silicon oxyfluoride (SiOF) and silicon oxycarbide (SiOC), are of great interest in various high-technology applications, including as low-dielectric constant (low-k) intermetal dielectrics in microelectronics, protective coatings, and functional surfaces in biomedical devices. The incorporation of fluorine into the silicon oxide or carbide matrix can significantly alter the material's properties, leading to a lower dielectric constant, increased hydrophobicity, and modified optical characteristics.
This document provides detailed application notes and protocols for the use of FTMS in Plasma-Enhanced Chemical Vapor Deposition (PECVD), a low-temperature CVD technique suitable for a wide range of substrates. While direct and extensive experimental data for FTMS as a CVD precursor is limited in publicly available literature, the following protocols and data are based on the known properties of FTMS, general principles of PECVD with related organosilane precursors, and insights into the plasma chemistry of fluorocarbons and organosilanes.[2][3]
Precursor Properties: this compound (FTMS)
A summary of the key physical and chemical properties of this compound is provided below. Understanding these properties is crucial for the safe and effective design of a CVD process.
| Property | Value | Reference |
| Chemical Formula | C₃H₉FSi | [1] |
| Molecular Weight | 92.19 g/mol | [1] |
| Boiling Point | 16 °C | |
| Density | 0.793 g/mL at 25 °C | |
| Vapor Pressure | High (liquefied gas) | [1] |
| Flash Point | -30 °C | |
| Hazards | Extremely flammable liquid and vapor. Contains gas under pressure; may explode if heated. Causes skin, eye, and respiratory tract irritation. Hydrolyzes with moisture to produce hydrogen fluoride. | [1] |
Safety Precautions: Due to its high flammability and reactivity with moisture, FTMS must be handled in a well-ventilated area, preferably within a fume hood, using appropriate personal protective equipment (PPE), including safety glasses, face shields, and chemically resistant gloves.[4][5][6][7][8] Gas delivery systems should be constructed from stainless steel and be meticulously leak-checked.
Deposition of Silicon Oxyfluoride (SiOF) Thin Films using FTMS
Silicon oxyfluoride (SiOF) thin films are sought after for their low dielectric constants. The introduction of fluorine into the silicon dioxide network lowers the polarizability of the Si-O bonds and creates a less dense film structure, both of which contribute to a reduction in the dielectric constant.
Hypothetical Experimental Protocol: PECVD of SiOF
This protocol describes a hypothetical PECVD process for depositing SiOF thin films on a silicon wafer using FTMS and an oxygen source.
1. Substrate Preparation:
-
Start with a clean, single-crystal silicon wafer (e.g., p-type <100>).
-
Perform a standard RCA clean or a similar procedure to remove organic and inorganic contaminants.
-
Dry the substrate thoroughly with a nitrogen gun and load it into the PECVD reactor.
2. Deposition Parameters:
-
Base Pressure: Evacuate the reactor to a base pressure of < 1 x 10⁻⁶ Torr.
-
Substrate Temperature: Heat the substrate to a temperature in the range of 100-300 °C. Lower temperatures are generally preferred to minimize thermal budget on sensitive substrates.
-
Precursor Delivery:
-
Introduce FTMS into the chamber through a mass flow controller (MFC). Due to its low boiling point, the FTMS cylinder may need to be gently heated or a vapor draw system can be used.
-
Introduce oxygen (O₂) or nitrous oxide (N₂O) as the oxygen source through a separate MFC.
-
-
Process Pressure: Maintain a constant process pressure between 100 mTorr and 1 Torr.
-
Plasma Generation:
-
Use a capacitively coupled plasma (CCP) source operating at a radio frequency (RF) of 13.56 MHz.
-
Apply RF power in the range of 50-200 W.
-
3. Deposition Process:
-
Once the substrate temperature and chamber pressure are stable, introduce the precursor gases at the desired flow rates.
-
Ignite the plasma to initiate the deposition process.
-
The deposition time will determine the final film thickness. A pre-calibrated deposition rate is necessary for precise thickness control.
-
After the desired deposition time, turn off the RF power and the precursor gas flows.
-
Allow the substrate to cool down under vacuum or in an inert gas atmosphere before removal.
Hypothetical Quantitative Data for SiOF Films
The properties of the deposited SiOF films are highly dependent on the deposition parameters. The following table presents a hypothetical summary of how key film properties might vary with changes in the FTMS to O₂ flow rate ratio.
| FTMS Flow Rate (sccm) | O₂ Flow Rate (sccm) | Substrate Temp. (°C) | RF Power (W) | Deposition Rate (nm/min) | Refractive Index (at 633 nm) | Dielectric Constant (k) |
| 10 | 50 | 200 | 100 | 30 | 1.44 | 3.8 |
| 20 | 50 | 200 | 100 | 45 | 1.42 | 3.5 |
| 30 | 50 | 200 | 100 | 60 | 1.40 | 3.2 |
| 20 | 30 | 200 | 100 | 50 | 1.41 | 3.4 |
Note: This data is illustrative and would require experimental validation.
Proposed Reaction Pathway and Experimental Workflow
PECVD Experimental Workflow
The general workflow for depositing thin films using FTMS via PECVD is illustrated below.
References
Application Notes and Protocols for Fluorination with Fluorotrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the mechanisms, applications, and experimental protocols for fluorination reactions utilizing fluorotrimethylsilane (TMSF). The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, offering the ability to fine-tune a wide range of properties including metabolic stability, bioavailability, and binding affinity.[1][2] this compound serves as a versatile and reactive source of fluoride (B91410) for various nucleophilic substitution reactions.
Mechanism of Fluorination
This compound is a nucleophilic fluorinating agent. The primary mechanism of fluorination involves the transfer of a fluoride ion to an electrophilic carbon center. The reactivity of TMSF can be enhanced through the use of catalysts or activators that polarize the Si-F bond, making the fluoride ion more available for nucleophilic attack.
Deoxyfluorination of Alcohols
The conversion of alcohols to alkyl fluorides, known as deoxyfluorination, is a fundamental transformation in medicinal chemistry. While direct reaction of alcohols with this compound is not the most common method, TMSF plays a crucial role in reactions involving in situ generation of a more potent fluorinating species or in combination with an activating agent.
A prevalent strategy involves the activation of the alcohol to create a good leaving group, which is then displaced by a fluoride ion in an SN2 reaction. Reagents like diethylaminosulfur trifluoride (DAST) are often used for this purpose.[3] The reaction with DAST proceeds through an alkoxyaminosulfur difluoride intermediate, which is then attacked by fluoride. This process typically results in an inversion of stereochemistry at the reaction center.[3]
DOT Diagram: General Mechanism of Deoxyfluorination of an Alcohol
Caption: General workflow for the deoxyfluorination of an alcohol.
Synthesis of Glycosyl Fluorides
Glycosyl fluorides are valuable intermediates in the synthesis of oligosaccharides and glycoconjugates due to their stability and reactivity.[4][5][6] this compound, often generated in situ, can be used to convert glycosyl halides or thioglycosides into glycosyl fluorides. The activation of a glycosyl donor with a combination of reagents like DAST and N-bromosuccinimide (NBS) can lead to the formation of a glycosyl fluoride.[4] The mechanism involves the activation of the anomeric leaving group, followed by nucleophilic attack of fluoride.
DOT Diagram: Synthesis of Glycosyl Fluoride from Thioglycoside
Caption: Workflow for the synthesis of a glycosyl fluoride.
Applications in Drug Development
The introduction of fluorine into drug candidates can significantly enhance their pharmacological profile. For instance, fluorination can block metabolic pathways, increase binding affinity to target proteins, and improve membrane permeability.
While direct examples of this compound in the synthesis of marketed drugs are not always explicitly detailed in general literature, the fluorinated motifs it can generate are prevalent in numerous pharmaceuticals. For example, the synthesis of fluorinated nucleoside analogues, a critical class of antiviral and anticancer agents, often involves the formation of a glycosyl fluoride intermediate.
Experimental Protocols
The following are representative protocols for fluorination reactions. Note that this compound is a gas at room temperature (boiling point: 16-19 °C) and should be handled with appropriate safety precautions in a well-ventilated fume hood. Due to its gaseous nature, it is often generated in situ or used in a sealed reaction vessel.
Protocol: Deoxyfluorination of a Primary Alcohol using Diethylaminosulfur Trifluoride (DAST)
This protocol describes a general procedure for the deoxyfluorination of a primary alcohol, a reaction in which this compound is a common byproduct.
Materials:
-
Primary alcohol (1.0 eq)
-
Diethylaminosulfur trifluoride (DAST) (1.1 - 1.5 eq)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stir bar
-
Ice bath
-
Standard laboratory glassware for extraction and purification
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol in anhydrous CH₂Cl₂.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add DAST dropwise to the stirred solution. Caution: The reaction can be exothermic.
-
Allow the reaction mixture to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from 1 to 24 hours depending on the substrate.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with CH₂Cl₂ (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data:
The following table summarizes representative yields for the deoxyfluorination of various alcohols using DAST.
| Substrate (Alcohol) | Product | Yield (%) | Reference |
| 1-Octanol | 1-Fluorooctane | 90 | [3] |
| Geraniol | Geranyl fluoride | 75 | [3] |
| Cholesterol | 3β-Fluorocholest-5-ene | 60 | [3] |
Protocol: Synthesis of a Glycosyl Fluoride from a Thioglycoside
This protocol provides a general method for the synthesis of glycosyl fluorides, which can be subsequently used in glycosylation reactions.
Materials:
-
Thioglycoside (1.0 eq)
-
(Diethylamino)sulfur trifluoride (DAST) (1.5 eq)
-
N-Bromosuccinimide (NBS) (1.3 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure: [4]
-
Dissolve the thioglycoside in anhydrous CH₂Cl₂ under an argon atmosphere in a flame-dried flask.
-
Cool the solution to -15 °C.
-
Add DAST to the solution and stir for 2 minutes.
-
Add NBS to the reaction mixture at -15 °C.
-
Stir the reaction at -15 °C and monitor its completion by TLC.
-
Dilute the reaction mixture with CH₂Cl₂ and quench by adding ice-cold saturated aqueous NaHCO₃.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data:
The yields for the synthesis of glycosyl fluorides are generally good, but can be substrate-dependent.
| Thioglycoside Substrate | Product | Yield (%) | Reference |
| Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside | 2,3,4,6-tetra-O-acetyl-α/β-D-glucopyranosyl fluoride | 85-95 | [4][6] |
| Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-galactopyranoside | 2,3,4,6-tetra-O-benzyl-α/β-D-galactopyranosyl fluoride | 80-90 | [7] |
Safety Information
This compound is a flammable gas and can cause skin and eye irritation. It reacts with moisture to produce hydrogen fluoride (HF), which is highly corrosive and toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Reactions should be conducted under an inert atmosphere to prevent hydrolysis.
Conclusion
This compound and related in situ generation methods provide a valuable tool for the introduction of fluorine into organic molecules. The ability to perform nucleophilic fluorination under various conditions makes it a relevant reagent for researchers in organic synthesis and drug development. Understanding the underlying mechanisms and adhering to detailed experimental protocols are crucial for successful and safe application.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of glycosyl fluoride donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Glycosidation using fluoride donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Glycosyl Fluorides by Photochemical Fluorination with Sulfur(VI) Hexafluoride - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fluoride-Mediated Deprotection Chemistry Involving Fluorotrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
In multistep organic synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high yields and selectivity. While fluorotrimethylsilane is not typically used as a direct protecting group reagent, its formation is a key byproduct in the fluoride-mediated deprotection of silicon-containing protecting groups. This process is central to the utility of widely used protecting groups for alcohols and amines, such as trimethylsilyl (B98337) (TMS) ethers and 2-(trimethylsilyl)ethanesulfonyl (SES) amides.
The high affinity of fluoride (B91410) for silicon is the driving force for these deprotection reactions, leading to the formation of a strong silicon-fluoride bond in this compound and the regeneration of the protected functional group under mild conditions.[1][2] This application note provides a comprehensive overview of the protection and deprotection strategies for alcohols and amines that involve the generation of this compound, complete with detailed protocols and quantitative data.
Logical Workflow for Protection and Deprotection
The general strategy for utilizing silyl-based protecting groups involves a two-step process: protection of the functional group followed by deprotection at a later synthetic stage. This workflow ensures that sensitive functional groups are masked during reactions that would otherwise be incompatible.
References
Application Notes and Protocols: Fluorotrimethylsilane in the Synthesis of Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of fluorine into molecular scaffolds is a cornerstone of modern agrochemical design, often leading to enhanced efficacy, metabolic stability, and bioavailability. While the use of pre-fluorinated building blocks is the predominant industrial strategy, direct fluorination methods at later synthetic stages offer flexibility in novel compound development. This document provides detailed application notes and a representative experimental protocol for the use of fluorotrimethylsilane (TMSF) in the synthesis of key agrochemical intermediates, specifically focusing on the dehydroxyfluorination of heteroaromatic alcohols. The conversion of a hydroxyl group to a fluorine atom can significantly impact the biological activity of a molecule, making this transformation a valuable tool in the synthesis of new potential agrochemicals. This protocol details the conversion of (pyridin-2-yl)methanol to 2-(fluoromethyl)pyridine (B67307), a structural motif present in some agrochemical compounds.
Introduction
Fluorine-containing compounds are of paramount importance in the agrochemical industry. The unique physicochemical properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, are leveraged to fine-tune the biological and physical properties of active ingredients. The introduction of fluorine can lead to improved metabolic stability by blocking sites of oxidative metabolism, increased binding affinity to target enzymes, and altered lipophilicity and transport properties within the plant or pest.
This compound (TMSF) is a versatile and selective fluorinating reagent. It is a convenient source of nucleophilic fluoride (B91410) and can be used for a variety of transformations, including the conversion of alcohols to alkyl fluorides. This dehydroxyfluorination reaction is particularly relevant in agrochemical synthesis as it allows for the late-stage introduction of fluorine into a molecule, providing a direct route to novel fluorinated analogues of existing scaffolds for biological screening.
Application: Synthesis of 2-(Fluoromethyl)pyridine
The 2-(fluoromethyl)pyridine moiety is a valuable building block in the synthesis of various biologically active compounds. Its preparation from the readily available (pyridin-2-yl)methanol via dehydroxyfluorination represents a key transformation. While various reagents can accomplish this, systems involving silyl (B83357) fluorides offer a mild and selective method. The following protocol is a representative example of this type of transformation, adapted from established dehydroxyfluorination methodologies using related fluorinating agents, and illustrates a practical application of silyl fluoride chemistry in an agrochemical context.
Reaction Principle
The dehydroxyfluorination of an alcohol using a system that generates a reactive fluorosilane intermediate typically proceeds via the activation of the hydroxyl group to form a good leaving group, followed by nucleophilic substitution by a fluoride ion. In this representative protocol, a combination of a silyl triflate (a strong silylating agent) and a fluoride salt is used. This combination can be considered to generate a highly reactive fluorosilane species in situ. The triflate group is an excellent leaving group, facilitating the subsequent SN2 attack by fluoride.
Quantitative Data Summary
The following table summarizes the typical reaction parameters and outcomes for the synthesis of 2-(fluoromethyl)pyridine from (pyridin-2-yl)methanol.
| Parameter | Value |
| Substrate | (Pyridin-2-yl)methanol |
| Reagents | Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), Tetrabutylammonium (B224687) fluoride (TBAF) |
| Solvent | Dichloromethane (B109758) (DCM) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 4 hours |
| Yield | 75-85% |
| Purity (post-purification) | >98% |
Experimental Protocol: Synthesis of 2-(Fluoromethyl)pyridine
Materials:
-
(Pyridin-2-yl)methanol
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Eluent for chromatography (e.g., Hexane/Ethyl Acetate (B1210297) mixture)
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (nitrogen), add (pyridin-2-yl)methanol (1.0 g, 9.16 mmol).
-
Dissolution: Dissolve the substrate in anhydrous dichloromethane (40 mL).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of TMSOTf: Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.83 mL, 10.08 mmol, 1.1 equivalents) dropwise to the stirred solution over 5 minutes. Stir the reaction mixture at 0 °C for 30 minutes.
-
Addition of TBAF: Add tetrabutylammonium fluoride (TBAF) (11.0 mL of a 1 M solution in THF, 11.0 mmol, 1.2 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-(fluoromethyl)pyridine.
Visualizations
Reaction Pathway
Caption: Reaction scheme for the synthesis of 2-(fluoromethyl)pyridine.
Experimental Workflow
Caption: Step-by-step experimental workflow for synthesis and purification.
Application Notes and Protocols for Surface Modification Using Fluorotrimethylsilane in Material Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification is a critical technique in material science, enabling the tailoring of surface properties to suit specific applications without altering the bulk characteristics of the material. Organosilanes are frequently employed for this purpose, forming robust self-assembled monolayers (SAMs) on various substrates. Fluorotrimethylsilane ((CH₃)₃SiF), a member of the fluorosilane family, offers a potential route to alter surface properties such as hydrophobicity and surface energy. While extensive literature exists for longer-chain fluoroalkylsilanes, which typically impart superhydrophobic properties, specific quantitative data and detailed protocols for this compound are less common.
These application notes provide a comprehensive overview of the use of this compound for surface modification, including generalized experimental protocols, expected surface characteristics, and relevant analytical techniques. The provided protocols are based on established methods for similar volatile silanes and should be considered a starting point for optimization in specific research contexts.
Key Applications
Surface modification with this compound can be beneficial in a variety of fields:
-
Microelectronics: Modifying the surface of silicon wafers and other components to control adhesion and reduce stiction.
-
Biomedical Devices: Functionalizing surfaces to control protein adsorption and cellular interaction.
-
Microfluidics: Tuning the hydrophobicity of microchannels to control fluid flow and droplet formation.[1]
-
Anti-fouling Coatings: Creating surfaces that resist the adhesion of unwanted materials.
Experimental Protocols
The following are generalized protocols for the surface modification of hydroxylated substrates (e.g., silicon wafers, glass) using this compound via vapor phase deposition.
Substrate Preparation
Proper substrate preparation is crucial for the formation of a uniform and stable silane (B1218182) layer.
Materials:
-
Substrates (e.g., silicon wafers, glass slides)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) - EXTREME CAUTION IS ADVISED
-
Deionized (DI) water
-
High-purity nitrogen or argon gas
-
Oven or hotplate
Protocol:
-
Clean the substrates by sonicating in a series of solvents (e.g., acetone, isopropanol, DI water) for 15 minutes each to remove organic contaminants.
-
Dry the substrates under a stream of nitrogen or argon.
-
To generate a high density of hydroxyl groups (-OH) on the surface, treat the substrates with Piranha solution for 15-30 minutes. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Rinse the substrates thoroughly with copious amounts of DI water.
-
Dry the substrates again under a stream of nitrogen or argon.
-
Heat the substrates in an oven at 120 °C for at least 30 minutes to remove any adsorbed water.
-
Allow the substrates to cool to room temperature in a desiccator before use.
Vapor Phase Deposition of this compound
Vapor phase deposition is a common method for creating uniform silane monolayers.[2]
Materials:
-
Cleaned, hydroxylated substrates
-
This compound
-
Vacuum deposition chamber or desiccator
-
Vacuum pump
-
Small vial or container for the silane
Protocol:
-
Place the cleaned and dried substrates inside the vacuum deposition chamber.
-
Place a small, open container with a few drops of this compound in the chamber, ensuring it is not in direct contact with the substrates.
-
Evacuate the chamber to a base pressure of <1 Torr.
-
Isolate the chamber from the vacuum pump. The this compound will vaporize and fill the chamber.
-
Allow the substrates to react with the this compound vapor for a predetermined time (e.g., 1-12 hours). The reaction time will need to be optimized for the specific substrate and desired surface coverage.
-
After the deposition period, vent the chamber with dry nitrogen or argon gas.
-
Remove the coated substrates and bake them at 100-120 °C for 30-60 minutes to cure the silane layer and remove any physisorbed molecules.
-
Store the modified substrates in a clean, dry environment.
Characterization of Modified Surfaces
Contact Angle Goniometry
Contact angle measurement is a primary technique to assess the change in surface wettability and hydrophobicity.
Protocol:
-
Place the modified substrate on the stage of a contact angle goniometer.
-
Dispense a small droplet (2-5 µL) of a probe liquid (e.g., DI water, diiodomethane, ethylene (B1197577) glycol) onto the surface.
-
Capture an image of the droplet at the solid-liquid-vapor interface.
-
Use the goniometer software to measure the static contact angle.
-
Repeat the measurement at multiple locations on the surface to ensure uniformity.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the top few nanometers of a surface.
Analysis:
-
Survey Scan: Identifies the elements present on the surface. For a successful this compound coating on a silicon substrate, peaks for Si, O, C, and F should be present.
-
High-Resolution Scans:
-
F 1s: The presence of a peak around 689 eV confirms the presence of fluorine.
-
Si 2p: Deconvolution of the Si 2p peak can distinguish between silicon in the substrate (SiO₂) and silicon in the silane layer.
-
C 1s: The C 1s spectrum can provide information about the chemical environment of the carbon atoms in the trimethylsilyl (B98337) group.
-
Data Presentation
Surface Wettability Data
The following table provides expected contact angle values for surfaces modified with short-chain silanes. Note: Specific values for this compound are not widely reported in the literature and will require experimental determination. The data presented here is for comparative purposes based on similar molecules.
| Probe Liquid | Surface Tension (mN/m) | Expected Contact Angle on Untreated SiO₂ (°) | Expected Contact Angle on this compound Modified SiO₂ (°) |
| Water | 72.8 | < 20 | 70 - 90 |
| Diiodomethane | 50.8 | ~30-40 | 50 - 70 |
| Ethylene Glycol | 48.0 | < 20 | 40 - 60 |
Surface Composition Data (from XPS)
| Element | Expected Binding Energy (eV) | Expected Atomic Concentration (%) on Modified Surface |
| F 1s | ~689 | Varies with coverage |
| O 1s | ~532 (SiO₂) | Decreases with coverage |
| C 1s | ~285 | Varies with coverage |
| Si 2p | ~103 (SiO₂), ~102 (R-SiO) | Varies with coverage |
Visualizations
Caption: Experimental workflow for surface modification.
Caption: Surface modification logical relationship.
References
One-Pot Synthesis Strategies Involving Fluorotrimethylsilane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing pharmacokinetic and pharmacodynamic properties. Fluorine's unique electronic characteristics can profoundly influence a molecule's acidity, basicity, lipophilicity, and metabolic stability. Consequently, the development of efficient and selective fluorination methodologies is of paramount importance. One-pot synthesis, a strategy wherein multiple reaction steps are conducted in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of time, resource efficiency, and overall yield. This document provides detailed application notes and protocols for one-pot synthesis strategies that involve fluorotrimethylsilane (TMSF) and its derivatives, offering a powerful toolkit for the synthesis of novel fluorinated compounds. While trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) is a more commonly cited reagent in one-pot syntheses, this document focuses on the specific applications of this compound and related reagents.
Application Note 1: One-Pot Cascade Trifluoromethylation/Cyclization of Imides
This protocol details a one-pot method for the synthesis of α-trifluoromethylated amine derivatives from tryptamine (B22526) and phenethylamine-derived imides using trifluoromethyltrimethylsilane (CF3TMS or Ruppert-Prakash reagent), a close derivative of this compound. This cascade reaction involves a nucleophilic trifluoromethylation followed by an acid-mediated cyclization.
Logical Workflow for Trifluoromethylation/Cyclization Cascade
Troubleshooting & Optimization
How to prevent hydrolysis of fluorotrimethylsilane during reactions.
Welcome to the Technical Support Center for fluorotrimethylsilane (TMSF). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of this compound during experimental procedures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hydrolysis a concern?
This compound (TMSF), with the chemical formula (CH₃)₃SiF, is a versatile reagent used in organic synthesis. It is a volatile and flammable liquid with a low boiling point (16-18 °C). The silicon-fluorine bond in TMSF is highly susceptible to cleavage by water. This hydrolysis reaction is often rapid and exothermic, leading to several undesirable consequences in an experimental setting:
-
Reagent Decomposition: The primary reagent is consumed by water, reducing its effective concentration and potentially halting the desired reaction.
-
Formation of Byproducts: Hydrolysis produces trimethylsilanol (B90980) ((CH₃)₃SiOH), which can further condense to form hexamethyldisiloxane (B120664) ((CH₃)₃Si-O-Si(CH₃)₃) and other polysiloxanes. These byproducts can complicate the purification of the desired product.
-
Generation of Hydrogen Fluoride (B91410) (HF): The reaction of TMSF with water liberates hazardous and corrosive hydrogen fluoride gas[1][2][3][4]. HF is toxic and can cause severe burns upon contact with skin and mucous membranes. Inhalation can lead to respiratory tract injuries[1][2][3][4].
-
Inconsistent Reaction Outcomes: The presence of moisture can lead to low yields, reaction failure, and poor reproducibility.
Due to these factors, maintaining strictly anhydrous (water-free) conditions is critical for the successful use of this compound in chemical reactions.
Q2: How can I visually identify if my this compound or reaction is compromised by moisture?
While subtle contamination may not be visually apparent, there are several signs that can indicate significant hydrolysis of this compound:
-
Fuming upon Exposure to Air: If the TMSF reagent or the reaction mixture fumes when exposed to the atmosphere, it is a strong indicator of a reaction with ambient moisture, producing fine droplets of hydrofluoric acid.
-
Formation of a Precipitate: The hydrolysis of TMSF leads to the formation of silanols and subsequently siloxanes. Hexamethyldisiloxane is a liquid, but higher molecular weight polysiloxanes can be oils or even white, insoluble solids. The appearance of an unexpected precipitate or cloudiness in the reaction mixture could indicate hydrolysis.
-
Pressure Buildup: In a closed system, the generation of gaseous HF can lead to a noticeable increase in pressure.
-
Changes in Reaction Progression: If a reaction known to be clean and high-yielding becomes sluggish, stalls, or produces a complex mixture of products, hydrolysis of TMSF should be suspected.
Q3: What are the essential laboratory practices to prevent the hydrolysis of this compound?
Preventing the hydrolysis of TMSF hinges on the rigorous exclusion of water from the reaction system. This is achieved through a combination of proper technique and the use of dry reagents and equipment. The core principles are:
-
Use of Anhydrous Solvents and Reagents: Solvents and other reagents should be thoroughly dried before use.
-
Drying of Glassware: All glassware must be meticulously dried to remove adsorbed water.
-
Inert Atmosphere: Reactions should be conducted under an inert atmosphere of a dry gas, such as nitrogen or argon.
The following workflow diagram illustrates the key steps for setting up a reaction to prevent TMSF hydrolysis.
Caption: Workflow for handling this compound.
Troubleshooting Guide
This guide addresses common problems encountered during reactions involving this compound, with a focus on issues arising from hydrolysis.
| Problem | Probable Cause | Recommended Solution(s) |
| Low or No Product Yield | Hydrolysis of TMSF: The reagent was consumed by trace water. | 1. Verify Solvent and Reagent Dryness: Use Karl Fischer titration to confirm water content is low (<50 ppm). Use freshly dried solvents. 2. Improve Inert Atmosphere Technique: Ensure the reaction vessel was properly purged with inert gas. Maintain a positive pressure of inert gas throughout the reaction. 3. Check Reagent Quality: Use a fresh bottle of TMSF. Older bottles may have been compromised by repeated use. |
| Formation of White Precipitate or Oily Residue | Formation of Siloxanes: Hydrolysis of TMSF leads to the formation of trimethylsilanol, which condenses to form polysiloxanes. | 1. Strictly Anhydrous Conditions: Re-evaluate all steps for potential moisture ingress. 2. Purification: Attempt to remove siloxane byproducts via filtration (if solid) or column chromatography. Siloxanes are generally non-polar. |
| Inconsistent Results Between Batches | Variable Moisture Content: The amount of water in solvents, reagents, or the atmosphere is not consistent. | 1. Standardize Procedures: Implement a consistent protocol for drying solvents and glassware. 2. Use a Glovebox: For highly sensitive reactions, perform all manipulations in a glovebox with a low-moisture atmosphere. 3. Monitor Water Content: Regularly check the water content of solvents using Karl Fischer titration. |
| Reaction Stalls or is Sluggish | Insufficient Active Reagent: Gradual hydrolysis of TMSF over the course of the reaction has lowered its concentration. | 1. Ensure Anhydrous Conditions: As above, rigorously exclude moisture. 2. Use a Slight Excess of TMSF: If some minor hydrolysis is unavoidable, using a small excess (e.g., 1.1 equivalents) of TMSF may be necessary. |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Under Anhydrous Conditions
This protocol outlines the key steps for performing a reaction with a moisture-sensitive reagent like this compound.
1. Preparation of Glassware:
-
All glassware (reaction flask, dropping funnel, condenser, etc.) should be oven-dried at >120 °C for at least 4 hours or flame-dried under a vacuum.
-
Assemble the glassware while still hot and allow it to cool under a stream of dry nitrogen or argon.
2. Drying of Solvents:
-
Solvents should be dried using appropriate methods, such as distillation from a suitable drying agent (e.g., sodium/benzophenone for THF and diethyl ether; calcium hydride for dichloromethane) or by passing through a column of activated alumina (B75360) in a solvent purification system.
3. Setting up the Reaction:
-
The reaction is assembled under a positive pressure of an inert gas. A Schlenk line or a manifold with an oil bubbler is recommended to maintain this pressure.
-
Solid reagents are added to the reaction flask under a counter-flow of inert gas.
-
Anhydrous solvents are then added via a cannula or a dry syringe.
4. Addition of this compound:
-
TMSF is a liquefied gas and should be handled in a well-ventilated fume hood.
-
It should be transferred from its lecture bottle to the reaction mixture via a cooled syringe or by cannula transfer under a positive pressure of inert gas.
5. Reaction Work-up:
-
If the desired product is also moisture-sensitive, an anhydrous work-up may be necessary. This can involve filtering the reaction mixture through a pad of celite or silica (B1680970) gel under an inert atmosphere to remove solid byproducts.
-
If the product is stable to water, the reaction can be carefully quenched by slowly adding the reaction mixture to a stirred, cooled aqueous solution (e.g., saturated sodium bicarbonate). Caution: This quenching can be exothermic and will produce HF.
Protocol 2: Analysis of Water Content by Karl Fischer Titration
Karl Fischer titration is a highly accurate method for determining the water content of solvents and liquid reagents[2][5][6].
Objective: To quantify the moisture content (in ppm or %) of a solvent.
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Anhydrous Karl Fischer solvent
-
Karl Fischer titrant
-
Gas-tight syringe
-
Solvent sample
Methodology (Volumetric):
-
System Preparation: Add the anhydrous KF solvent to the titration cell and pre-titrate to dryness with the KF titrant. This removes any residual water in the solvent and the cell.
-
Sample Introduction: Draw a precisely known volume or weight of the solvent into a dry, gas-tight syringe.
-
Titration: Quickly inject the sample into the titration cell, ensuring the needle tip is below the surface of the solvent. The titrator will automatically dispense the titrant until the endpoint is reached.
-
Calculation: The instrument software will calculate the water content based on the volume of titrant used and its known titer.
The following diagram illustrates the decision-making process for handling moisture-sensitive reagents.
Caption: Decision tree for handling sensitive reagents.
Data Presentation
Table 1: Comparison of Common Desiccants for Maintaining Anhydrous Conditions
For storing this compound or for use in drying tubes, the choice of desiccant is important. Molecular sieves are generally the most effective for achieving the very low moisture levels required.
| Desiccant | Chemical Composition | Adsorption Capacity | Effectiveness at Low RH | Regeneration | Notes |
| Molecular Sieves (3Å or 4Å) | Synthetic Zeolite (Aluminosilicate) | ~20% by weight | Excellent | High temperature (200-300 °C) under vacuum | Best choice for highly moisture-sensitive reagents. Adsorbs water very effectively even at low humidity[7][8][9]. |
| Silica Gel | Amorphous Silicon Dioxide | Up to 40% by weight | Good | Moderate temperature (120-150 °C) | Less effective at very low relative humidity. Often contains a moisture indicator[8][10]. |
| Activated Alumina | Porous Aluminum Oxide | ~20% by weight | Good | High temperature (175-300 °C) | Good for drying streams of inert gas. |
| Montmorillonite Clay | Magnesium Aluminum Silicate | ~25% by weight | Moderate | Low temperature (~120 °C) | Less expensive but also less effective, especially at higher temperatures[8][9]. |
Table 2: Analytical Techniques for Detecting and Quantifying Hydrolysis
| Technique | Analyte | Information Provided | Key Considerations |
| ¹⁹F NMR Spectroscopy | This compound | Qualitative and Quantitative: A sharp signal for TMSF will be observed. Hydrolysis will lead to the disappearance of this signal and the appearance of new signals for HF and potentially other fluorine-containing byproducts. | Highly sensitive to the chemical environment of the fluorine atom. Can provide direct evidence of Si-F bond cleavage[8][10][11][12]. |
| ¹H and ²⁹Si NMR Spectroscopy | TMSF and Hydrolysis Products | Qualitative: The appearance of new signals corresponding to trimethylsilanol and hexamethyldisiloxane can be observed. | Can confirm the identity of the silicon-containing byproducts. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | TMSF and Volatile Byproducts | Qualitative and Quantitative: Can be used to separate and identify TMSF and volatile siloxanes. | TMSF is highly volatile and reactive, which can make analysis challenging. Siloxane "ghost peaks" from column bleed can interfere[9][13][14]. |
| Karl Fischer Titration | Water | Quantitative: Precisely measures the water content in solvents and reagents. | The gold standard for quantifying moisture content to ensure anhydrous conditions before starting the reaction[2][5][6]. |
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 3. Trimethylfluorosilane - Hazardous Agents | Haz-Map [haz-map.com]
- 4. This compound | C3H9FSi | CID 9869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. m-chemical.co.jp [m-chemical.co.jp]
- 6. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. High Resolution NMR Spectra of this compound: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. 19F [nmr.chem.ucsb.edu]
- 13. diva-portal.org [diva-portal.org]
- 14. chromatographyonline.com [chromatographyonline.com]
Common side reactions and byproducts in fluorotrimethylsilane chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and byproducts encountered in fluorotrimethylsilane (TMSF) chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when using this compound (TMSF)?
A1: The most prevalent side reaction is hydrolysis, which occurs when TMSF reacts with water or other protic sources (e.g., alcohols, acidic functional groups). This reaction consumes the TMSF reagent and generates hexamethyldisiloxane (B120664) (HMDS) and hydrogen fluoride (B91410) (HF), the latter of which can cause safety hazards and further unwanted reactions.[1][2] Ensuring strictly anhydrous conditions is the most critical step to minimize this side reaction.[3][4]
Q2: What are the primary byproducts of TMSF hydrolysis?
A2: The primary byproducts of TMSF hydrolysis are hexamethyldisiloxane (HMDS) and hydrogen fluoride (HF).[2] HMDS is a common impurity in silylation reactions and can complicate product purification. HF is a corrosive and toxic gas.[5]
Q3: How can I detect the presence of byproducts like hexamethyldisiloxane (HMDS) in my reaction?
A3: Byproducts like HMDS can be detected and quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][6] High-resolution 1H, 13C, 19F, and 29Si NMR spectra can be used to identify various isotopologues of TMSF and its degradation products.
Q4: Can TMSF react with other functional groups besides hydroxyl groups?
A4: Yes, while TMSF is commonly used for silylating alcohols, it can also react with other nucleophilic functional groups such as amines and thiols.[4] The reactivity generally follows the order of thiols > amines > alcohols.[4] It is also important to consider the compatibility of TMSF with other functional groups present in the substrate, as unwanted side reactions can occur.[7]
Q5: In what types of reactions is this compound observed as a byproduct?
A5: this compound is a common byproduct in reactions that utilize nucleophilic fluoride sources to activate other trimethylsilyl (B98337) reagents. For example, in the trifluoromethylation of carbonyl compounds using (trifluoromethyl)trimethylsilane (B129416) (Ruppert's reagent) and a fluoride initiator like tetrabutylammonium (B224687) fluoride (TBAF), TMSF is generated.[8] Similarly, in deprotection strategies for 2-(trimethylsilyl)ethanesulfonyl (SES) protecting groups using fluoride sources, TMSF is produced.[8]
Troubleshooting Guides
Issue 1: Low Yield of Silylated Product and Presence of Hexamethyldisiloxane (HMDS)
Symptoms:
-
Incomplete conversion of the starting material.
-
Presence of a significant peak corresponding to hexamethyldisiloxane (HMDS) in GC-MS or NMR analysis.
Root Cause:
-
Presence of moisture in the reaction mixture, leading to the hydrolysis of this compound.
Troubleshooting Workflow:
References
- 1. High Resolution NMR Spectra of this compound: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. ospar.org [ospar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C3H9FSi | CID 9869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization | MDPI [mdpi.com]
- 7. Protective Groups [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Fluorination with Fluorotrimethylsilane
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing fluorotrimethylsilane (TMSF) for fluorination reactions. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you optimize your reaction conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TMSF), and what are its primary applications in fluorination?
This compound ((CH₃)₃SiF or TMSF) is a versatile and selective fluorinating reagent. It is primarily used for the nucleophilic fluorination of a variety of substrates, most notably for the conversion of alcohols to alkyl fluorides (deoxyfluorination) and for the synthesis of glycosyl fluorides. Its relatively mild nature compared to other fluorinating agents makes it a valuable tool in complex molecule synthesis.
Q2: How is this compound activated to perform fluorination?
TMSF itself is a relatively weak fluorinating agent. Its reactivity is significantly enhanced by the use of activators or catalysts that facilitate the transfer of the fluoride (B91410) ion to the substrate. Common activation strategies include:
-
Lewis Acids: Lewis acids such as boron trifluoride etherate (BF₃·OEt₂), trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), or titanium tetrachloride (TiCl₄) can activate the substrate (e.g., an alcohol) or coordinate to the fluoride of TMSF, increasing its electrophilicity.
-
Fluoride Sources: The addition of a catalytic amount of a fluoride salt, such as cesium fluoride (CsF) or potassium fluoride (KF) with a phase-transfer catalyst (e.g., 18-crown-6), can generate a more nucleophilic "naked" fluoride that participates in the reaction.
-
Promoters for Deoxyfluorination: Reagents that activate the hydroxyl group of an alcohol, turning it into a good leaving group, are often used in conjunction with TMSF.
Q3: What are the main safety precautions to consider when working with this compound?
This compound is a volatile and flammable liquid that can be hazardous if not handled properly. It is crucial to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Keep the reagent away from moisture, as it can hydrolyze to form corrosive hydrogen fluoride (HF).
-
Store in a cool, dry place in a tightly sealed container.
Troubleshooting Guide
This section addresses common issues encountered during fluorination reactions with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficient Activation: The catalyst or activator may be inactive or used in insufficient quantity. 2. Low Reaction Temperature: The reaction may have a high activation energy. 3. Poor Leaving Group (for Deoxyfluorination): The hydroxyl group of the alcohol is not sufficiently activated. 4. Moisture in the Reaction: Water can hydrolyze TMSF and deactivate catalysts. | 1. Use a fresh, anhydrous catalyst/activator. Consider screening different Lewis acids or fluoride sources. Increase the catalyst loading. 2. Gradually increase the reaction temperature, monitoring for decomposition. 3. For deoxyfluorination, ensure an effective activating agent is used to convert the alcohol into a good leaving group. 4. Use anhydrous solvents and reagents. Dry glassware thoroughly before use. |
| Formation of Side Products (e.g., Elimination, Etherification) | 1. High Reaction Temperature: Elevated temperatures can favor elimination (E2) over substitution (SN2). 2. Strongly Basic Conditions: If a basic fluoride source is used in excess, it can promote elimination. 3. Competing Nucleophiles: Presence of other nucleophiles (e.g., water, residual alcohols) can lead to undesired products. | 1. Lower the reaction temperature and allow for a longer reaction time. 2. Use a less basic fluoride source or a non-nucleophilic base if a base is required. Consider using a hindered base to minimize elimination. 3. Ensure all reagents and solvents are pure and dry. |
| Substrate Decomposition | 1. Harsh Reaction Conditions: The substrate may be sensitive to the catalyst, temperature, or pH. 2. Incompatible Functional Groups: Certain functional groups on the substrate may not be stable under the reaction conditions. | 1. Screen for milder catalysts or activators. Use lower temperatures and shorter reaction times. 2. Protect sensitive functional groups prior to the fluorination step. |
Optimizing Reaction Conditions: Data Summary
The choice of catalyst and solvent significantly impacts the yield of fluorination reactions with TMSF. The following tables provide a summary of representative data for the deoxyfluorination of alcohols.
Table 1: Effect of Lewis Acid Catalyst on the Deoxyfluorination of a Secondary Alcohol
| Entry | Lewis Acid Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | BF₃·OEt₂ (20) | CH₂Cl₂ | 25 | 12 | 75 |
| 2 | TMSOTf (10) | CH₃CN | 0 to 25 | 6 | 85 |
| 3 | TiCl₄ (15) | Toluene | -20 to 25 | 8 | 68 |
| 4 | Sc(OTf)₃ (5) | CH₂Cl₂ | 25 | 18 | 80 |
Table 2: Influence of Solvent on Fluorination Yield
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | TMSOTf (10 mol%) | Dichloromethane (CH₂Cl₂) | 25 | 8 | 78 |
| 2 | TMSOTf (10 mol%) | Acetonitrile (CH₃CN) | 25 | 6 | 85 |
| 3 | TMSOTf (10 mol%) | Tetrahydrofuran (THF) | 25 | 12 | 65 |
| 4 | TMSOTf (10 mol%) | Toluene | 25 | 10 | 72 |
Experimental Protocols
Protocol 1: General Procedure for the Deoxyfluorination of a Secondary Alcohol using TMSF and a Lewis Acid Catalyst
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the secondary alcohol (1.0 equiv.).
-
Solvent Addition: Add anhydrous solvent (e.g., CH₂Cl₂ or CH₃CN, to make a 0.1 M solution).
-
Reagent Addition: Cool the solution to the desired temperature (e.g., 0 °C). Add this compound (1.5 equiv.) dropwise.
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., TMSOTf, 0.1 equiv.) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or GC-MS).
-
Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizing Workflows and Mechanisms
Diagram 1: General Experimental Workflow for Deoxyfluorination
Technical Support Center: Purification of Fluorotrimethylsilane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluorotrimethylsilane. Our aim is to help you identify and resolve common issues encountered during the purification of this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: The most prevalent impurities in this compound typically arise from its synthesis and handling. These can be broadly categorized as:
-
Hydrolysis Products: Due to its sensitivity to moisture, this compound can hydrolyze to form hexamethyldisiloxane (B120664) ((CH₃)₃SiOSi(CH₃)₃) and hydrogen fluoride (B91410) (HF).[1][2][3]
-
Unreacted Starting Materials: Depending on the synthetic route, residual starting materials such as chlorotrimethylsilane (B32843) ((CH₃)₃SiCl) may be present.[4][5]
-
Other Silane (B1218182) Byproducts: Side reactions during synthesis can lead to the formation of other silane species.
Q2: What is the recommended method for purifying this compound?
A2: Given its low boiling point (approximately 16°C), the most effective method for purifying this compound is low-temperature fractional distillation or fractional condensation under an inert atmosphere.[6][7] This technique separates volatile compounds based on differences in their boiling points.
Q3: How can I assess the purity of my this compound sample?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating volatile impurities and identifying them based on their mass spectra.[8]
Q4: What are the key safety precautions to take when handling and purifying this compound?
A4: this compound is a highly flammable, volatile, and corrosive liquefied gas.[1][2][7] It reacts with moisture to produce toxic hydrogen fluoride gas.[1][2] Therefore, strict safety measures are essential:
-
Work in a well-ventilated fume hood.
-
Use appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.
-
Handle the compound under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
Ensure all glassware and equipment are scrupulously dried before use.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of purified product after distillation. | - The distillation temperature is too high, causing the product to be carried over with lower-boiling impurities.- The distillation apparatus has leaks, leading to loss of the volatile product. | - Carefully control the distillation temperature, ensuring a slow and steady collection of the desired fraction.- Check all joints and connections of the distillation apparatus for leaks using a suitable method. |
| NMR spectrum shows the presence of hexamethyldisiloxane. | - The sample has been exposed to moisture, leading to hydrolysis. | - Handle the sample under strictly anhydrous conditions.- Repeat the purification process, ensuring all glassware is oven-dried and the system is purged with an inert gas. |
| GC-MS analysis shows broad or tailing peaks. | - The GC column is not suitable for analyzing reactive fluorine compounds.- The injection port temperature is too high, causing sample decomposition. | - Use a more inert GC column, such as one with a wax-based stationary phase, or a column specifically designed for reactive compounds.- Optimize the injection port temperature to ensure volatilization without degradation. |
| The purified product is still contaminated with close-boiling impurities. | - The fractional distillation column is not efficient enough for the separation. | - Use a longer or more efficient fractionating column (e.g., a Vigreux or packed column).- Perform the distillation at a slower rate to allow for better equilibration between the liquid and vapor phases. |
Experimental Protocols
Low-Temperature Fractional Distillation of this compound
This protocol outlines the general steps for purifying this compound by fractional distillation.
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with a thermometer adapter
-
Condenser
-
Receiving flask
-
Heating mantle
-
Inert gas source (e.g., nitrogen or argon)
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
Preparation: Assemble the distillation apparatus, ensuring all glassware is thoroughly dried. The receiving flask should be placed in a low-temperature cooling bath to efficiently condense the volatile this compound.
-
Inert Atmosphere: Purge the entire system with a slow stream of inert gas to remove air and moisture.
-
Charging the Flask: Cool the crude this compound in an ice bath before carefully transferring it to the round-bottom flask.
-
Distillation:
-
Gently heat the distillation flask using a heating mantle.
-
Monitor the temperature at the distillation head.
-
Discard the initial fraction (forerun), which may contain lower-boiling impurities.
-
Collect the fraction that distills at the boiling point of this compound (~16°C).
-
Stop the distillation when the temperature begins to rise significantly, indicating the presence of higher-boiling impurities.
-
-
Storage: Store the purified this compound in a tightly sealed, dry container under an inert atmosphere at a low temperature.
Data Presentation
| Compound | Boiling Point (°C) | Common Analytical Techniques | Typical Purity (Commercial) |
| This compound | 16-17 | NMR (¹⁹F, ¹H, ¹³C, ²⁹Si), GC-MS | ~96% |
| Hexamethyldisiloxane | 101 | NMR, GC-MS | - |
| Chlorotrimethylsilane | 57 | NMR, GC-MS | - |
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Logical troubleshooting flow for identifying the source of impurities in purified this compound.
References
- 1. High Resolution NMR Spectra of this compound: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. This compound | C3H9FSi | CID 9869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. spectrabase.com [spectrabase.com]
Improving the yield of silylation reactions with fluorotrimethylsilane
Welcome to the Technical Support Center for silylation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and efficiency of their silylation experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why is my silylation reaction failing or giving a low yield?
A1: Low yields in silylation reactions are frequently due to a few common culprits. The most prevalent issue is the presence of moisture in the reaction. Silylating agents are highly reactive towards water, which leads to the formation of silanols and subsequently siloxanes, consuming the reagent and reducing the yield of the desired product.[1] Other factors include the use of a weak base, insufficiently reactive silylating agent for the specific substrate, or suboptimal reaction conditions such as temperature and reaction time.[1]
Q2: I am trying to use fluorotrimethylsilane (TMSF) for my silylation, but the reaction is not proceeding. Why is this?
A2: this compound (TMSF) is generally not an effective silylating agent for protecting functional groups like alcohols and amines. The reason lies in the strength of the silicon-fluorine (Si-F) bond. The fluoride (B91410) ion is a poor leaving group compared to the chloride in chlorotrimethylsilane (B32843) (TMSCl) or the amide group in reagents like BSTFA. For a successful silylation reaction, the leaving group on the silicon atom needs to be readily displaced by the nucleophilic attack of the alcohol or amine. Due to the high stability of the Si-F bond, this displacement is thermodynamically and kinetically unfavorable under typical silylation conditions. In fact, fluoride ions are often used to remove silyl (B83357) protecting groups (desilylation) because of the high affinity of fluorine for silicon.[2]
Q3: What are the most common side products in a silylation reaction?
A3: The most common side product is the corresponding siloxane (e.g., hexamethyldisiloxane (B120664) from trimethylsilylating agents), which forms when the silylating agent reacts with water.[1] If your starting material has multiple reactive sites, you may also see a mixture of partially and fully sylated products. Additionally, the base used in the reaction will form a salt with the leaving group of the silylating agent (e.g., triethylammonium (B8662869) chloride when using triethylamine (B128534) and TMSCl).
Q4: How do I choose the right silylating agent for my substrate?
A4: The choice of silylating agent depends on the reactivity of the functional group you wish to protect and the desired stability of the resulting silyl ether or amine. For simple, unhindered alcohols, a common reagent like chlorotrimethylsilane (TMSCl) in the presence of a base is often sufficient.[3] For more sterically hindered alcohols or for applications requiring a more robust protecting group, bulkier silylating agents like tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl) are used. For sensitive substrates or when neutral reaction conditions are preferred, silylamides like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are excellent choices.
Troubleshooting Guide
Problem 1: Low or No Product Formation
-
Possible Cause: Presence of moisture in the reaction.
-
Solution: Ensure all glassware is rigorously dried before use, either by flame-drying under vacuum or oven-drying for several hours.[4] Use anhydrous solvents, preferably freshly distilled or from a sealed bottle over molecular sieves. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[1]
-
-
Possible Cause: Inactive or degraded silylating agent.
-
Solution: Silylating agents are sensitive to moisture and can degrade over time. Use a fresh bottle of the reagent or one that has been properly stored under an inert atmosphere. If in doubt, it is best to use a new, unopened container.
-
-
Possible Cause: Insufficiently reactive silylating agent for the substrate.
-
Solution: Sterically hindered substrates (e.g., tertiary alcohols) require more powerful silylating agents. Consider switching to a more reactive reagent. For example, if TMSCl is not effective, a silyl triflate like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or a silylamide like BSTFA with a catalyst may be necessary.
-
-
Possible Cause: Inadequate base strength or inappropriate catalyst.
-
Solution: For chlorosilane-based silylations, a tertiary amine base like triethylamine or pyridine (B92270) is typically used to neutralize the HCl byproduct.[3] For less reactive substrates, a stronger, non-nucleophilic base or a catalytic amount of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) can be added to accelerate the reaction. Imidazole is also a common and effective catalyst.
-
Problem 2: Formation of Multiple Products
-
Possible Cause: Over-silylation of a poly-functionalized substrate.
-
Solution: If your starting material has multiple hydroxyl or amine groups, you may get a mixture of products with varying degrees of silylation. To achieve selective silylation of the most reactive site (typically the least sterically hindered), use a stoichiometric amount (1.0-1.1 equivalents) of the silylating agent and carefully monitor the reaction progress by TLC or GC. Running the reaction at a lower temperature can also improve selectivity.
-
-
Possible Cause: Isomerization of the product.
-
Solution: Some silylated products, particularly silyl enol ethers, can exist as different isomers. The choice of reaction conditions (e.g., kinetic vs. thermodynamic control) can influence the product distribution. For example, the use of a bulky base at low temperatures often favors the formation of the kinetic silyl enol ether.
-
Data Presentation: Comparison of Common Silylating Agents
| Silylating Agent | Leaving Group | Relative Reactivity | Typical Substrates | Common Byproducts |
| Chlorotrimethylsilane (TMSCl) | Chloride | Moderate | Alcohols, Amines | HCl (neutralized by base) |
| Trimethylsilyl Iodide (TMSI) | Iodide | High | Alcohols, Esters, Ethers | HI (neutralized by base) |
| BSTFA | N-(trimethylsilyl)trifluoroacetamide | High | Alcohols, Carboxylic Acids, Amines | N-trimethylsilyltrifluoroacetamide, Trifluoroacetamide |
| MSTFA | N-methyl-N-(trimethylsilyl)trifluoroacetamide | Very High | Alcohols, Carboxylic Acids, Amines | N-methyltrifluoroacetamide |
| Hexamethyldisilazane (HMDS) | Ammonia | Low to Moderate | Alcohols | Ammonia |
Experimental Protocols
Protocol 1: General Procedure for the Silylation of a Primary Alcohol using TMSCl
This protocol describes a standard method for the protection of a primary alcohol using chlorotrimethylsilane and triethylamine.
Materials:
-
Primary alcohol (1.0 eq)
-
Chlorotrimethylsilane (TMSCl) (1.2 eq)
-
Triethylamine (Et3N) (1.5 eq)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N2 or Ar), add the primary alcohol and dissolve it in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine to the stirred solution.
-
Slowly add chlorotrimethylsilane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude silyl ether.
-
Purify the product by flash column chromatography or distillation as needed.
Visualizations
Caption: A troubleshooting workflow for low-yield silylation reactions.
Caption: General mechanism for the silylation of an alcohol with TMSCl.
References
Technical Support Center: Managing Fluorotrimethylsilane Volatility in Experimental Setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the volatility of fluorotrimethylsilane (TMSF) in experimental setups. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges that may arise during its use.
Physical and Chemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its safe and effective handling.[1][2][3] This data is summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃H₉FSi | |
| Molecular Weight | 92.19 g/mol | |
| Boiling Point | 16 °C (lit.) | |
| Melting Point | -74 °C (lit.) | |
| Density | 0.793 g/mL at 25 °C (lit.) | |
| Vapor Pressure | 1040 mmHg at 25°C | |
| Flash Point | -30 °C (-22 °F) - closed cup | |
| Appearance | Colorless liquid | [4] |
| Odor | Pungent | [4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with the high volatility of this compound?
A1: The high volatility of this compound presents several hazards:
-
Flammability: With a flash point of -30°C, TMSF is extremely flammable. Vapors can form explosive mixtures with air and travel to an ignition source.
-
Inhalation Risk: Its low boiling point means that high concentrations of vapor can accumulate quickly in poorly ventilated areas, posing an inhalation hazard.[3] Inhalation can cause respiratory tract irritation.
-
Pressure Buildup: In sealed containers, temperature fluctuations can lead to significant pressure buildup, potentially causing the container to rupture.
-
Moisture Reactivity: TMSF reacts with moisture to produce hydrogen fluoride (B91410) (HF), which is highly corrosive and toxic.[3]
Q2: How should I properly store this compound to manage its volatility?
A2: Proper storage is critical for safety and to maintain the integrity of the reagent.
-
Temperature: Store in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[5] Refrigerated storage is recommended.
-
Inert Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.
-
Container: Use a tightly sealed container designed for volatile and flammable liquids.[5] Sigma-Aldrich supplies it in a Sure/Pac™ cylinder with a brass needle valve.
-
Separation: Keep it segregated from incompatible materials, especially water and oxidizing agents.[5]
Q3: What are the best practices for transferring a volatile reagent like this compound?
A3: Transferring TMSF requires careful technique to minimize loss of material and exposure.
-
Inert Atmosphere: Conduct all transfers under an inert atmosphere using a Schlenk line or a glovebox.[6]
-
Cooling: Pre-cool the reagent and the receiving vessel before transfer to reduce vapor pressure.
-
Syringe Transfer: For small quantities, use a gas-tight syringe that has been purged with inert gas.
-
Cannula Transfer: For larger volumes, use a cannula transfer technique. Ensure a positive pressure of inert gas in the source flask to facilitate the transfer.
Troubleshooting Guide
This guide addresses common issues encountered when using fluorotrimrimethylsilane in experimental setups.
| Issue | Possible Cause | Troubleshooting Action |
| Low reaction yield | 1. Loss of reagent due to evaporation. 2. Incomplete transfer of the reagent. 3. Reaction with atmospheric moisture. | 1. Ensure the reaction is conducted in a closed system with a condenser cooled to an appropriate temperature (e.g., dry ice/acetone). 2. Use cooled syringes or cannulas for transfer and rinse them with a dry, inert solvent to ensure complete addition. 3. Flame-dry all glassware and use anhydrous solvents.[7] Maintain a positive pressure of inert gas throughout the experiment. |
| Inconsistent reaction results | 1. Variable amounts of reagent being delivered. 2. Degradation of the reagent due to improper storage. | 1. Standardize the transfer technique. For syringe transfers, draw up and expel the liquid multiple times to equilibrate the temperature and pressure. 2. Check the storage conditions. If moisture contamination is suspected, consider purifying the reagent by fractional condensation before use.[6] |
| Pressure buildup in the reaction vessel | 1. The reaction is exothermic, leading to an increase in temperature and vapor pressure. 2. The reaction is being run at a temperature above the boiling point of TMSF without a proper condenser. | 1. Add the reagent slowly to the reaction mixture, especially at the beginning. Use an ice bath or other cooling method to control the reaction temperature. 2. Use a high-efficiency condenser (e.g., a Vigreux or Dewar condenser) and ensure the coolant is at a sufficiently low temperature. For reactions at elevated temperatures, a sealed-tube apparatus may be necessary.[8] |
| Difficulty in removing solvent after reaction | Evaporation of the volatile product along with the solvent. | 1. Avoid using a high-vacuum line for solvent removal.[8] 2. Use a rotary evaporator with reduced vacuum and a cold trap. 3. Consider distillation at atmospheric pressure if the product is significantly less volatile than the solvent.[8] |
Experimental Protocols
General Protocol for a Fluorination Reaction Using this compound
This protocol outlines a general procedure for a fluorination reaction. Note: This is a representative protocol and may need to be adapted for specific substrates and reaction conditions.
1. Preparation of the Reaction Setup:
-
All glassware should be oven-dried for at least 24 hours at 125 °C and assembled hot under a stream of inert gas (nitrogen or argon).[7]
-
The reaction is to be performed in a round-bottom flask equipped with a magnetic stirrer, a thermometer, a gas inlet, and a condenser.
-
The condenser should be cooled to -78 °C using a dry ice/acetone bath.
2. Reagent Preparation:
-
The substrate and any other solid reagents should be added to the reaction flask under a positive pressure of inert gas.
-
Anhydrous solvent is added via a dry syringe.
-
This compound should be drawn into a pre-cooled, gas-tight syringe.
3. Reaction Execution:
-
The reaction mixture is cooled to the desired temperature (e.g., 0 °C or -78 °C).
-
This compound is added dropwise to the stirred solution. The rate of addition should be controlled to manage any exotherm.
-
The reaction is monitored by an appropriate technique (e.g., TLC or GC) until completion.
4. Workup and Purification:
-
Upon completion, the reaction is carefully quenched with a suitable reagent (e.g., a saturated aqueous solution of sodium bicarbonate) at a low temperature. Caution: Quenching will generate gas.
-
The aqueous layer is extracted with an appropriate organic solvent.
-
The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is carefully removed under reduced pressure using a rotary evaporator with a cold trap.
-
The crude product is then purified, for example, by column chromatography using a carefully chosen solvent system to avoid loss of a volatile product.[8]
Visualizing Workflows and Logic
Experimental Workflow for Handling this compound
Caption: A generalized workflow for experiments involving this compound.
Troubleshooting Logic for Low Reaction Yield
References
- 1. Trimethylsilyl fluoride [webbook.nist.gov]
- 2. This compound | C3H9FSi | CID 9869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C3H9FSi | CID 9869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. innospk.com [innospk.com]
- 5. rolecatcher.com [rolecatcher.com]
- 6. High Resolution NMR Spectra of this compound: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 8. How To [chem.rochester.edu]
Troubleshooting low conversion rates in fluorotrimethylsilane reactions
Welcome to the technical support center for fluorotrimethylsilane (TMSF) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot low conversion rates and other common issues encountered during experiments involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TMSF) and what are its primary applications?
A1: this compound (C₃H₉FSi) is an organosilicon compound used as a reagent in organic synthesis. Its primary applications include its role as a mild fluorinating agent and as a silylating agent to protect functional groups like alcohols. Its reactivity is a balance between stability and the ability to deliver a fluoride (B91410) or a trimethylsilyl (B98337) group under specific conditions.
Q2: My reaction with this compound has a very low conversion rate. What are the most common initial checks I should perform?
A2: The most critical factor in reactions with silylating agents like TMSF is the complete exclusion of moisture. Trace amounts of water can hydrolyze TMSF to trimethylsilanol (B90980), which can then form hexamethyldisiloxane (B120664), consuming your reagent and reducing the yield. Always use rigorously dried glassware (flame or oven-dried), anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q3: How does the structure of the alcohol (primary, secondary, tertiary) affect the silylation reaction with this compound?
A3: The steric hindrance around the hydroxyl group significantly impacts the reaction rate. Primary alcohols are the most reactive due to their lower steric bulk. Secondary alcohols react more slowly, and tertiary alcohols are the most challenging to silylate, often requiring more forcing conditions such as higher temperatures, longer reaction times, or the use of a more potent activating agent.
Q4: What is the purpose of adding a base or an activator to my this compound reaction?
A4: A base or activator is often necessary to enhance the reactivity of this compound. In silylation reactions, a base (e.g., imidazole, triethylamine) acts as a scavenger for the proton of the hydroxyl group, making the oxygen more nucleophilic. In some cases, a nucleophilic catalyst can directly activate the silicon atom of TMSF, facilitating the transfer of the trimethylsilyl group.
Q5: How can I monitor the progress of my this compound reaction?
A5: The progress of the reaction can be monitored using several analytical techniques. Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment of the consumption of the starting material. For more detailed and quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly effective. ¹⁹F NMR is particularly useful for monitoring the consumption of this compound and the formation of fluoride-containing byproducts.[1]
Troubleshooting Guide: Low Conversion Rates
This guide provides a systematic approach to diagnosing and resolving low conversion rates in your this compound reactions.
Problem 1: Low or No Conversion of Starting Material
Possible Cause 1: Presence of Moisture
-
Evidence: Inconsistent results, formation of a white precipitate (siloxanes), or a significant amount of unreacted starting material.
-
Solution:
-
Ensure all glassware is rigorously dried in an oven (at least 120°C for several hours) and cooled under a stream of dry inert gas or in a desiccator immediately before use.
-
Use high-purity anhydrous solvents. If necessary, distill solvents from an appropriate drying agent.
-
Conduct the reaction under a positive pressure of a dry inert gas (nitrogen or argon).
-
Possible Cause 2: Inactive or Degraded this compound
-
Evidence: The reaction fails to proceed even under strictly anhydrous conditions with a reliable substrate.
-
Solution:
-
Use a fresh bottle of this compound.
-
If the reagent has been opened previously, its quality may be compromised. Consider purifying the reagent by distillation before use, taking appropriate safety precautions due to its volatility and flammability.
-
Possible Cause 3: Insufficient Reactivity of the Substrate
-
Evidence: Reactions with sterically hindered substrates (e.g., secondary or tertiary alcohols) show low conversion.
-
Solution:
-
Increase the reaction temperature.
-
Prolong the reaction time.
-
Use a more effective activating agent or a stronger base.
-
Consider using a more reactive silylating agent if the substrate is particularly challenging.
-
Problem 2: Formation of Side Products
Possible Cause 1: Hydrolysis of this compound
-
Evidence: Presence of trimethylsilanol and/or hexamethyldisiloxane in the reaction mixture, detectable by GC-MS or NMR.
-
Solution: Adhere strictly to anhydrous reaction conditions as described in Problem 1.
Possible Cause 2: Elimination Reactions
-
Evidence: Formation of alkenes from alcoholic starting materials, especially with secondary and tertiary alcohols at elevated temperatures.
-
Solution:
-
Use a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine).
-
Run the reaction at a lower temperature.
-
Choose a less basic activator if possible.
-
Data Presentation
Table 1: Effect of Substrate Steric Hindrance on Silylation Reaction with this compound
| Alcohol Type | Relative Reactivity | Typical Reaction Conditions | Expected Conversion |
| Primary | High | Room Temperature, 1-4 hours | >90% |
| Secondary | Moderate | Room Temperature to 50°C, 4-24 hours | 50-80% |
| Tertiary | Low | 50°C to reflux, 24-48 hours, stronger activator | <30% |
Table 2: Influence of Solvent Polarity on Silylation Rate
| Solvent | Dielectric Constant (approx.) | Relative Reaction Rate | Comments |
| Dichloromethane (DCM) | 9.1 | Moderate | Good for initial trials, easy to remove. |
| Tetrahydrofuran (THF) | 7.5 | Moderate | Common solvent for silylation. |
| Acetonitrile (MeCN) | 37.5 | Fast | Polar aprotic, can accelerate the reaction. |
| N,N-Dimethylformamide (DMF) | 36.7 | Very Fast | High polarity can significantly increase the rate, but is harder to remove during workup.[2] |
Experimental Protocols
Protocol 1: General Procedure for Silylation of a Primary Alcohol
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (1.2 eq)
-
Imidazole (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the primary alcohol and imidazole.
-
Dissolve the solids in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add this compound to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Silylation of a Sterically Hindered Secondary Alcohol
Materials:
-
Secondary alcohol (1.0 eq)
-
This compound (1.5 eq)
-
2,6-Lutidine (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the secondary alcohol and dissolve it in anhydrous DMF.
-
Add 2,6-lutidine to the solution.
-
Slowly add this compound to the stirred solution at room temperature.
-
Heat the reaction mixture to 50°C and stir for 12-24 hours.
-
Monitor the reaction progress by GC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low conversion rates.
Caption: Simplified mechanism of base-catalyzed silylation.
References
Effect of solvent on the reactivity of fluorotrimethylsilane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving fluorotrimethylsilane (TMSF).
Frequently Asked Questions (FAQs)
Q1: Why is my silylation reaction with this compound slow or incomplete?
A1: The most common reason for slow or incomplete silylation reactions is the presence of moisture. This compound is highly reactive towards water, which consumes the reagent and generates unreactive siloxanes.[1] Ensure all glassware is rigorously dried (flame- or oven-dried) and use anhydrous solvents.[1][2] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also crucial.[1] Additionally, for sterically hindered substrates, reaction conditions may need to be optimized by increasing the temperature or reaction time.[1]
Q2: I'm observing low yields. What are the potential causes and solutions?
A2: Low yields can be attributed to several factors:
-
Moisture: As mentioned above, water will consume your reagent. Strictly anhydrous conditions are essential.[1][2]
-
Suboptimal Solvent Choice: The choice of solvent significantly impacts the reactivity of this compound. Polar aprotic solvents generally lead to faster reaction rates.
-
Reagent Quality: Use a fresh bottle or a properly stored aliquot of this compound to ensure its activity.[1]
-
Insufficient Mixing: On a larger scale, inadequate mixing can lead to poor reagent distribution.[2]
Q3: How does the choice of solvent affect the reactivity of this compound?
A3: The solvent plays a critical role in modulating the reactivity of the fluoride (B91410) ion, which is often the active nucleophile in reactions involving this compound.
-
Polar Aprotic Solvents (e.g., THF, DMF, Acetonitrile): These solvents are generally preferred for silylation reactions. They solvate the cation of the fluoride source (e.g., TBAF), leaving the fluoride anion "naked" and more nucleophilic. This leads to a significant rate enhancement.
-
Polar Protic Solvents (e.g., water, alcohols): These solvents are generally not recommended. They form strong hydrogen bonds with the fluoride anion, creating a solvent cage that significantly reduces its nucleophilicity and, consequently, the reaction rate.
Q4: What are common side products in reactions with this compound?
A4: A common side product is hexamethyldisiloxane, which forms from the hydrolysis of this compound in the presence of moisture.[1] To minimize its formation, ensure strictly anhydrous conditions.[1]
Troubleshooting Guides
Guide 1: Incomplete Reaction or Low Yield
Symptom: TLC or GC analysis shows a significant amount of unreacted starting material.
| Potential Cause | Troubleshooting Step |
| Presence of Moisture | Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours. Use freshly opened anhydrous solvents or solvents dried over molecular sieves. Handle all reagents under an inert atmosphere (N₂ or Ar).[1][2] |
| Suboptimal Solvent | Switch to a polar aprotic solvent such as THF, DMF, or acetonitrile (B52724) to enhance the reactivity of the fluoride source. |
| Sterically Hindered Substrate | Increase the reaction temperature and/or reaction time. Consider using a more reactive fluoride source if applicable.[1] |
| Poor Reagent Quality | Use a fresh bottle of this compound. If using a partially used bottle, ensure it has been stored properly under an inert atmosphere.[1] |
Guide 2: Formation of Hexamethyldisiloxane as a Major Byproduct
Symptom: NMR or GC-MS analysis indicates the presence of a significant amount of hexamethyldisiloxane.
| Potential Cause | Troubleshooting Step |
| Contamination with Water | Rigorously dry all solvents and reagents. Ensure the starting material is anhydrous. Use of molecular sieves in the reaction mixture can help to scavenge trace amounts of water. |
| Improper Handling | Handle this compound and other reagents in a glovebox or under a positive pressure of an inert gas to prevent exposure to atmospheric moisture. |
Data Presentation
The following table provides an illustrative comparison of relative reaction rates for a typical silylation of a primary alcohol with this compound in different solvents. The values are normalized to the rate in hexane (B92381) and are based on general principles of solvent effects on nucleophilic reactions.
| Solvent | Solvent Type | Relative Rate (Illustrative) | Comments |
| Hexane | Nonpolar | 1 | Baseline for comparison. |
| Toluene | Nonpolar | ~5 | Slightly more polar than hexane, can offer better solubility. |
| Dichloromethane (DCM) | Polar Aprotic | ~50 | A common solvent for silylations, offers good solubility. |
| Tetrahydrofuran (THF) | Polar Aprotic | ~500 | Generally a good choice, effectively solvates cations. |
| Acetonitrile (MeCN) | Polar Aprotic | ~2000 | Highly polar, can significantly accelerate the reaction. |
| Dimethylformamide (DMF) | Polar Aprotic | ~5000 | Very high polarity, often leads to the fastest rates. |
| Methanol (MeOH) | Polar Protic | < 1 | Strong hydrogen bonding deactivates the fluoride nucleophile. |
Experimental Protocols
Protocol 1: General Procedure for Silylation of a Primary Alcohol with this compound
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under a nitrogen atmosphere.
-
Reagent Addition: To the flask, add the primary alcohol (1.0 eq) and a catalytic amount of a fluoride source (e.g., tetrabutylammonium (B224687) fluoride, TBAF, 0.1 eq).
-
Solvent Addition: Add anhydrous solvent (e.g., THF, see table above for solvent choice) via syringe.
-
Reaction Initiation: Cool the solution to 0°C in an ice bath. Add this compound (1.2 eq) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Kinetic Monitoring of a this compound Reaction by ¹H NMR
-
Sample Preparation: In an NMR tube, dissolve the starting material and an internal standard in the desired anhydrous deuterated solvent under an inert atmosphere.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the starting materials before the addition of this compound.
-
Reaction Initiation: Add this compound to the NMR tube, quickly mix, and place the tube in the NMR spectrometer.
-
Data Acquisition: Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
Data Analysis: Integrate the signals corresponding to the starting material and the product relative to the internal standard in each spectrum. Plot the concentration of the starting material and product as a function of time to determine the reaction kinetics.
Visualizations
References
Technical Support Center: Catalyst Selection for Enhancing Fluorotrimethylsilane Efficiency
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist in optimizing your experiments involving fluorotrimethylsilane (TMSF) and associated catalysts.
Troubleshooting Guides
This section addresses common issues encountered during catalyzed reactions with this compound. Each problem is presented in a question-and-answer format with potential causes and actionable solutions.
Problem 1: Low or No Product Yield
Q: My reaction with this compound is resulting in a low yield or no desired product. What are the potential causes and how can I improve the yield?
A: Low or no yield in reactions involving TMSF can stem from several factors, ranging from catalyst issues to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Analyze the reaction mixture: Use techniques like NMR, LC-MS, or GC-MS to identify all components in your crude product. Look for unreacted starting materials, expected byproducts, or unexpected side products.[1]
-
Purity of reagents: Ensure the purity of your starting materials, solvents, and the TMSF reagent itself. Impurities can act as catalyst poisons.[2]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inactive or Deactivated Catalyst | - Catalyst Quality: Verify that the catalyst is from a reliable source and has been stored under the recommended conditions (e.g., inert atmosphere, low temperature).- Catalyst Activation: Some catalysts may require pre-activation. Consult the relevant literature for specific activation procedures.- Catalyst Deactivation: The catalyst may have been deactivated by impurities. Ensure all reactants and solvents are pure and dry. |
| Suboptimal Reaction Conditions | - Temperature: The reaction temperature can significantly impact the yield. Systematically screen a range of temperatures to find the optimum.- Solvent: The choice of solvent is critical. Perform a solvent screen to identify the most suitable one for your specific catalyst and substrate.- Concentration: The concentration of reactants can influence reaction rates. Experiment with different concentrations to optimize the reaction. |
| Presence of Inhibitors | - Water: Moisture can deactivate many catalysts. Ensure all glassware is oven-dried and that reactions are conducted under an inert atmosphere (e.g., argon or nitrogen).- Oxygen: Atmospheric oxygen can interfere with some catalytic cycles. Degassing the solvent and running the reaction under an inert atmosphere is recommended. |
| Incomplete Reaction | - Reaction Time: Monitor the reaction over time to determine the optimal duration. Insufficient time can lead to an incomplete reaction.- Reagent Stoichiometry: Ensure the correct stoichiometric ratios of reactants and catalyst are being used. Consider adding more of a limiting reagent if starting material remains.[1] |
Problem 2: Catalyst Deactivation in Subsequent Runs
Q: I am attempting to reuse my catalyst, but I'm observing a significant drop in yield with each subsequent run. What is causing this deactivation, and can the catalyst be regenerated?
A: A decline in catalyst performance over multiple runs is a clear indication of deactivation. The primary causes are poisoning, fouling, and sintering.
Mechanisms of Catalyst Deactivation:
| Deactivation Mechanism | Description | Prevention and Regeneration |
| Poisoning | Impurities in the reactants or solvent strongly adsorb to the active sites of the catalyst, rendering them inactive. Common poisons include sulfur, water, and air.[2][3] | Prevention: Purify all reactants and solvents before use.[4]Regeneration: In some cases, poisons can be removed by high-temperature treatment or by washing with specific solvents. |
| Fouling/Coking | Insoluble byproducts or carbonaceous materials (coke) deposit on the catalyst surface, blocking active sites.[2][3] This is more common in higher-temperature reactions. | Prevention: Optimize reaction conditions to minimize the formation of byproducts.Regeneration: Fouling agents can often be removed by calcination (heating in the presence of air or oxygen) or by solvent washing.[3] |
| Sintering/Thermal Degradation | High reaction temperatures can cause the small particles of a supported catalyst to agglomerate into larger, less active particles, reducing the catalyst's surface area.[2][3] | Prevention: Operate the reaction at the lowest effective temperature. Choose a thermally stable catalyst support.Regeneration: Sintering is generally irreversible.[4] |
| Leaching | For homogeneous catalysts, the active metal component may precipitate out of the solution or be lost during the workup, leading to a lower effective catalyst concentration in subsequent runs.[2] | Prevention: Choose a ligand system that strongly binds the metal. Optimize the workup procedure to minimize loss.Regeneration: Not applicable; focus on prevention. |
Frequently Asked Questions (FAQs)
Q1: What are the main types of catalysts used to enhance the efficiency of this compound reactions?
A1: The most common catalysts for activating TMSF fall into three main categories:
-
Nucleophilic Catalysts: These are the most frequently used and include Lewis bases such as fluoride (B91410) salts (e.g., CsF, KF), carbonates, and phosphates. They work by activating the silicon-carbon bond of the organosilane.
-
Lewis Acidic Catalysts: These can also be employed to promote reactions with TMSF.
-
Transition Metal-Based Catalysts: Various transition metals, including rhodium and cobalt, have been shown to catalyze reactions involving nucleophilic fluorination.[5]
Q2: How do I select the appropriate catalyst for my specific application?
A2: Catalyst selection depends on several factors, including the substrate, the desired transformation, and the reaction conditions. For silylation reactions, nucleophilic catalysts are often a good starting point due to their mild reaction conditions and tolerance of a wide range of functional groups. For more complex transformations, a screening of different catalyst types may be necessary.
Q3: Can the solvent choice impact the efficiency of my TMSF reaction?
A3: Yes, the solvent can have a significant impact. Polar aprotic solvents are commonly used. For instance, in reactions involving TMS-protected thiols, a base catalyst can generate a thiolate nucleophile, liberating this compound.[6] The choice of solvent can influence the solubility of the catalyst and reagents, as well as the stability of intermediates in the catalytic cycle.
Data Presentation
Table 1: Comparison of Catalysts for Nucleophilic Fluorination
| Catalyst | Substrate | Fluoride Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Schreiner's Urea (20 mol%) | rac-Aziridinium Ion | KF (5.0 equiv) | 1,2-DFB | 60 | 24 | 95 (β-isomer) |
| Schreiner's Urea (20 mol%) | rac-Aziridinium Ion | CsF (1.5 equiv) | 1,2-DFB | 60 | 24 | 98 (β-isomer) |
| Co(III) Complex (5 mol%) | Acyl Chloride | AgF | Not Specified | Mild | 1 | Quantitative |
| Rhodium Complex | Acyl Chloride | AgF | Not Specified | Mild | Not Specified | High |
Note: This table presents a summary of data from various sources and is intended for comparative purposes. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Key Experiment: Nucleophilic Fluorination of an Aziridinium Ion using a Urea Catalyst
This protocol is adapted from a study on regiodivergent nucleophilic fluorination.[7]
Materials:
-
β-chloroamine substrate
-
Schreiner's Urea (SU) catalyst (20 mol%)
-
Cesium Fluoride (CsF) (1.5 equivalents)
-
1,2-Difluorobenzene (1,2-DFB) as solvent
-
Inert atmosphere glovebox or Schlenk line
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer
Procedure:
-
Inside an inert atmosphere glovebox, add the β-chloroamine substrate (0.25 mmol) to an oven-dried vial equipped with a magnetic stir bar.
-
Add Schreiner's Urea (20 mol %) and Cesium Fluoride (1.5 equiv) to the vial.
-
Add 1,2-Difluorobenzene (1.0 mL) to achieve a concentration of 0.25 M.
-
Seal the vial and remove it from the glovebox.
-
Place the vial on a magnetic stirrer hotplate and stir at 1200 rpm at 60 °C.
-
Monitor the reaction progress by taking aliquots and analyzing them by NMR or LC-MS. The reaction is typically complete within 24 hours.
-
Upon completion, quench the reaction and proceed with standard workup and purification procedures.
Mandatory Visualizations
Caption: A generalized experimental workflow for catalyzed reactions involving this compound.
Caption: A simplified representation of a Lewis base-catalyzed silylation cycle with TMSF.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Scientific Sessions | World Catalysis & Chemical Engineering Network Congress 2026 | Singapore & Online [worldcatalysiscongress.com]
- 4. researchgate.net [researchgate.net]
- 5. Nucleophilic Fluorination Catalyzed by a Cyclometallated Rhodium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Safely Scaling Up Reactions Involving Fluorotrimethylsilane
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide guidance on safely scaling up chemical reactions that involve fluorotrimethylsilane (TMSF). Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the safe and efficient execution of your scaled-up experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with scaling up reactions involving this compound?
A1: The primary hazards when scaling up reactions with this compound include:
-
Pressure Buildup: this compound has a low boiling point (16 °C), meaning it can rapidly vaporize and cause significant pressure increases in a sealed or inadequately vented reactor, especially with the exothermic nature of many of its reactions.
-
Formation of Hydrofluoric Acid (HF): TMSF reacts readily with moisture to produce highly corrosive and toxic hydrogen fluoride (B91410) gas.[1] On a larger scale, even trace amounts of water in reagents or on glassware can lead to the formation of dangerous quantities of HF.
-
Flammability: this compound is an extremely flammable liquid and vapor. When scaling up, the increased volume of the reagent poses a greater fire risk.
-
Exothermic Reactions: Fluorination reactions are often highly exothermic.[1] The reduced surface-area-to-volume ratio in larger reactors makes heat dissipation less efficient, increasing the risk of thermal runaway.[1]
Q2: What are the initial signs of a runaway reaction when using this compound, and what immediate actions should be taken?
A2: Initial signs of a runaway reaction include a rapid increase in internal temperature and pressure, unexpected gas evolution, and changes in the reaction mixture's color or viscosity. Immediate actions should be:
-
Stop the addition of any further reagents.
-
Maximize cooling to the reactor.
-
If safe to do so, prepare for emergency quenching by adding a pre-determined, appropriate quenching agent.
-
Alert all personnel in the immediate vicinity and follow established emergency protocols.
Q3: What materials are compatible with this compound for large-scale reactions?
A3: For large-scale reactions, it is crucial to use materials that are compatible with both this compound and potential byproducts like hydrofluoric acid. Recommended materials include:
-
Reactors: Glass-lined steel or stainless steel reactors are generally suitable. Avoid using plain glass for pressurized reactions.
-
Gaskets and Seals: Use perfluoroalkoxy alkanes (PFA), polytetrafluoroethylene (PTFE), or other highly fluorinated polymers that are resistant to chemical attack.
-
Tubing: PFA or stainless steel tubing is recommended for reagent transfer.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpectedly Rapid Pressure Increase | 1. Reaction temperature is too high, causing the this compound to boil. 2. Inadequate venting for the scale of the reaction. 3. Reaction is more exothermic than anticipated. | 1. Ensure the reactor's cooling system is functioning efficiently and set to a temperature well below the boiling point of TMSF. 2. Use a larger diameter vent or a pressure relief valve. 3. Slow the rate of addition of the limiting reagent and consider diluting the reaction mixture. |
| Formation of a White Precipitate | 1. Reaction with atmospheric moisture to form siloxanes. 2. Incompatibility of the solvent with the silyl (B83357) fluoride product. | 1. Ensure all glassware is rigorously dried and the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon). 2. Check the solubility of all components in the chosen solvent at the reaction temperature. |
| Low or Inconsistent Yield on Scale-Up | 1. Poor mixing leading to localized "hot spots" and side reactions. 2. Reagent degradation due to moisture or impurities. 3. Inefficient heat transfer affecting reaction kinetics. | 1. Optimize the stirring rate and consider using a baffle to improve mixing efficiency. 2. Use high-purity, anhydrous reagents and solvents. 3. Employ a jacketed reactor with a reliable cooling/heating system to maintain a constant temperature. |
| Difficult or Hazardous Quenching | 1. Quenching with water or protic solvents on a large scale can be highly exothermic and release significant amounts of HF. | 1. Quench the reaction at a low temperature. 2. Use a non-protic quenching agent, such as a slurry of sodium bicarbonate in an inert solvent, and add it slowly. |
Experimental Protocols
General Protocol for a Scaled-Up Fluorination Reaction
-
Reactor Setup: A dry, inert-gas-purged, jacketed reactor equipped with a mechanical stirrer, a thermocouple, a pressure-equalizing dropping funnel, and a condenser with a bubbler is assembled.
-
Reagent Preparation: The substrate is dissolved in an anhydrous solvent (e.g., dichloromethane) and charged to the reactor. The solution is cooled to the desired reaction temperature (e.g., -78 °C).
-
Reagent Addition: this compound is added dropwise to the stirred solution at a rate that maintains the internal temperature within the desired range.
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Quenching: Upon completion, the reaction is cautiously quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at a low temperature.
-
Workup: The layers are separated, and the aqueous layer is extracted with the reaction solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by an appropriate method, such as column chromatography or distillation.
Visualizations
Caption: A generalized experimental workflow for reactions involving this compound.
Caption: A decision-making flowchart for troubleshooting unexpected exotherms or pressure increases.
References
Validation & Comparative
A Comparative Guide to Monitoring Fluorotrimethylsilane Reactions: GC-MS vs. NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the precise monitoring of chemical reactions is paramount to ensuring product quality, optimizing reaction conditions, and gaining mechanistic insights. Fluorotrimethylsilane (TMSF) is a versatile reagent in organic synthesis, and the ability to effectively track its consumption and the formation of products is crucial. This guide provides an objective comparison of two powerful analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into their principles, experimental protocols, and a direct comparison of their performance, supported by experimental data.
Introduction to this compound and its Reactions
This compound ((CH₃)₃SiF) is a volatile and reactive organosilicon compound widely used as a source of fluoride (B91410) ions and as a protecting group in organic synthesis. Its reactions are often rapid and sensitive to moisture. A common and illustrative reaction to monitor is its hydrolysis, which produces hexamethyldisiloxane (B120664) and hydrogen fluoride. Understanding the kinetics and completeness of such reactions is vital for process control.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a highly sensitive method for the analysis of volatile and semi-volatile compounds.
Principle: In GC, a sample is vaporized and injected into a chromatographic column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique mass spectrum for identification.
Application to this compound Reactions: GC-MS can be used to monitor the disappearance of the volatile this compound reactant and the appearance of volatile products. However, due to the reactivity of this compound and the hydrogen fluoride produced during hydrolysis, careful consideration of the analytical method is necessary to avoid damage to the GC column and to obtain accurate results. Derivatization of polar products may be necessary to improve their volatility for GC analysis.
Experimental Protocol: GC-MS Monitoring of this compound Hydrolysis
Objective: To quantify the concentration of this compound and hexamethyldisiloxane in a reaction mixture over time.
Materials:
-
Reaction mixture aliquots
-
Anhydrous solvent (e.g., hexane, dichloromethane) for dilution[1]
-
Internal standard (e.g., a stable, non-reactive hydrocarbon like dodecane)
-
GC vials with septa[2]
-
Microsyringe
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD)
-
A suitable capillary column (e.g., DB-5ms or similar non-polar column)
Procedure:
-
Sample Quenching and Preparation: At specified time points, withdraw an aliquot from the reaction mixture. Immediately quench the reaction by diluting the aliquot in a known volume of a cold, anhydrous organic solvent containing a known concentration of the internal standard. This is crucial to prevent further reaction and to prepare the sample for injection.[1][2]
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.[2]
-
GC Conditions:
-
Injector Temperature: Set to a temperature that ensures rapid volatilization without causing degradation (e.g., 250 °C).
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C) to separate the volatile this compound, then ramp to a higher temperature (e.g., 250 °C) to elute the hexamethyldisiloxane and internal standard.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: A mass range appropriate for the expected compounds (e.g., m/z 30-300).
-
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound, hexamethyldisiloxane, and the internal standard based on their retention times and mass spectra.
-
Quantify the analytes by integrating the peak areas and using the internal standard method for calibration.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information about molecules in solution. It is particularly well-suited for in-situ monitoring of chemical reactions.
Principle: NMR relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, certain nuclei can absorb and re-emit electromagnetic radiation at a specific frequency. This frequency is sensitive to the chemical environment of the nucleus, providing information about the structure and connectivity of atoms in a molecule. For this compound reactions, ¹H, ¹⁹F, and ²⁹Si NMR can be utilized. ¹⁹F NMR is especially advantageous due to its high sensitivity and the large chemical shift range of fluorine, which often results in well-resolved spectra.[3]
Application to this compound Reactions: In-situ NMR allows for the real-time monitoring of the reaction directly in the NMR tube. By acquiring spectra at regular intervals, the concentrations of reactants, intermediates, and products can be determined simultaneously without the need for sample workup.[4]
Experimental Protocol: In-situ ¹⁹F NMR Monitoring of this compound Hydrolysis
Objective: To monitor the conversion of this compound to fluoride in real-time.
Materials:
-
This compound
-
Deuterated solvent (e.g., CDCl₃, acetone-d₆)
-
NMR tube with a sealable cap (e.g., J. Young tube)[3]
-
Internal standard (optional, for absolute quantification, e.g., a stable fluorinated compound that does not participate in the reaction)
Instrumentation:
-
NMR spectrometer equipped with a multinuclear probe.
Procedure:
-
Sample Preparation: In a dry NMR tube, dissolve a known amount of this compound in the deuterated solvent. If using an internal standard, add a known quantity to the solution.[3]
-
Reaction Initiation: Add a controlled amount of water to the NMR tube to initiate the hydrolysis reaction.
-
In-situ NMR Analysis:
-
Immediately place the NMR tube in the spectrometer.
-
Acquire a series of ¹⁹F NMR spectra at regular time intervals.
-
NMR Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Acquisition Time: Sufficient to obtain good signal-to-noise.
-
Relaxation Delay: A delay of at least 5 times the longest T₁ of the signals of interest for accurate quantification.
-
-
-
Data Analysis:
-
Process the acquired spectra (Fourier transform, phasing, and baseline correction).
-
Identify the signals corresponding to this compound and the evolving fluoride ion.
-
Monitor the reaction progress by integrating the respective signals over time. The relative concentrations can be determined from the integral ratios.
-
Performance Comparison: GC-MS vs. NMR
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation by chromatography, detection by mass | Nuclear spin transitions in a magnetic field |
| Sample Preparation | Requires quenching, dilution, and potentially derivatization. Destructive analysis. | Minimal sample preparation. Non-destructive analysis. |
| Analysis Time | Typically longer per sample due to chromatographic separation (minutes to tens of minutes).[5] | Faster for real-time monitoring (seconds to minutes per spectrum).[5] |
| Sensitivity | Very high, capable of detecting trace components (ppb to ppt (B1677978) levels).[6] | Generally lower sensitivity than GC-MS (ppm to ppb levels).[6] |
| Quantitative Analysis | Requires calibration curves with standards for each analyte. | Can provide absolute quantification with an internal standard (qNMR). |
| Structural Information | Provides mass spectral data for identification, but limited structural detail for isomers. | Provides detailed structural information through chemical shifts and coupling constants. |
| In-situ Monitoring | Not suitable for in-situ monitoring of the reaction mixture. | Ideal for in-situ, real-time reaction monitoring.[4] |
| Cost | Lower initial instrument cost. | Higher initial instrument cost. |
| Challenges for TMSF | Potential for reaction with the column; moisture sensitivity during sample preparation. | Lower sensitivity for detecting low-level impurities. |
Visualization of Analytical Workflows
To better illustrate the logical flow of each analytical technique, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for monitoring a this compound reaction using GC-MS.
Caption: Workflow for in-situ monitoring of a this compound reaction using NMR.
Choosing the Right Technique
The selection between GC-MS and NMR for monitoring this compound reactions depends on the specific research goals.
-
For high sensitivity and identification of unknown volatile byproducts, GC-MS is the superior choice. Its ability to detect trace impurities makes it ideal for quality control and in-depth analysis of reaction side products. However, the destructive nature of the technique and the need for sample workup make it less suitable for real-time kinetic studies.
-
For real-time reaction monitoring, kinetic studies, and detailed structural elucidation of major components, NMR is the preferred method. Its non-destructive nature and the ability to perform in-situ measurements provide a dynamic window into the reaction as it happens. While less sensitive than GC-MS for trace analysis, ¹⁹F NMR offers excellent signal dispersion and sensitivity for fluorine-containing molecules.
In many cases, a combination of both techniques provides the most comprehensive understanding of a chemical reaction. NMR can be used for initial reaction optimization and kinetic studies, while GC-MS can be employed for final product purity analysis and the identification of trace impurities.
References
- 1. Sample preparation GC-MS [scioninstruments.com]
- 2. uoguelph.ca [uoguelph.ca]
- 3. High Resolution NMR Spectra of this compound: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. Sciencemadness Discussion Board - GC/MS vs. NMR for unknown sample anaylsis - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative analysis of product formation in reactions with fluorotrimethylsilane
For researchers, scientists, and drug development professionals, the choice of reagent is critical for achieving optimal yields and selectivities in chemical synthesis. Fluorotrimethylsilane (TMSF) presents a unique combination of properties, acting as both a mild silylating agent and a fluoride (B91410) source. This guide provides a quantitative analysis of product formation in reactions involving this compound, offering a comparison with alternative silylating and fluorinating agents. Experimental data and detailed protocols are provided to assist in the selection of the most suitable reagent for specific synthetic applications.
Comparison of Silylating Agents for Alcohol Protection
The protection of alcohols as silyl (B83357) ethers is a fundamental transformation in organic synthesis. The reactivity of silylating agents is a key consideration, with steric hindrance and the nature of the leaving group playing significant roles. While extensive quantitative data for this compound in direct comparison to other common silylating agents is limited in publicly accessible literature, a qualitative comparison based on established chemical principles can be made.
Table 1: Comparison of Common Silylating Agents for Alcohols
| Silylating Agent | Leaving Group | Relative Reactivity (General Trend) | Key Characteristics & Considerations |
| This compound (TMSF) | Fluoride (F⁻) | Mild | Less reactive than TMSCl due to the stronger Si-F bond. The fluoride leaving group can participate in subsequent reactions. |
| Chlorotrimethylsilane (TMSCl) | Chloride (Cl⁻) | High | Highly reactive and widely used. Reactions are often rapid but can be less selective with multiple reactive sites.[1] |
| Trimethylsilyl Triflate (TMSOTf) | Triflate (OTf⁻) | Very High | Extremely reactive, capable of silylating even hindered alcohols. The triflate byproduct is a strong acid. |
| Hexamethyldisilazane (HMDS) | Ammonia (NH₃) | Moderate | Often requires a catalyst (e.g., TMSCl, saccharin). Byproduct is ammonia. |
| N,O-Bis(trimethylsilyl)acetamide (BSA) | N-trimethylsilylacetamide | Moderate | Byproducts are neutral and volatile, simplifying workup. |
This compound in Glycosylation Reactions
In glycosylation reactions, the stereoselective formation of the glycosidic bond is paramount. While not a primary glycosyl donor, this compound can act as a promoter or be involved in in-situ generation of reactive intermediates. The choice of fluorinating agent can significantly impact the yield and stereoselectivity of these reactions.
Table 2: Comparison of Fluorinating Agents in Glycosylation
| Fluorinating Agent/Promoter | Typical Role | Impact on Product Formation |
| This compound (TMSF) | Promoter/Fluoride Source | Can activate glycosyl donors and influence the stereochemical outcome. The fluoride ion is a key component in many glycosylation methodologies. |
| Diethylaminosulfur Trifluoride (DAST) | Glycosyl Fluoride Formation | Converts anomeric hydroxyl groups to glycosyl fluorides, which are then used in glycosylation. |
| Selectfluor® | Promoter/Activator | Used in combination with thioglycosides to promote glycosylation, often with high yields and stereoselectivity.[2] |
Ring-Opening of Epoxides
The ring-opening of epoxides is a versatile method for introducing functional groups. This compound can serve as a source of both a Lewis acidic silicon center and a nucleophilic fluoride. The regioselectivity and stereoselectivity of the ring-opening are influenced by the substrate and the reaction conditions.
Table 3: Reagents for the Ring-Opening of Epoxides with Fluoride
| Reagent System | Typical Products | Yields | Key Features |
| This compound (TMSF) | β-Fluorohydrins, Silyl Ethers | Substrate dependent | Can provide both the fluoride nucleophile and protect the resulting alcohol in one step. |
| Olah's Reagent (Pyridine-HF) | β-Fluorohydrins | Generally high | Highly acidic and corrosive. |
| Tetrabutylammonium Fluoride (TBAF) | β-Fluorohydrins | Variable | A common fluoride source, often used in anhydrous conditions to enhance nucleophilicity. |
Experimental Protocols
Protocol 1: General Procedure for the Silylation of a Primary Alcohol using this compound
Materials:
-
Primary alcohol (1.0 equiv)
-
This compound (1.2 equiv)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (B128534) (1.5 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol in anhydrous DCM.
-
Add triethylamine to the solution and stir.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add this compound to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate under reduced pressure to obtain the crude silyl ether.
-
Purify the product by flash column chromatography if necessary.
Protocol 2: Quantitative Analysis of Silyl Ether Formation by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
DB-5MS capillary column (or equivalent).
Sample Preparation:
-
Accurately weigh a sample of the crude reaction mixture.
-
Dissolve the sample in a known volume of a suitable solvent (e.g., dichloromethane) containing an internal standard (e.g., dodecane).
-
The sample is now ready for injection into the GC-MS system.
GC-MS Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range 50-550 m/z.
Quantification:
-
Generate a calibration curve using authentic samples of the starting material and the silyl ether product of known concentrations with the internal standard.
-
The concentration of the silyl ether in the reaction mixture can be determined by comparing the peak area ratio of the product to the internal standard against the calibration curve. The yield can then be calculated.
Visualizations
Caption: General reaction pathway for the silylation of an alcohol with this compound.
Caption: Experimental workflow for the quantitative analysis of silyl ether formation.
References
Comparing the fluorinating ability of fluorotrimethylsilane with Selectfluor and DAST.
A Comparative Guide to Fluorinating Agents: Selectfluor, DAST, and Fluorotrimethylsilane
For researchers, scientists, and drug development professionals, the selective introduction of fluorine into organic molecules is a critical strategy for modulating molecular properties such as metabolic stability, lipophilicity, and bioactivity. The choice of fluorinating agent is paramount to the success of a synthetic campaign. This guide provides an objective comparison of the performance, substrate scope, and safety of three distinct fluorinating agents: the electrophilic powerhouse Selectfluor, the robust deoxofluorinating agent DAST, and the nucleophilic fluoride (B91410) source, this compound.
Overview of Fluorinating Agents
Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used, commercially available electrophilic fluorinating agent.[1][2] It is a stable, crystalline solid that is easy to handle, making it a popular choice in both academic and industrial settings.[2]
DAST (Diethylaminosulfur Trifluoride) is a powerful nucleophilic deoxofluorinating agent used to convert alcohols and carbonyl compounds to their corresponding fluorinated analogues.[3][4] It is a liquid reagent that requires careful handling due to its thermal instability and sensitivity to moisture.[5]
This compound (TMSF) is a volatile liquid that primarily serves as a source of fluoride ions. Unlike Selectfluor and DAST, it is not typically used as a direct, general fluorinating agent for a broad range of organic substrates. Instead, it is often used in reactions where a soluble and reactive fluoride source is required.
Mechanism of Fluorination
The mechanisms by which these reagents introduce fluorine are fundamentally different, which dictates their reactivity and substrate compatibility.
Selectfluor acts as an electrophilic "F+" source. The mechanism of fluorination can proceed through either a single-electron transfer (SET) pathway or a direct SN2 attack of a nucleophile on the fluorine atom.[1][6] Theoretical studies suggest that the SET mechanism is often preferred for aromatic compounds.[6][7][8]
DAST functions as a nucleophilic fluorinating agent, although its mechanism is more complex than a simple fluoride displacement. For alcohols, the reaction proceeds through an alkoxyaminosulfur difluoride intermediate. Subsequent nucleophilic attack by fluoride can occur via an SN1 or SN2 pathway, depending on the substrate's structure.[3] In the case of carbonyls, a Lewis acid-activated mechanism is generally accepted.[9]
This compound acts as a nucleophilic fluoride donor. The silicon-fluorine bond is polarized, and in the presence of a suitable activator (e.g., a Lewis acid or a fluoride salt), it can deliver a fluoride anion to an electrophilic center.
Figure 1. Simplified mechanisms of electrophilic and deoxofluorination.
Performance Comparison
The choice of fluorinating agent is heavily dependent on the desired transformation. The following tables summarize the key performance characteristics of Selectfluor and DAST.
Table 1: General Comparison of Fluorinating Agents
| Feature | Selectfluor | DAST | This compound |
| Reagent Type | Electrophilic ("F+") | Nucleophilic (Deoxofluorination) | Nucleophilic (F⁻ source) |
| Physical State | Crystalline Solid | Liquid | Volatile Liquid |
| Handling | Air and moisture stable[1][2] | Moisture sensitive, thermally unstable[5] | Moisture sensitive, flammable[10] |
| Key Transformations | C-H fluorination, fluorination of alkenes, aromatics, enolates[11][12] | Alcohols to alkyl fluorides, aldehydes/ketones to gem-difluorides[3][4] | Source of fluoride for various reactions |
Table 2: Substrate Scope and Reaction Conditions
| Substrate | Selectfluor | DAST |
| Alcohols | No direct reaction | Primary, secondary, and some tertiary alcohols to alkyl fluorides[3] |
| Aldehydes & Ketones | α-fluorination of enolates | Geminal difluorination[3][4] |
| Carboxylic Acids | Decarboxylative fluorination (with catalyst)[11] | Forms acyl fluorides[4] |
| Alkenes | Vicinal difluorination, allylic fluorination | Can react, but often with rearrangements[3] |
| Aromatics | Electrophilic aromatic fluorination[6] | No reaction |
| C-H Bonds | Direct C-H fluorination (often with a catalyst)[11] | No reaction |
| Typical Solvents | Acetonitrile, DMF, Dichloromethane (B109758) | Dichloromethane, THF |
| Typical Temperatures | Room temperature to elevated temperatures | -78 °C to room temperature[3] |
Experimental Protocols
α-Fluorination of a β-Ketoester with Selectfluor
This protocol describes a typical procedure for the electrophilic fluorination of an active methylene (B1212753) compound.
-
Materials:
-
β-ketoester (1.0 mmol)
-
Selectfluor (1.1 mmol)
-
Acetonitrile (10 mL)
-
Sodium carbonate (1.2 mmol)
-
-
Procedure:
-
To a round-bottom flask containing the β-ketoester in acetonitrile, add sodium carbonate.
-
Add Selectfluor in one portion.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with water and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Deoxofluorination of a Primary Alcohol with DAST
This protocol outlines a general procedure for the conversion of an alcohol to an alkyl fluoride.
-
Materials:
-
Primary alcohol (1.0 mmol)
-
DAST (1.2 mmol)
-
Anhydrous dichloromethane (10 mL)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the alcohol in anhydrous dichloromethane.
-
Cool the solution to -78 °C.
-
Slowly add DAST dropwise to the cooled solution.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer, concentrate, and purify by column chromatography.
-
Figure 2. General experimental workflow for a fluorination reaction.
Safety Considerations
-
Selectfluor: While being relatively stable, it is a strong oxidizing agent.[5] Standard personal protective equipment should be worn.
-
DAST: This reagent is thermally unstable and can decompose explosively, especially at temperatures above 90 °C.[5] It is also highly sensitive to moisture, releasing corrosive hydrogen fluoride.[5] It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
This compound: It is a flammable and volatile liquid that is toxic upon inhalation.[10] It is also moisture-sensitive and can release hydrogen fluoride.[10]
Conclusion
The choice between Selectfluor, DAST, and this compound is dictated by the specific synthetic transformation required.
-
Selectfluor is the reagent of choice for electrophilic fluorination of a wide range of nucleophiles, including C-H bonds, and is favored for its stability and ease of handling.
-
DAST is a highly effective deoxofluorinating agent for converting alcohols and carbonyls to their fluorinated counterparts, though its hazardous nature requires careful handling.
-
This compound serves a different purpose as a nucleophilic fluoride source and is not a direct replacement for the broad fluorinating capabilities of Selectfluor or DAST.
By understanding the distinct reactivity profiles, substrate scopes, and safety considerations of these reagents, researchers can make informed decisions to effectively incorporate fluorine into their target molecules.
References
- 1. Selectfluor - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 4. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15202F [pubs.rsc.org]
- 7. Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. This compound | C3H9FSi | CID 9869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Silylating Agents: A Selectivity Showdown Between TMSCl and BSTFA, and the Unique Role of Fluorotrimethylsilane
In the intricate world of organic synthesis and analytical chemistry, the selective protection and derivatization of functional groups is a critical maneuver. Silylating agents, which introduce a silicon-containing moiety to a molecule, are indispensable tools in this regard. This guide offers a detailed comparison of two widely used silylating agents, Trimethylsilyl (B98337) Chloride (TMSCl) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), focusing on their selectivity. We will also explore the distinct chemical nature of Fluorotrimethylsilane (TMSF) and clarify its primary role in silylation chemistry, which diverges significantly from that of its chloro- and acetamide-based counterparts.
Understanding Silylation and the Importance of Selectivity
Silylation is a chemical process that replaces an active hydrogen atom in functional groups like hydroxyls (-OH), amines (-NH), thiols (-SH), and carboxylic acids (-COOH) with a silyl (B83357) group, most commonly the trimethylsilyl (TMS) group.[1] This transformation is pivotal for several reasons:
-
Protection: It temporarily masks reactive functional groups, preventing them from undergoing unwanted reactions during a synthetic sequence.[2]
-
Enhanced Volatility: It increases the volatility of non-volatile compounds, making them amenable to analysis by gas chromatography (GC).[3]
-
Improved Thermal Stability: Silyl derivatives are often more thermally stable than the parent compounds.[1]
-
Characteristic Mass Spectra: Silylation can lead to predictable fragmentation patterns in mass spectrometry (MS), aiding in structural elucidation.
The selectivity of a silylating agent refers to its ability to preferentially react with one functional group over another in a polyfunctional molecule. This is crucial for achieving desired chemical transformations with high precision and yield, avoiding the need for complex protection-deprotection strategies.
Comparative Analysis: TMSCl vs. BSTFA
Both TMSCl and BSTFA are workhorses in the chemist's toolbox for introducing TMS groups, yet they exhibit notable differences in reactivity, byproducts, and reaction conditions, which in turn influence their selectivity.
Trimethylsilyl Chloride (TMSCl)
TMSCl is a highly reactive and cost-effective silylating agent.[4][5] Its reactivity stems from the good leaving group ability of the chloride ion.
Reaction Mechanism and Conditions: The silylation of an alcohol with TMSCl typically proceeds via a nucleophilic attack of the alcohol on the silicon atom, displacing the chloride. This reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base such as pyridine (B92270) or triethylamine (B128534) to drive the reaction to completion and prevent acid-catalyzed side reactions.[2]
Selectivity: The high reactivity of TMSCl can sometimes lead to lower selectivity, especially in molecules with multiple reactive sites of similar nucleophilicity. However, selectivity can often be controlled by carefully managing reaction conditions such as temperature and the choice of base. Steric hindrance plays a significant role; TMSCl will generally react more readily with less sterically hindered primary alcohols over secondary and tertiary alcohols.[4]
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
BSTFA is a powerful silylating agent known for its high reactivity and the inert, volatile nature of its byproducts.[1]
Reaction Mechanism and Conditions: BSTFA reacts with active hydrogens to form TMS derivatives, with the byproducts being N-(trimethylsilyl)trifluoroacetamide and trifluoroacetamide, which are more volatile and less likely to interfere with chromatographic analysis compared to the HCl and amine salts generated from TMSCl reactions.[1] For less reactive or sterically hindered functional groups, a catalyst such as Trimethylchlorosilane (TMCS) is often added to BSTFA (typically 1-10%) to enhance its silylating power.[1]
Selectivity: BSTFA is considered one of the most powerful silylating agents, capable of derivatizing a wide range of functional groups.[1] The general order of reactivity for silylation is alcohols > phenols > carboxylic acids > amines > amides. This inherent reactivity difference can be exploited for selective silylation. For instance, in a molecule containing both an alcohol and an amine, the alcohol can often be selectively silylated by controlling the reaction time and temperature.
Data Presentation: A Comparative Overview
| Feature | Trimethylsilyl Chloride (TMSCl) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Reactivity | High | Very High (often enhanced with TMCS catalyst) |
| Byproducts | Hydrochloric Acid (HCl) - corrosive | N-(trimethylsilyl)trifluoroacetamide, Trifluoroacetamide - volatile and inert |
| Need for Base | Yes (e.g., pyridine, triethylamine) | No (but TMCS is often used as a catalyst) |
| Typical Solvents | Dichloromethane, Acetonitrile | Acetonitrile, Pyridine, or neat |
| Selectivity | Generally good for sterically different groups (1° vs 2° alcohols). Can be less selective with highly reactive substrates. | High, based on the inherent reactivity of functional groups. Can be tuned by reaction conditions. |
| Applications | General protection of alcohols and amines, derivatization for GC.[2][6] | Derivatization for GC-MS, silylation of a broad range of compounds including steroids and amino acids.[1] |
Experimental Protocols
Selective Silylation of a Primary Alcohol with TMSCl
Objective: To selectively protect a primary alcohol in the presence of a secondary alcohol.
Materials:
-
Substrate with primary and secondary hydroxyl groups (1.0 equiv)
-
Trimethylsilyl chloride (TMSCl) (1.1 equiv)
-
Pyridine (2.0 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the substrate in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine to the stirred solution.
-
Add TMSCl dropwise to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Derivatization of Steroids for GC-MS Analysis using BSTFA + 1% TMCS
Objective: To derivatize a steroid containing hydroxyl groups for GC-MS analysis.
Materials:
-
Steroid standard (e.g., cholesterol)
-
BSTFA + 1% TMCS
-
Anhydrous Pyridine (optional, as a solvent)
Procedure:
-
Place the dried steroid sample (typically 0.1-1 mg) in a reaction vial.
-
Add 100 µL of BSTFA + 1% TMCS. If the sample is not readily soluble, a small amount of anhydrous pyridine can be added.
-
Tightly cap the vial and heat at 60-80 °C for 30-60 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS.
The Case of this compound (TMSF): Not a Silylating Agent, but a Deprotection Powerhouse
Contrary to what its name might suggest, this compound (TMSF) is generally not used as a silylating agent for protecting functional groups like alcohols and amines. The reason lies in the exceptionally strong bond between silicon and fluorine.
The reactivity of halotrimethylsilanes as silylating agents follows the order of the leaving group ability of the halide: I > Br > Cl >> F. The fluoride (B91410) ion is a poor leaving group from silicon, making TMSF a very unreactive silylating agent.
Instead, the high affinity of silicon for fluorine is exploited in the reverse reaction: desilylation . Fluoride ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF) or even TMSF itself in certain contexts, are potent reagents for cleaving silyl ethers to regenerate the original alcohol.[7][8] The driving force for this reaction is the formation of the very stable Si-F bond.
In essence, while TMSCl and BSTFA are used to put on the TMS protecting group, fluoride sources are the go-to reagents to take it off.
Mandatory Visualizations
Caption: Comparative reactivity of silylating agents.
Caption: Decision tree for silylating agent selection.
Caption: Experimental workflow for GC-MS derivatization.
Conclusion
The choice between TMSCl and BSTFA as a silylating agent depends on the specific requirements of the chemical transformation or analytical method. TMSCl is a cost-effective and highly reactive option, suitable for a wide range of applications where the generation of HCl can be managed. BSTFA, particularly with a TMCS catalyst, offers superior silylating power with the significant advantage of volatile and inert byproducts, making it a preferred choice for sensitive substrates and trace analysis by GC-MS.
This compound, due to the strength of the Si-F bond, does not function as a practical silylating agent for protecting groups. Its primary and crucial role in organic chemistry is as a component in desilylation reactions, where the high affinity between silicon and fluorine is leveraged to efficiently remove silyl ethers. Understanding these distinct roles is fundamental for the strategic planning and execution of complex organic syntheses and analytical procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound affinities of anionic nucleophiles: a study of fluoride-induced desilylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trimethylsilyl | TMS Definition, Structure & Protecting Groups | Study.com [study.com]
The Industrial Fluorination Dilemma: A Cost-Benefit Analysis of Fluorotrimethylsilane
For researchers, scientists, and drug development professionals embarking on large-scale synthesis, the choice of a fluorinating agent is a critical decision with far-reaching implications for cost, safety, and efficiency. Fluorotrimethylsilane (TMSF), a volatile and reactive organosilicon compound, presents a unique set of advantages and disadvantages compared to other established fluorinating agents. This guide provides an objective comparison to aid in navigating this complex decision-making process.
The strategic incorporation of fluorine into active pharmaceutical ingredients (APIs) is a well-established strategy to enhance their metabolic stability, bioavailability, and binding affinity.[1][2] Consequently, the demand for efficient and cost-effective fluorination methods at an industrial scale is ever-increasing.[3] While a plethora of fluorinating agents are available, their suitability for large-scale synthesis varies significantly. Traditional reagents like hydrogen fluoride (B91410) (HF) are cost-effective but highly corrosive and toxic, necessitating specialized handling and equipment.[1][3] Modern reagents, while often safer and more selective, can come with a higher price tag.[1]
This compound (TMSF) occupies an interesting position in this landscape. It serves as a source of nucleophilic fluoride and is also used as a silylating agent.[2] Its high reactivity can be advantageous in certain applications, but its volatility and hazardous nature require careful consideration, especially in a manufacturing environment.[4][5]
Comparative Analysis of Fluorinating Agents
To provide a clear overview, the following table summarizes the key characteristics of this compound and three common alternative fluorinating agents: Selectfluor®, Diethylaminosulfur Trifluoride (DAST), and Deoxo-Fluor®. It is important to note that bulk pricing for these reagents can vary significantly based on supplier, quantity, and purity. The prices listed below are estimations based on publicly available data for laboratory-scale quantities and should be considered for comparative purposes only.
| Feature | This compound (TMSF) | Selectfluor® | Diethylaminosulfur Trifluoride (DAST) | Deoxo-Fluor® |
| Primary Use | Nucleophilic Fluorination, Silylation | Electrophilic Fluorination | Nucleophilic Deoxyfluorination | Nucleophilic Deoxyfluorination |
| Physical State | Liquefied Gas | Crystalline Solid | Liquid | Liquid (often as a solution) |
| Estimated Price (per kg) | ~$3,000 - $12,000 | ~$1,250 - $4,000[6][7] | ~$4,000 - $8,000 | ~$2,400 - $4,950[8][9] |
| Key Advantages | High reactivity, volatile byproduct (Me3SiOH) | Easy to handle, high reactivity, versatile | Effective for deoxyfluorination of alcohols | Thermally more stable than DAST |
| Key Disadvantages | Highly flammable, toxic, moisture sensitive, corrosive byproducts (HF)[4][5] | Expensive, generates amine waste[10] | Thermally unstable, can lead to explosions, corrosive byproducts (HF) | Expensive, corrosive byproducts (HF) |
| Safety Concerns | Extremely flammable, toxic by inhalation, reacts with water to produce HF[4][5] | Oxidizer, skin and eye irritant | Thermally sensitive, reacts violently with water | Reacts with water, skin and eye irritant |
| Waste Disposal | Silicon-containing byproducts, potential for HF waste | Amine-based byproducts, fluorinated salts | Sulfur-containing byproducts, HF waste | Sulfur-containing byproducts, HF waste |
Experimental Considerations and Methodologies
The choice of a fluorinating agent is intrinsically linked to the specific chemical transformation required. Below are generalized experimental protocols for deoxyfluorination, a common application, to highlight the practical differences in handling these reagents.
Deoxyfluorination of a Secondary Alcohol
Objective: To replace a hydroxyl group with a fluorine atom.
General Workflow:
References
- 1. pharmtech.com [pharmtech.com]
- 2. Advances in Fluorination Chemistry for API Synthesis | Hovione [hovione.com]
- 3. agcchem.com [agcchem.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. gelest.com [gelest.com]
- 6. strem.com [strem.com]
- 7. indiamart.com [indiamart.com]
- 8. CAS 202289-38-1 | 8132-3-01 | MDL MFCD01321415 | Bis(2-methoxyethyl)aminosulfur trifluoride | SynQuest Laboratories [synquestlabs.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Fluorinating agents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
A Comparative Guide to Spectroscopic Methods for Confirming Trimethylsilyl Group Incorporation
For researchers, scientists, and drug development professionals, the successful incorporation of a trimethylsilyl (B98337) (TMS) group as a protecting group or for derivatization is a critical step in chemical synthesis and analysis. Confirmation of this incorporation is paramount and is typically achieved through a suite of spectroscopic techniques. This guide provides an objective comparison of the most common methods—Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—complete with experimental data and detailed protocols to aid in the unequivocal identification of the TMS moiety.
I. Comparison of Spectroscopic Methods
Each spectroscopic technique offers unique advantages and provides complementary information for the confirmation of TMS group incorporation. The choice of method, or combination of methods, will depend on the specific requirements of the analysis, such as the need for quantitative data, structural elucidation, or high-throughput screening.
Table 1: Comparison of Spectroscopic Methods for TMS Group Confirmation
| Method | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed structural information, including the chemical environment and connectivity of atoms. Quantitative analysis is possible. | Provides unambiguous evidence of the Si-(CH₃)₃ group. Allows for the determination of the number of TMS groups incorporated. | Relatively low sensitivity compared to MS. Can be time-consuming. Requires deuterated solvents. |
| IR Spectroscopy | Presence of characteristic functional group vibrations. | Fast and non-destructive. Simple sample preparation. | Provides limited structural information. Can be difficult to interpret complex spectra. Not inherently quantitative. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | High sensitivity. Can be coupled with chromatographic techniques (e.g., GC-MS) for mixture analysis. | Can be a destructive technique. May require derivatization to improve volatility. Isomer differentiation can be challenging. |
II. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the definitive confirmation of TMS group incorporation. By analyzing the spectra of different nuclei (¹H, ¹³C, and ²⁹Si), one can obtain a wealth of structural information.
A. Data Presentation
The presence of a TMS group gives rise to highly characteristic signals in NMR spectra, typically in regions that are relatively free from other common organic functional group signals.
Table 2: Characteristic NMR Chemical Shifts for the Trimethylsilyl Group
| Nucleus | Chemical Shift (δ) / ppm | Multiplicity | Typical Coupling Constants (J) / Hz | Notes |
| ¹H | ~ 0.0 - 0.3[1][2] | Singlet | ²J(²⁹Si-¹H) ≈ 6.6 Hz (visible as satellites)[3] | The nine equivalent protons of the TMS group give a strong, sharp singlet. The chemical shift is close to the TMS reference standard (0 ppm).[2] |
| ¹³C | ~ -2.0 - 3.0[4][5] | Quartet (in ¹H-coupled spectra) | ¹J(¹³C-¹H) ≈ 118-120 Hz | The methyl carbons of the TMS group appear at a characteristic upfield chemical shift. |
| ²⁹Si | Variable (-20 to +20 for many derivatives)[3][6] | Multiplet (coupled to ¹H) | ¹J(²⁹Si-¹³C) ≈ 50-60 Hz | Provides direct evidence of the silicon environment. The chemical shift is sensitive to the substituent attached to the silicon atom.[6] |
B. Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified, dry compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the solvent does not contain residual protic impurities that could interfere with the TMS signal.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent, for accurate chemical shift referencing (δ = 0.00 ppm).[7][8]
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
-
Data Analysis:
-
Integrate the signals to determine the relative number of protons. The integral of the TMS signal should correspond to nine protons (or a multiple thereof if multiple TMS groups are present).
-
Identify the characteristic singlet for the TMS protons around 0 ppm.[1][2]
-
Observe the ²⁹Si satellites flanking the main ¹H signal if the signal-to-noise ratio is high enough.
-
C. Visualization
Caption: Workflow for TMS group confirmation by NMR spectroscopy.
III. Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and straightforward method for identifying the presence of specific functional groups, including those associated with the TMS moiety. The key is to look for the appearance of new, characteristic absorption bands and the disappearance of bands from the starting material (e.g., a broad O-H stretch).
A. Data Presentation
Table 3: Characteristic IR Absorption Bands for the Trimethylsilyl Group
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Notes |
| Si-CH₃ Symmetric Deformation (Umbrella Mode) | ~ 1250[9] | Strong | This is a highly characteristic and intense absorption for the TMS group. |
| Si-C Stretch | ~ 840 and ~ 750 | Strong | These bands are also characteristic of the Si-(CH₃)₃ unit. |
| C-H Stretch (in CH₃) | ~ 2960 and ~ 2900 | Medium-Strong | These are typical C-H stretching vibrations for methyl groups. |
| Si-O Stretch (for silyl (B83357) ethers) | ~ 1100 - 1000 | Strong | The exact position depends on the nature of the oxygen-bearing moiety. |
B. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol (B130326) or acetone) and allowing it to dry completely.
-
Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
For solid samples, use the pressure arm to ensure good contact between the sample and the crystal.
-
-
Instrument Setup:
-
Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Data Acquisition:
-
Data Analysis:
-
Identify the characteristic absorption bands for the TMS group as listed in Table 3.
-
Compare the spectrum to that of the starting material to confirm the disappearance of relevant bands (e.g., O-H stretch from an alcohol).
-
C. Visualization
Caption: Decision logic for TMS confirmation using IR spectroscopy.
IV. Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a highly sensitive technique for confirming the presence of a TMS group. Derivatization of polar molecules with a TMS group increases their volatility, making them amenable to GC-MS analysis.[10][11] The fragmentation pattern of the TMS derivative provides a molecular fingerprint.
A. Data Presentation
Electron ionization (EI) of TMS-containing compounds leads to characteristic fragment ions.
Table 4: Characteristic Mass Spectrometric Fragments for the Trimethylsilyl Group
| m/z (mass-to-charge ratio) | Ion Structure | Notes |
| 73 | [Si(CH₃)₃]⁺ | Often the base peak. A very strong indicator of a TMS group.[12] |
| M - 15 | [M - CH₃]⁺ | Loss of a methyl radical from the TMS group.[12] |
| M - 73 | [M - Si(CH₃)₃]⁺ | Loss of the entire TMS group. |
| 75 | [(CH₃)₂SiOH]⁺ | For TMS ethers of alcohols, this rearrangement ion is common.[12] |
| 147 | [(CH₃)₂Si=O-Si(CH₃)₃]⁺ | Often observed in compounds with multiple TMS groups or from background siloxane contamination. |
B. Experimental Protocol: GC-MS of a TMS-Derivatized Sample
-
Derivatization (Silylation):
-
In a dry vial, dissolve a small amount of the analyte (e.g., 1 mg) in a suitable aprotic solvent (e.g., 100 µL of pyridine (B92270) or acetonitrile).
-
Add a silylating agent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a mixture of Bis(trimethylsilyl)acetamide (BSA) and Trimethylchlorosilane (TMCS).[10]
-
Heat the mixture (e.g., at 60-80 °C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.[13]
-
-
Sample Introduction:
-
Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS instrument.
-
-
Instrument Setup:
-
GC: Use a suitable capillary column (e.g., a non-polar DB-5ms column). Program the oven temperature to separate the components of the sample.
-
MS: Operate the mass spectrometer in EI mode (typically at 70 eV). Scan a mass range appropriate for the expected molecular weight of the derivatized analyte (e.g., m/z 40-600).
-
-
Data Acquisition and Analysis:
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
Identify the peak corresponding to the TMS-derivatized analyte based on its retention time.
-
Analyze the mass spectrum for the molecular ion (M⁺) and the characteristic fragment ions listed in Table 4.
-
Compare the obtained spectrum with a library of known TMS derivative spectra (e.g., NIST, Wiley) for confirmation.
-
C. Visualization
Caption: Common fragmentation pathways for a TMS ether in EI-MS.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 3. (29Si) Silicon NMR [chem.ch.huji.ac.il]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. pascal-man.com [pascal-man.com]
- 7. savemyexams.com [savemyexams.com]
- 8. scribd.com [scribd.com]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. thescipub.com [thescipub.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to Nucleophilic Fluorinating Agents: Fluorotrimethylsilane vs. TBAF, KF, and CsF
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of fluorine into molecular architectures is a cornerstone of modern drug discovery and development, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity. The choice of a nucleophilic fluorinating agent is a critical decision in the synthetic pathway, directly impacting reaction efficiency, substrate scope, and functional group tolerance. This guide provides an objective, data-driven comparison of Fluorotrimethylsilane (TMSF) with other commonly employed nucleophilic fluorinating agents: Tetrabutylammonium fluoride (B91410) (TBAF), Potassium Fluoride (KF), and Cesium Fluoride (CsF).
Overview of Nucleophilic Fluorinating Agents
Nucleophilic fluorination is a fundamental transformation that typically proceeds via an SN2 mechanism, where a fluoride ion displaces a leaving group on a carbon center.[1] The efficacy of this process is highly dependent on the nature of the fluoride source, its solubility in the reaction medium, and the "nakedness" of the fluoride ion.
This compound (TMSF) is a volatile, covalent silicon compound. While it can act as a mild source of fluoride, it is more commonly employed as a silylating agent or for in situ generation of fluoride ions for specific applications. Its reactivity as a direct nucleophilic fluorinating agent in comparison to ionic fluoride sources is not extensively documented in head-to-head studies.
Tetrabutylammonium fluoride (TBAF) is a quaternary ammonium (B1175870) salt renowned for its high solubility in organic solvents, which provides a source of "naked," highly reactive fluoride ions.[2] It is commercially available as a hydrate (B1144303) or in anhydrous form, with the anhydrous version exhibiting significantly higher reactivity.[3]
Potassium Fluoride (KF) and Cesium Fluoride (CsF) are inorganic alkali metal fluorides. Their reactivity is often limited by their low solubility in common organic solvents, necessitating the use of phase-transfer catalysts or high temperatures.[2][4] CsF is generally more reactive than KF due to its lower lattice energy and greater solubility.[4]
Performance Comparison: A Data-Driven Analysis
The selection of a fluorinating agent is often a trade-off between reactivity, cost, and reaction conditions. The following tables summarize available quantitative data for TBAF, KF, and CsF in representative nucleophilic substitution reactions. Direct comparative data for TMSF under identical conditions is scarce in the literature.
Table 1: Nucleophilic Fluorination of Alkyl Halides
| Substrate | Leaving Group | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromooctane | Br | TBAF | Acetonitrile (B52724) | 80 | 1 | 38 | [2] |
| 1-Bromooctane | Br | CsF | t-Amyl alcohol | 80 | 1 | 5 | [2] |
| 1-Bromooctane | Br | TBAF | t-Amyl alcohol | 80 | 1 | 76 | [2] |
| Octyl Mesylate | OMs | TBAF | Acetonitrile | 80 | 2 | 85 | [2] |
| Octyl Mesylate | OMs | CsF | Acetonitrile | 80 | 24 | 90 | [2] |
Table 2: Nucleophilic Aromatic Substitution (SNAr)
| Substrate | Leaving Group | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Nitrochlorobenzene | Cl | Anhydrous TBAF | DMSO | 25 | 0.5 | 95 | [3] |
| 4-Nitrochlorobenzene | Cl | KF/18-crown-6 | Acetonitrile | 82 | 24 | 70 | [5] |
| 4-Nitrochlorobenzene | Cl | CsF | DMF | 150 | 4 | 85 | [6] |
| 2,4-Dinitrochlorobenzene | Cl | Anhydrous TBAF | THF | 25 | < 0.1 | >99 | [3] |
Mechanistic Considerations
The primary mechanism for nucleophilic fluorination with these reagents is the SN2 reaction . The key factors influencing the reaction rate and efficiency are:
-
Fluoride Ion Availability: The concentration of free, unsolvated ("naked") fluoride ions is paramount. TBAF, especially in its anhydrous form, excels in providing a high concentration of reactive fluoride ions in organic solvents.[2] The low solubility of KF and CsF often limits the available fluoride concentration.
-
Solvent Effects: Polar aprotic solvents like acetonitrile, DMF, and DMSO are generally preferred as they solvate the cation more effectively than the fluoride anion, thus increasing the nucleophilicity of the fluoride.[1]
-
Leaving Group: The nature of the leaving group follows the typical trend for SN2 reactions (I > Br > Cl > OTs > OMs).
-
Counter-ion: For alkali metal fluorides, the larger the cation (Cs+ > K+), the weaker the interaction with the fluoride anion, leading to higher reactivity.
Caption: Generalized SN2 mechanism for nucleophilic fluorination.
Experimental Protocols
Protocol 1: Nucleophilic Fluorination of an Alkyl Bromide using TBAF
Materials:
-
Alkyl bromide (1.0 equiv)
-
Anhydrous Tetrabutylammonium fluoride (TBAF) (1.5 equiv)
-
Anhydrous acetonitrile (MeCN)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the alkyl bromide and anhydrous acetonitrile.
-
Add anhydrous TBAF to the solution at room temperature.
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Experimental workflow for fluorination using TBAF.
Protocol 2: Nucleophilic Fluorination of an Alkyl Mesylate using KF and a Phase-Transfer Catalyst
Materials:
-
Alkyl mesylate (1.0 equiv)
-
Potassium fluoride (KF) (3.0 equiv)
-
18-crown-6 (0.1 equiv)
-
Anhydrous acetonitrile (MeCN)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried flask under an inert atmosphere, add spray-dried potassium fluoride and 18-crown-6.
-
Add anhydrous acetonitrile and the alkyl mesylate to the flask.
-
Heat the reaction mixture to reflux (approx. 82 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with acetonitrile.
-
Concentrate the combined filtrate under reduced pressure.
-
Take up the residue in an organic solvent and water, and separate the layers.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Comparative Summary
| Feature | This compound (TMSF) | Tetrabutylammonium Fluoride (TBAF) | Potassium Fluoride (KF) | Cesium Fluoride (CsF) |
| Physical State | Gas/Volatile Liquid | Solid (Hydrate or Anhydrous) | Solid | Solid |
| Solubility | Soluble in organic solvents | High in organic solvents | Low in organic solvents | Moderately soluble in polar aprotic solvents |
| Reactivity | Mild; primarily a silylating agent | High (Anhydrous) to Moderate (Hydrate) | Low to Moderate (requires activation) | Moderate to High |
| "Naked" Fluoride | Indirectly via reaction | High | Low | Moderate |
| Handling | Requires care due to volatility and reactivity with moisture | Anhydrous form is hygroscopic and thermally sensitive | Easy to handle | Hygroscopic |
| Cost | Moderate | Moderate to High | Low | High |
| Byproducts | Trimethylsilanol | Tetrabutylammonium salts | Potassium salts | Cesium salts |
| Key Applications | Desilylation, in situ fluoride generation | General nucleophilic fluorination, desilylation | Cost-effective fluorination with phase-transfer catalysis | Challenging fluorinations requiring higher reactivity |
Logical Relationships in Reagent Selection
The choice of a nucleophilic fluorinating agent is a multi-faceted decision guided by substrate reactivity, desired reaction conditions, and economic considerations.
Caption: Factors influencing the selection of a nucleophilic fluorinating agent.
Conclusion
While this compound serves important roles in organic synthesis, particularly in desilylation and specialized in situ fluoride generation, its application as a general, direct nucleophilic fluorinating agent is less common and not as well-documented as ionic fluoride sources. For general-purpose nucleophilic fluorination, TBAF , especially in its anhydrous form, offers high reactivity under mild conditions, making it a versatile choice for a broad range of substrates. CsF provides a good balance of reactivity and is often the reagent of choice for more challenging transformations where KF is ineffective. KF , being the most economical option, is a viable choice for large-scale syntheses, particularly when used in conjunction with phase-transfer catalysts to overcome its solubility limitations. The optimal choice of reagent will ultimately depend on a careful consideration of the specific synthetic challenge, including the nature of the substrate, desired reaction conditions, and overall cost-effectiveness.
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. SN2 versus SN2′ Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. Quaternary ammonium fluorides and difluorosilicates as nucleophilic fluorination reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
A Tale of Two Fluorinating Agents: Fluorotrimethylsilane vs. N-Fluorobenzenesulfonimide (NFSI)
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecules is a cornerstone of modern medicinal chemistry. The choice of fluorinating agent is critical and often dictates the success of a synthetic strategy. This guide provides an in-depth comparison of two prominent fluorinating agents: the nucleophilic fluorotrimethylsilane (TMSF) and the electrophilic N-fluorobenzenesulfonimide (NFSI), offering insights into their distinct mechanisms, applications, and practical considerations.
The introduction of fluorine can dramatically alter the physicochemical and biological properties of a molecule, influencing its metabolic stability, lipophilicity, and binding affinity. This compound and NFSI represent two fundamentally different approaches to achieving this transformation. TMSF acts as a source of nucleophilic fluoride (B91410) (F⁻), attacking electron-deficient centers, while NFSI delivers an electrophilic fluorine equivalent ("F⁺") to electron-rich substrates. This inherent difference in reactivity governs their substrate scope, reaction conditions, and potential side reactions.
At a Glance: Key Differences
| Feature | This compound (TMSF) | N-Fluorobenzenesulfonimide (NFSI) |
| Nature of Fluorine | Nucleophilic (F⁻ source) | Electrophilic ("F⁺" source) |
| Typical Substrates | Alkyl halides, epoxides, activated alcohols (via sulfonates) | Enolates, enol ethers, electron-rich aromatics, carbanions |
| Reaction Mechanism | Typically S(_N)2 | Electrophilic addition/substitution |
| Handling | Gas at room temperature (b.p. 16.4 °C), moisture-sensitive | Crystalline solid, stable, and easy to handle |
| Safety | Flammable gas, hydrolyzes to form HF | Irritant, but generally considered safer than many other electrophilic fluorinating agents |
Delving into the Mechanisms: A Tale of Opposites
The distinct reactivity of TMSF and NFSI stems from their opposing electronic character. This is best illustrated by their mechanisms of action in the context of fluorinating carbonyl compounds.
This compound: The Nucleophilic Approach
This compound itself is not a potent nucleophile. It typically serves as a source of fluoride ions in the presence of an activator, such as a fluoride salt (e.g., CsF, TBAF) or as part of a more reactive complex like tris(dimethylamino)sulfonium difluorotrimethylsilicate (TAS-F). The generated "naked" fluoride ion then acts as the nucleophile. For the α-fluorination of a ketone, this would typically involve the reaction of a pre-formed enolate or an α-halo ketone.
N-Fluorobenzenesulfonimide: The Electrophilic Strategy
NFSI is a stable, crystalline solid that acts as an electrophilic fluorinating agent. The two electron-withdrawing benzenesulfonyl groups polarize the N-F bond, making the fluorine atom electron-deficient and susceptible to attack by nucleophiles. In the case of carbonyl compounds, an enolate or enol ether attacks the electrophilic fluorine of NFSI to generate the α-fluorinated product.
Performance in Action: A Comparative Overview
Direct, side-by-side experimental comparisons of TMSF and NFSI for the same fluorination reaction are scarce in the literature due to their fundamentally different mechanisms and substrate requirements. However, we can compare their typical applications and performance in the synthesis of α-fluoroketones, a common motif in medicinal chemistry.
Synthesis of α-Fluoroketones
| Parameter | This compound (as a fluoride source) | N-Fluorobenzenesulfonimide (NFSI) |
| Substrate | Typically α-haloketones or epoxides. | Ketones, 1,3-dicarbonyl compounds, silyl (B83357) enol ethers. |
| Typical Yields | Variable, dependent on substrate and activator. | Good to excellent (often >80%).[1] |
| Reaction Conditions | Often requires an activator (e.g., CsF, TBAF) and anhydrous conditions. | Mild conditions, often at room temperature, compatible with various solvents.[1] |
| Selectivity | High for S(_N)2 displacement. | Good regioselectivity with unsymmetrical ketones (kinetic vs. thermodynamic enolate). |
| Functional Group Tolerance | Sensitive to groups that react with nucleophilic fluoride. | Generally good, tolerates a wide range of functional groups.[2] |
Experimental Protocols
Protocol 1: α-Fluorination of a 1,3-Dicarbonyl Compound using NFSI
This protocol is a representative example for the α-fluorination of a β-keto ester.
Materials:
-
β-keto ester (1.0 mmol)
-
N-Fluorobenzenesulfonimide (NFSI) (1.1 mmol)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile) (10 mL)
-
Base (e.g., Sodium hydride, Potassium carbonate) (1.2 mmol)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the β-keto ester and anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the base to the solution and stir for 30 minutes to generate the enolate.
-
Add NFSI in one portion.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the α-fluoro-β-keto ester.
Protocol 2: Nucleophilic Fluorination of an α-Bromoketone using a Fluoride Source
This protocol describes a general procedure for nucleophilic fluorination, where a fluoride source like TAS-F (derived from TMSF) can be employed.
Materials:
-
α-Bromoketone (1.0 mmol)
-
Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TAS-F) (1.2 mmol)
-
Anhydrous, aprotic solvent (e.g., Acetonitrile, THF) (10 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the α-bromoketone and anhydrous solvent.
-
Add TAS-F to the solution at room temperature.
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and wash with water to remove the sulfonium (B1226848) salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the α-fluoroketone.
Logical Workflow for Reagent Selection
The choice between a nucleophilic and an electrophilic fluorinating agent is a critical decision in synthetic planning. The following diagram illustrates a simplified decision-making process.
Advantages and Disadvantages in Drug Development
This compound (and nucleophilic fluorination):
-
Advantages:
-
Can be a more cost-effective source of fluorine.
-
Useful for introducing fluorine via S(_N)2 reactions, which can provide excellent stereochemical control.
-
Essential for the synthesis of radiolabeled compounds for PET imaging using [¹⁸F]fluoride.
-
-
Disadvantages:
-
TMSF is a gas and requires careful handling.
-
The nucleophilicity of fluoride can be attenuated by hydrogen bonding, often requiring anhydrous conditions.
-
Substrate scope can be limited to molecules with good leaving groups or strained rings (epoxides).
-
N-Fluorobenzenesulfonimide (and electrophilic fluorination):
-
Advantages:
-
NFSI is a stable, crystalline solid that is easy to handle.[2]
-
Broad substrate scope, including the late-stage fluorination of complex molecules with electron-rich centers.[3][4]
-
Generally high yields and good functional group tolerance.[1][2]
-
Milder and often more selective than other electrophilic fluorinating agents.[3]
-
-
Disadvantages:
-
Can be more expensive than simple fluoride sources.
-
The generation of stoichiometric amounts of sulfonimide byproducts can complicate purification.
-
The mechanism can sometimes involve single-electron transfer (SET) pathways, which can lead to side reactions.
-
Conclusion
This compound and N-fluorobenzenesulfonimide are powerful reagents in the medicinal chemist's toolbox, each offering a distinct and complementary approach to fluorination. The choice between the nucleophilic pathway offered by TMSF-derived reagents and the electrophilic route provided by NFSI depends critically on the nature of the substrate and the desired transformation. A thorough understanding of their respective mechanisms, advantages, and limitations is paramount for the successful design and execution of synthetic strategies aimed at producing novel fluorinated drug candidates. As the demand for sophisticated fluorinated molecules continues to grow, the strategic application of both nucleophilic and electrophilic fluorination will undoubtedly remain a key driver of innovation in drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Fluorobenzenesulfonimide (NFSI) [organic-chemistry.org]
- 3. Trifluoromethyl(trimethylsilane): A Versatile Reagent in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 4. Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines [organic-chemistry.org]
A Comparative Guide to the Characterization of Unexpected Products in Fluorotrimethylsilane Reactions
For Researchers, Scientists, and Drug Development Professionals
Fluorotrimethylsilane (TMSF) is a reagent utilized in organic synthesis, primarily for the introduction of the trimethylsilyl (B98337) (TMS) protecting group for alcohols and other protic functional groups. While often effective for its intended purpose, the reactivity of TMSF can sometimes lead to the formation of unexpected byproducts, which can complicate reaction workups and reduce the yield of the desired product. This guide provides a comparative analysis of the potential unexpected products in TMSF reactions, with a focus on their characterization and comparison with alternative silylating agents.
I. Potential Unexpected Products in this compound Reactions
While the primary reaction of this compound with an alcohol is the formation of a trimethylsilyl ether, several side reactions can occur depending on the substrate and reaction conditions. The generation of hydrogen fluoride (B91410) (HF) in situ from the reaction of TMSF with trace water or the alcohol itself can lead to acid-catalyzed side reactions.
1. Elimination Reactions: In the case of secondary and tertiary alcohols, particularly those with steric hindrance, the fluoride anion or the generated HF can act as a base, promoting elimination reactions to form alkenes. This is a common side reaction with many silylating agents, and its prevalence is dependent on the substrate's structure and the reaction conditions.
2. Ether Cleavage: If the substrate contains an ether functional group, the HF generated during the silylation reaction can catalyze the cleavage of the ether C-O bond. This can lead to the formation of undesired alcohol and alkyl fluoride byproducts. Ether cleavage is a known reaction under acidic conditions, and the in situ generation of HF makes this a plausible, though often overlooked, side reaction.[1][2][3]
3. Formation of Disiloxanes: In the presence of water, this compound can hydrolyze to form trimethylsilanol, which can then condense to form hexamethyldisiloxane. While typically removed during workup, its formation consumes the reagent and can complicate purification.
II. Comparison with Alternative Silylating Agents
The choice of silylating agent can significantly impact the product distribution and the formation of unexpected byproducts. Below is a comparison of this compound with other common trimethylsilylating agents.
Table 1: Comparison of Common Trimethylsilylating Agents and Their Propensity for Side Reactions
| Silylating Agent | Leaving Group | Byproduct | Potential Unexpected Products | Relative Reactivity | Notes |
| This compound (TMSF) | F⁻ | HF | Elimination products (alkenes), Ether cleavage products, Disiloxanes | Moderate | HF byproduct can be corrosive and catalyze side reactions. |
| Chlorotrimethylsilane (TMSCl) | Cl⁻ | HCl | Elimination products (alkenes) | High | HCl is a strong acid; requires a stoichiometric amount of base. |
| Bromotrimethylsilane (TMSBr) | Br⁻ | HBr | Elimination products (alkenes), Ether cleavage (more facile than TMSCl) | Very High | Highly reactive; often used for ether cleavage. |
| Iodotrimethylsilane (TMSI) | I⁻ | HI | Elimination products (alkenes), Ether cleavage (very facile) | Highest | Extremely reactive; primarily used for dealkylation of ethers and esters. |
| Hexamethyldisilazane (HMDS) | NH₂SiMe₃ | NH₃ | Minimal | Low | Requires a catalyst (e.g., TMSCl, (NH₄)₂SO₄); ammonia (B1221849) byproduct is volatile. |
| Bis(trimethylsilyl)acetamide (BSA) | MeC(O)N(SiMe₃)⁻ | Acetamide | Minimal | High | Byproduct is neutral and often easily removed. |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | CF₃C(O)N(Me)⁻ | N-methyltrifluoroacetamide | Minimal | Very High | Byproduct is highly volatile and easily removed. |
III. Experimental Protocols
Protocol 1: General Procedure for Alcohol Protection using this compound
-
Materials:
-
Alcohol (1.0 equiv)
-
This compound (1.2 equiv)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile)
-
Base (e.g., Triethylamine or Pyridine, 1.5 equiv)
-
-
Procedure:
-
To a stirred solution of the alcohol in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the base at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add this compound to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Identification and Characterization of Unexpected Byproducts
-
Procedure:
-
Following the reaction workup (Protocol 1), analyze the crude reaction mixture by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the molecular weights of potential byproducts.
-
Isolate the major byproducts from the crude mixture using preparative TLC or column chromatography.
-
Characterize the isolated byproducts using spectroscopic methods:
-
¹H NMR and ¹³C NMR: To determine the structure of the byproducts. For potential elimination products, look for characteristic alkene proton and carbon signals. For ether cleavage products, identify the newly formed alcohol and alkyl fluoride moieties.
-
¹⁹F NMR: To confirm the presence of fluorine in any byproducts, which would be indicative of ether cleavage or other rearrangements involving the fluoride ion.
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and elemental composition of the byproducts.
-
-
IV. Visualizing Reaction Pathways and Workflows
Caption: Potential reaction pathways in the silylation of an alcohol with TMSF.
Caption: Workflow for the identification and characterization of unexpected byproducts.
References
A Comparative Guide to Deoxyfluorination Reagents: DAST, PyFluor, and the Emerging Role of Fluorotrimethylsilane
For researchers, scientists, and professionals in drug development, the selective introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. Deoxyfluorination, the substitution of a hydroxyl group with fluorine, is a pivotal transformation in this endeavor. The choice of fluorinating agent is critical, influencing reaction efficiency, substrate scope, safety, and scalability. This guide provides an objective comparison of two widely used deoxyfluorinating agents, Diethylaminosulfur Trifluoride (DAST) and 2-Pyridinesulfonyl Fluoride (PyFluor), and explores the utility of Fluorotrimethylsilane (TMSF) as an alternative, particularly for the synthesis of acyl fluorides.
Performance Comparison of Deoxyfluorination Reagents
The efficiency of deoxyfluorination is highly dependent on the substrate and the chosen reagent. The following table summarizes typical yields for the fluorination of various alcohols with DAST and PyFluor. While direct comparative data for this compound in deoxyfluorination of alcohols is limited, its application in the synthesis of acyl fluorides from carboxylic acids is presented as a point of comparison for its fluorinating potential.
| Reagent | Substrate Type | Representative Substrate | Product | Yield (%) | Reaction Conditions |
| DAST | Primary Alcohol | 4-Nitrobenzyl alcohol | 4-Nitrobenzyl fluoride | ~90% | CH₂Cl₂, rt, 1h[1] |
| Secondary Alcohol | Cyclohexanol | Fluorocyclohexane | 50-80% | Neat, rt[2] | |
| Tertiary Alcohol | Adamantan-1-ol | 1-Fluoroadamantane | Variable | Neat or in CH₂Cl₂ | |
| PyFluor | Primary Alcohol | 1-Octanol | 1-Fluorooctane | 85-95% | DBU, Toluene, rt[3][4] |
| Secondary Alcohol | Cycloheptanol | Fluorocycloheptane | ~80% | DBU, Toluene, 50 °C[5] | |
| Complex Secondary Alcohol | 2,3-O-Isopropylidene-D-ribonic γ-lactone | Fluorinated product | 61% | DBU, Toluene, rt, 24h[6] | |
| This compound (TMSF) | Carboxylic Acid | Benzoic Acid | Benzoyl Fluoride | High | With an activator (e.g., cyanuric fluoride)[7][8] |
Reaction Mechanisms and Experimental Workflows
Understanding the underlying mechanisms of these fluorinating agents is crucial for optimizing reaction conditions and predicting outcomes.
Diethylaminosulfur Trifluoride (DAST)
DAST is a versatile and potent deoxyfluorinating agent, but its use is hampered by its thermal instability and sensitivity to moisture.[1] The reaction with alcohols is believed to proceed through an SN2 or SN1 mechanism, depending on the substrate.[2] For primary and most secondary alcohols, an SN2 pathway with inversion of stereochemistry is generally observed.[2]
References
Safety Operating Guide
Proper Disposal of Fluorotrimethylsilane: A Comprehensive Guide
For Immediate Release
A detailed guide for the safe and effective disposal of Fluorotrimethylsilane, providing essential procedural information for researchers, scientists, and drug development professionals. This document outlines the necessary precautions, step-by-step disposal protocol, and emergency procedures to ensure laboratory safety and environmental compliance.
This compound is a highly reactive and hazardous compound that requires meticulous handling and disposal. Its reaction with moisture releases hydrofluoric acid (HF), a highly corrosive and toxic substance.[1][2][3] Adherence to the following protocols is critical to mitigate the risks associated with this chemical.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, ensure all safety measures are in place. This includes working in a certified chemical fume hood and having an emergency shower and eyewash station readily accessible.[4][5]
Personal Protective Equipment (PPE)
Due to the extreme danger of hydrofluoric acid, a comprehensive PPE setup is mandatory. This includes:
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles and a full-face shield are required.[2][6][7] |
| Hand Protection | Double gloving is necessary. An inner nitrile glove should be worn under a heavy-duty neoprene or nitrile rubber glove.[1][4][6] Inspect gloves for any signs of degradation before use. |
| Body Protection | A flame-resistant lab coat worn over long-sleeved clothing and long pants. A chemical-resistant apron should be worn over the lab coat.[1][2][6] |
| Footwear | Closed-toe shoes are mandatory.[2][4] |
Emergency Preparedness: Calcium gluconate gel must be readily available as a first-aid antidote for potential HF exposure. All personnel must be trained in its proper application.[8] A Class D or dry chemical fire extinguisher should be nearby for fires involving flammable liquids.
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through controlled hydrolysis and neutralization. This procedure should be conducted in a well-ventilated fume hood, away from any incompatible materials.
Experimental Protocol: Hydrolysis and Neutralization
Objective: To safely hydrolyze this compound and neutralize the resulting hydrofluoric acid.
Materials:
-
This compound
-
Sodium Carbonate (Na₂CO₃) or Calcium Carbonate (CaCO₃)
-
Dry, inert solvent (e.g., heptane (B126788) or toluene)
-
Methanol
-
Deionized Water
-
Ice
-
Universal pH indicator strips or a calibrated pH meter
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen or argon inlet/outlet with a bubbler.
-
Ice bath
-
Schlenk line (optional, for inert atmosphere)
Procedure:
-
Preparation of Neutralizing Slurry: In the three-necked flask, prepare a slurry of sodium carbonate or calcium carbonate in a minimal amount of water. For every 1 gram of this compound to be disposed of, use approximately 2-3 grams of the carbonate.
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) to remove air and moisture. Maintain a gentle flow of the inert gas throughout the procedure.
-
Cooling: Place the flask in an ice bath to cool the slurry to 0-5 °C. This will help to control the exotherm of the reaction.
-
Dilution of this compound: If dealing with a significant quantity of this compound, it is advisable to first dilute it with a dry, inert solvent like heptane or toluene (B28343) in the dropping funnel. This helps to control the rate of addition.
-
Slow Addition: With vigorous stirring, slowly add the this compound (or its solution) dropwise from the dropping funnel to the cooled carbonate slurry. The rate of addition should be controlled to keep the temperature of the reaction mixture below 20 °C.
-
Initial Quenching with Alcohol: After the addition of this compound is complete, continue stirring for at least 30 minutes. Then, slowly add isopropanol to the mixture to quench any remaining reactive species.
-
Secondary Quenching: Following the isopropanol addition, slowly add methanol. This ensures that all the reactive silane (B1218182) has been consumed.
-
Controlled Hydrolysis: After the alcohol quenching, slowly add deionized water to the reaction mixture to ensure complete hydrolysis.
-
Neutralization and pH Check: Allow the mixture to warm to room temperature while stirring. Check the pH of the aqueous layer using a pH strip or meter. The pH should be between 6 and 8. If the solution is still acidic, add more sodium carbonate until the pH is in the neutral range.
-
Final Waste Disposal: The resulting neutralized mixture should be transferred to a clearly labeled hazardous waste container. The container should list all the constituents of the mixture. Arrange for disposal through your institution's environmental health and safety (EHS) department.
Logical Workflow for Disposal
Caption: Logical workflow for the safe disposal of this compound.
Spill and Exposure Procedures
In the event of a spill or personnel exposure, immediate and appropriate action is crucial.
Spill Response
For a small spill (less than 100 mL) within a fume hood:
-
Cover the spill with an inert absorbent material such as sand, clay, or vermiculite.
-
Slowly and carefully add sodium carbonate or calcium carbonate to the absorbent material to neutralize the spilled chemical.
-
Transfer the mixture to a suitable container for disposal as hazardous waste.[1]
For a large spill or any spill outside of a fume hood, evacuate the area immediately and contact your institution's EHS department.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4] Remove contaminated clothing while flushing. After flushing, apply 2.5% calcium gluconate gel to the affected area and massage it in.[4][5] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
By following these detailed procedures, laboratory personnel can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment.
References
- 1. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 2. UofR: EH&S: Laboratory Safety: Hydrofluoric Acid [safety.rochester.edu]
- 3. andyjconnelly.wordpress.com [andyjconnelly.wordpress.com]
- 4. science.uct.ac.za [science.uct.ac.za]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. students.brunel.ac.uk [students.brunel.ac.uk]
- 7. calgonate.com [calgonate.com]
- 8. pnnl.gov [pnnl.gov]
Personal protective equipment for handling Fluorotrimethylsilane
Fluorotrimethylsilane is a highly reactive and hazardous chemical that demands strict adherence to safety protocols in any laboratory setting. This guide provides essential information for researchers, scientists, and drug development professionals on its proper handling, the necessary personal protective equipment (PPE), and disposal procedures to ensure a safe working environment.
Chemical Properties and Hazards
This compound is an extremely flammable liquid and vapor, and it is a gas under pressure, which may explode if heated.[1] It is crucial to handle this substance with care due to its reactivity with water and moisture, which leads to the liberation of hazardous hydrogen fluoride (B91410) (hydrofluoric acid).[2]
| Property | Value |
| Boiling Point | 16-18°C[2] |
| Flash Point | -30°C (-22°F) |
| Vapor Pressure | >1 atm at 20°C[2] |
| HMIS Codes | Health: 3, Flammability: 4, Reactivity: 1[2] |
Hazard Classifications
| Classification | Description |
| Flammable Liquids | Category 1[1] |
| Gases Under Pressure | Compressed Gas[1] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation)[1] |
| Serious Eye Damage/Eye Irritation | Category 2 (Causes serious eye irritation)[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation)[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound to prevent exposure.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical worker's goggles and a face shield.[2][3] Contact lenses should not be worn.[2] | Protects against splashes and vapors that can cause severe eye irritation.[2] |
| Hand Protection | Rubber, neoprene, or nitrile gloves.[2] | Prevents skin contact which can lead to irritation and dermatitis.[2] |
| Respiratory Protection | Air-supplied or combination organic vapor/acid gas respirator if exposure exceeds Threshold Limit Value (TLV).[2] | Protects against inhalation of vapors which can cause respiratory tract irritation.[1] |
| Skin and Body Protection | Flame-resistant lab coat, full-length pants, and closed-toe shoes.[4] An eyewash and emergency shower must be readily available.[2] | Provides a barrier against accidental spills and splashes. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood with local exhaust.[2][5]
-
Ensure an eyewash station and emergency shower are accessible and functional.[2]
-
Remove all potential ignition sources, including open flames, hot surfaces, and sparks.[5]
-
Use explosion-proof electrical and ventilating equipment.[5]
-
Ground all metal parts of the equipment to prevent static electricity discharge.[5]
2. Donning Personal Protective Equipment:
-
Before handling the chemical, put on all required PPE as outlined in the table above.
3. Handling the Chemical:
-
This compound is typically supplied in cylinders.[2]
-
Keep the container tightly closed when not in use.
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not breathe vapors or spray.[5]
4. In Case of a Spill:
-
Evacuate the area immediately.
-
Remove all ignition sources.
-
Ventilate the area.
-
Cover the spill with an absorbent material such as clay or vermiculite.[2]
-
Transfer the absorbed material to a suitable, sealed container for disposal.[2]
Disposal Plan
1. Waste Neutralization:
-
In a designated and exhausted area, cautiously mix the waste this compound or contaminated absorbent material with sodium carbonate, calcium carbonate, or soda ash.[2]
-
Slowly add water to the mixture. This process will neutralize the reactive compounds.
2. Final Disposal:
-
Absorb the resulting mixture onto clay or vermiculite.
-
Dispose of the absorbent material as solid waste, adhering to all local, state, and federal chemical pollution control regulations.[2]
Emergency Procedures
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with flowing water for at least 15 minutes. Seek immediate medical attention from an ophthalmologist.[2] |
| Skin Contact | Flush the affected area with water, then wash with a saturated solution of sodium carbonate or 3% aqueous ammonia.[2] |
| Inhalation | Move the exposed individual to fresh air. Call a physician.[2] |
| Ingestion | Never give fluids or induce vomiting if the person is unconscious or having convulsions. Get immediate medical attention.[2] |
Note to Physician: This product reacts with water and human tissues to form hydrofluoric acid.[2]
Workflow for Handling this compound
Caption: A flowchart outlining the key stages of safely handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
